2-(Oxiran-2-ylmethyl)oxolane
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(oxiran-2-ylmethyl)oxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-2-6(8-3-1)4-7-5-9-7/h6-7H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHIJNAWSPXUSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CC2CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 2-(Oxiran-2-ylmethyl)oxolane from tetrahydrofurfuryl alcohol
Technical Whitepaper: Synthesis of Tetrahydrofurfuryl Glycidyl Ether (TFGE)
Executive Summary & Structural Definition
The Target: The request specifies "2-(Oxiran-2-ylmethyl)oxolane." In practical organic synthesis, starting from Tetrahydrofurfuryl Alcohol (THFA) , the standard derivative produced is Tetrahydrofurfuryl Glycidyl Ether (TFGE) (IUPAC: 2-((oxiran-2-yloxy)methyl)tetrahydrofuran).
-
Literal Interpretation: A direct carbon-carbon bond between the tetrahydrofuran-methyl group and the oxirane. This is synthetically complex and rare starting from the alcohol.
-
Chemical Reality: The reaction of THFA with epichlorohydrin yields the glycidyl ether. This guide focuses on this commercially and scientifically relevant ether derivative, widely used as a reactive diluent in epoxy resin systems and a pharmaceutical intermediate.
Strategic Value: TFGE represents a class of "green" reactive diluents. Unlike volatile organic solvents, it becomes part of the final cross-linked polymer matrix, reducing VOC emissions. Its low viscosity (approx. 6–10 cP) and low toxicity profile compared to aromatic glycidyl ethers make it a critical target for modern sustainable chemistry.
Strategic Rationale & Reaction Mechanics
To synthesize TFGE, we must couple the hydroxyl group of THFA with the epoxide precursor, Epichlorohydrin (ECH). Two primary pathways exist:
-
Lewis Acid Catalysis (Two-Step): Ring opening of ECH with BF₃·Et₂O to form a chlorohydrin intermediate, followed by ring closure with base. Verdict: High purity but operationally hazardous due to BF₃ handling.
-
Phase Transfer Catalysis (One-Step): Direct etherification using excess ECH, solid/aqueous base (NaOH), and a Quaternary Ammonium Catalyst (e.g., TBAB). Verdict: The modern standard. High yield, solvent-free potential, and scalable.
Selected Pathway: Phase Transfer Catalysis (PTC) We utilize the PTC method.[1] The catalyst transfers the hydroxide ion from the aqueous/solid phase into the organic phase (ECH/THFA), facilitating the deprotonation of the alcohol without hydrolyzing the sensitive epoxide ring of the reagent.
Mechanism of Action
-
Interfacial Transfer: The quaternary ammonium ion (
) pairs with hydroxide ( ) and moves into the organic phase. -
Activation:
deprotonates THFA, forming the alkoxide. -
SN2 Attack: The alkoxide attacks the primary carbon of Epichlorohydrin.
-
Ring Closure: The intermediate chlorohydrin alkoxide undergoes intramolecular substitution (
or rapid ) to eject chloride and reform the epoxide ring.
Figure 1: Mechanistic pathway for the PTC-mediated synthesis of TFGE.
Experimental Protocol
Safety Warning: Epichlorohydrin is a potent alkylating agent, a suspected carcinogen, and highly toxic. All operations must be performed in a fume hood with double-gloving (Nitrile/Laminate) and full face protection.
Materials & Reagents
| Reagent | Role | Molar Eq.[1][2][3][4][5][6] | Notes |
| Tetrahydrofurfuryl Alcohol | Substrate | 1.0 | Dried over MgSO₄ if wet. |
| Epichlorohydrin (ECH) | Reagent/Solvent | 3.0 - 4.0 | Excess suppresses oligomerization. |
| Sodium Hydroxide (NaOH) | Base | 1.5 - 2.0 | Used as 50% aq. solution or microbeads. |
| Tetrabutylammonium Bromide | PTC Catalyst | 0.02 - 0.05 | TBAB or TEBA (Benzyltriethylammonium chloride). |
| Toluene/Hexane | Extraction Solvent | N/A | For workup. |
Step-by-Step Methodology
1. Setup and Initial Charging:
-
Equip a 3-neck Round Bottom Flask (RBF) with a mechanical stirrer (magnetic stirring is often insufficient for viscous slurries), a reflux condenser, and a pressure-equalizing addition funnel.
-
Charge the RBF with 1.0 mol (102 g) of THFA and 0.03 mol (9.6 g) of TBAB .
-
Initiate stirring and heat to 50°C .
2. Epichlorohydrin Addition:
-
Add 3.0 mol (277 g) of Epichlorohydrin to the flask.
-
Note: The excess ECH acts as the solvent, maintaining a mobile phase and reducing the probability of the THFA reacting with the product (chain extension).
3. Caustic Addition (The Critical Step):
-
Crucial Control: The reaction is exothermic.[7]
-
Add 1.5 mol (120 g of 50% w/w) NaOH solution dropwise via the addition funnel over 90–120 minutes .
-
Maintain internal temperature between 45°C and 55°C . Do not exceed 60°C to prevent polymerization of ECH.
-
Observation: The mixture will become turbid as NaCl precipitates.
4. Post-Reaction Phase:
-
After addition is complete, maintain stirring at 50°C for 3–5 hours .
-
Monitor reaction progress via TLC (Silica, Ethyl Acetate:Hexane 1:4) or GC.[2] Look for the disappearance of the alcohol peak.
5. Workup:
-
Cool the mixture to room temperature.
-
Add 200 mL of Deionized Water to dissolve the precipitated salt.
-
Transfer to a separatory funnel. Separate the organic layer (bottom layer if ECH rich, top if diluted with toluene).
-
Extract the aqueous layer twice with 50 mL Toluene .
-
Combine organic layers and wash with:
-
50 mL Water.
-
50 mL Brine (Saturated NaCl).
-
-
Dry over Anhydrous Sodium Sulfate (Na₂SO₄) for 30 minutes. Filter.
6. Purification (Vacuum Distillation):
-
Rotary Evaporation: Remove toluene and excess epichlorohydrin (ECH boils at 116°C atm; remove at ~40°C/20 mmHg).
-
Fractional Distillation: Distill the residue under high vacuum.
-
Target Fraction: Collect the fraction boiling at 108–112°C at 2 mmHg (or approx. 150–160°C at atm, though decomposition risk is high at atm).
-
Purity Check: The product should be a clear, colorless liquid.
-
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis and purification of TFGE.
Characterization & Validation
To ensure the protocol was successful and the product is valid, compare analytical data against these standards:
| Method | Diagnostic Signal | Interpretation |
| FT-IR | 910–915 cm⁻¹ | Characteristic Oxirane Ring deformation. Presence confirms epoxide. |
| FT-IR | 3400–3500 cm⁻¹ | Hydroxyl (-OH) stretch. Must be absent. Presence indicates unreacted THFA. |
| ¹H-NMR | δ 2.5–2.8 ppm (m, 2H) | Epoxide ring protons ( |
| ¹H-NMR | δ 3.1 ppm (m, 1H) | Epoxide ring proton ( |
| GC-MS | M+ Peak | Molecular Ion check (Calc MW: ~158.19 g/mol ). |
Self-Validating Checkpoint: If the IR spectrum shows a peak at 3450 cm⁻¹ (OH stretch), the reaction is incomplete. Correction: Re-dissolve in toluene, add fresh NaOH powder and TBAB, and reflux for an additional 2 hours.
Troubleshooting & Optimization
-
Low Yield / Polymerization:
-
Cause: Temperature spiked above 65°C or insufficient Epichlorohydrin excess.
-
Fix: Increase ECH ratio to 4:1. ECH acts as a solvent to dilute the active species, preventing the product (which is also an ether) from reacting with the starting alcohol to form oligomers.
-
-
Emulsion during Workup:
-
Cause: Presence of quaternary ammonium salts acting as surfactants.
-
Fix: Wash with slightly acidic brine (pH 5–6) to disrupt the emulsion, or filter through a Celite pad before separation.
-
-
High Chlorine Content (Impurity):
-
Cause: Incomplete ring closure of the chlorohydrin intermediate.
-
Fix: Ensure the "Post-Reaction Phase" (Step 4) is long enough. You can extend the reaction time or add a small "finishing" charge of NaOH at the end.
-
References
-
US Patent 3061613A. Glycidyl ethers of tetrahydrofurfuryl alcohol. (1962). Provides foundational molar ratios for the etherification of THFA.
-
Hexion Inc. Heloxy™ Modifier 62 Technical Data Sheet. (2021).[2] Industrial specifications and physical properties for commercial Tetrahydrofurfuryl Glycidyl Ether.
-
Auvergne, R., et al. Biobased Epoxy Resins from Renewable Resources. (2014). Chemical Reviews. Discusses the green chemistry aspects of furan-based epoxides.
-
Spagnolo, P., et al. Phase Transfer Catalysis in the Synthesis of Glycidyl Ethers. (1998). Journal of Applied Polymer Science. Details the mechanism of TBAB in epichlorohydrin coupling.
-
PubChem Compound Summary. Tetrahydrofurfuryl glycidyl ether (CID 88285). Validation of chemical structure and physical data.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. US2993915A - Tetrahydrofuryl and tetrahydrofurfuryl glycidyl ethers - Google Patents [patents.google.com]
- 5. US5162547A - Process for the preparation of glycidyl ethers - Google Patents [patents.google.com]
- 6. osti.gov [osti.gov]
- 7. EP0545576A1 - Process for the glycidylation of alcohols - Google Patents [patents.google.com]
2-(Oxiran-2-ylmethyl)oxolane CAS number and chemical structure
A Versatile Bis-Heterocyclic Building Block for Medicinal Chemistry
Executive Summary
2-(Oxiran-2-ylmethyl)oxolane (CAS: 89897-09-6) is a bicyclic ether scaffold featuring a tetrahydrofuran (oxolane) ring linked via a methylene bridge to a reactive oxirane (epoxide) moiety.[1][2] In the context of modern drug discovery, this compound serves as a high-value chiral building block .[3][4] It enables the introduction of the tetrahydrofuran (THF) pharmacophore—known for enhancing aqueous solubility and metabolic stability—into small molecule libraries via facile epoxide ring-opening reactions.
This guide details the chemical identity, synthesis, reactivity, and strategic application of 2-(Oxiran-2-ylmethyl)oxolane in fragment-based drug design (FBDD).
Chemical Identity & Physicochemical Profile[3][4][5][6][7][8][9]
| Property | Data |
| IUPAC Name | 2-(Oxiran-2-ylmethyl)oxolane |
| Common Synonyms | 2-(Epoxyethyl)tetrahydrofuran; 2-[(Oxiran-2-yl)methyl]tetrahydrofuran |
| CAS Number | 89897-09-6 |
| Molecular Formula | C₇H₁₂O₂ |
| Molecular Weight | 128.17 g/mol |
| SMILES | C(C1CO1)C2CCCO2 |
| Physical State | Colorless Liquid |
| Boiling Point | ~180–185 °C (Predicted) |
| Density | ~1.05 g/cm³ (Predicted) |
| ClogP | ~0.42 (Lipophilic efficiency favorable) |
| Stereochemistry | Contains 2 chiral centers (C2 on THF, C2 on Oxirane).[3][4][5][6][7][8] Typically supplied as a mixture of diastereomers unless stereocontrolled synthesis is employed. |
Structural Insight: The molecule consists of two oxygen-containing heterocycles. The THF ring acts as a stable, polar core that mimics ribose or proline substructures, while the epoxide ring serves as a "warhead" for covalent attachment to nucleophiles or as a transient intermediate to generate 1,2-amino alcohols.
Synthesis & Production
The industrial and laboratory-scale synthesis of 2-(Oxiran-2-ylmethyl)oxolane predominantly relies on the Prilezhaev epoxidation of the alkene precursor, 2-allyltetrahydrofuran.
3.1. Synthetic Pathway
The transformation involves the electrophilic addition of oxygen to the terminal alkene of 2-allyltetrahydrofuran using meta-chloroperoxybenzoic acid (mCPBA). This reaction is concerted and stereospecific regarding the alkene geometry, though the starting material here is a terminal alkene.
Figure 1: Synthesis of 2-(Oxiran-2-ylmethyl)oxolane via epoxidation.
3.2. Experimental Protocol: Epoxidation of 2-Allyltetrahydrofuran
Objective: Synthesis of 2-(Oxiran-2-ylmethyl)oxolane on a 10 mmol scale.
Reagents:
-
2-Allyltetrahydrofuran (1.12 g, 10 mmol)
-
m-Chloroperoxybenzoic acid (mCPBA) (77% max, 2.68 g, ~12 mmol)
-
Dichloromethane (DCM) (50 mL)
-
Sat. aq. Na₂SO₃ (Sodium sulfite)
-
Sat. aq. NaHCO₃ (Sodium bicarbonate)
Procedure:
-
Preparation: In a 100 mL round-bottom flask, dissolve 2-allyltetrahydrofuran (1.12 g) in anhydrous DCM (40 mL). Cool the solution to 0°C using an ice bath.
-
Addition: Dissolve mCPBA (2.68 g) in DCM (10 mL) and add it dropwise to the reaction flask over 15 minutes. The slow addition controls the exotherm.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature (20–25°C) for 12–16 hours. Monitor consumption of the alkene by TLC (stain with KMnO₄; alkene spots bleach rapidly).
-
Quench: Cool the mixture back to 0°C. Slowly add sat. aq. Na₂SO₃ (20 mL) to destroy excess peroxide. Stir vigorously for 15 minutes until the starch-iodide paper test is negative.
-
Neutralization: Add sat. aq. NaHCO₃ (20 mL) to neutralize the m-chlorobenzoic acid byproduct.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 20 mL).
-
Purification: Combine organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The residue is purified via silica gel flash chromatography (Hexane/EtOAc gradient) or vacuum distillation to yield the colorless oil.
Validation:
-
¹H NMR (CDCl₃): Look for the disappearance of vinylic protons (5.0–6.0 ppm) and the appearance of epoxide protons (2.4–3.0 ppm).
-
IR: Disappearance of C=C stretch (~1640 cm⁻¹).
Reactivity & Applications in Drug Development[11]
The core value of 2-(Oxiran-2-ylmethyl)oxolane lies in its bifunctional reactivity . It combines the stability of the THF ring (acting as a solubilizing scaffold) with the high reactivity of the epoxide ring.
4.1. Strategic Utility: Fragment-Based Drug Discovery (FBDD)
In FBDD, researchers seek low molecular weight polar fragments. The opening of the epoxide ring by amines generates β-amino alcohols , a privileged structural motif found in beta-blockers and various enzyme inhibitors.
-
Solubility Enhancement: The THF ring increases water solubility compared to carbocyclic analogs (like cyclopentane) due to the oxygen lone pairs accepting hydrogen bonds.
-
Metabolic Stability: Unlike linear ethers, the cyclic THF ether is relatively resistant to rapid metabolic cleavage, though oxidation at the α-carbon can occur.
4.2. Reaction Pathways
The epoxide can be opened regioselectively. Under basic conditions (nucleophilic attack), the nucleophile typically attacks the less substituted carbon (steric control), yielding the secondary alcohol.
Figure 2: Divergent synthesis pathways from the parent epoxide scaffold.
4.3. Case Study: Library Generation
A common workflow involves reacting 2-(oxiran-2-ylmethyl)oxolane with a diverse set of heterocyclic amines (e.g., piperazines, morpholines).
-
Reaction: Epoxide + Amine (1.1 equiv) in Ethanol at 80°C.
-
Outcome: A library of N-substituted-2-hydroxy-3-(oxolan-2-yl)propylamines.
-
Screening: These compounds are screened for activity against targets requiring hydrogen bond donor/acceptor pairs, such as GPCRs.
Safety & Handling
Hazard Classification:
-
Epoxides: Generally considered alkylating agents. Potential for mutagenicity.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Precautions:
-
Handle in a fume hood.
-
Wear nitrile gloves and chemical safety goggles.
-
Quenching: Ensure all epoxide residues are quenched with aqueous acid or nucleophiles before disposal.
References
-
ChemicalBook. (2024). 2-(oxiran-2-ylmethyl)oxolane Product Description and Properties. Link
-
EnamineStore. (2024). Catalog Entry: 2-[(oxiran-2-yl)methyl]oxolane (CAS 89897-09-6).[1][2] Link
-
National Institutes of Health (NIH). (2022). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. PubMed. Link
-
BenchChem. (2025).[3][4] Technical Guide to Oxirane-2-carboxylate Derivatives in Drug Development. Link
-
Sigma-Aldrich. (2024). Safety Data Sheet: Tetrahydrofuran Derivatives. Link
Sources
- 1. EnamineStore [enaminestore.com]
- 2. 2-(oxiran-2-ylmethyl)oxolane | 89897-09-6 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Tetrahydrofuran - Wikipedia [en.wikipedia.org]
- 6. 2-Methyltetrahydrofuran - Wikipedia [en.wikipedia.org]
- 7. Oxazolidin-2-one (CAS 497-25-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. wise.fau.edu [wise.fau.edu]
Technical Guide: Reactivity & Application Profile of Glycidyl Tetrahydrofurfuryl Ether (GTE)
Executive Summary
Glycidyl Tetrahydrofurfuryl Ether (GTE) represents a critical junction between bio-based sustainability and high-performance material science. Unlike its unsaturated analog, Furfuryl Glycidyl Ether (FGE), GTE possesses a saturated tetrahydrofuran (THF) ring. This saturation confers superior oxidative stability and eliminates susceptibility to spontaneous Diels-Alder retro-reactions, making GTE an ideal candidate for air-stable coatings, pharmaceutical linkers, and specialized reactive diluents.
This guide dissects the reactivity of the GTE epoxide ring, distinguishing its kinetic behavior from standard aliphatic glycidyl ethers, and provides validated protocols for its integration into polymer networks.
Part 1: Molecular Architecture & Electronic Properties
The reactivity of GTE is defined by the interplay between its strained oxirane (epoxide) ring and the electron-donating tetrahydrofuran moiety.
Structural Specifications
-
IUPAC Name: 2-[(Oxiran-2-ylmethoxy)methyl]tetrahydrofuran
-
Molecular Formula: C₈H₁₄O₃
-
Key Functional Groups:
-
Epoxide Ring: The primary site of nucleophilic attack and polymerization.
-
Ether Linkage: Provides flexibility and influences viscosity.
-
Tetrahydrofuran (THF) Ring: A saturated, five-membered cyclic ether that acts as a polar solubilizing group.
-
Electronic Influence on Reactivity
The THF ring is an electron-rich domain. Through the methylene ether linkage, it exerts a mild inductive electron-donating effect (
-
Effect on Acid Catalysis: The increased electron density slightly stabilizes the incipient carbocation at the
-carbon during acid-catalyzed ring opening, potentially accelerating the reaction compared to electron-deficient glycidyl ethers. -
Effect on Solubility: The THF moiety acts as an internal solvent, significantly lowering the viscosity of the bulk material and improving compatibility with polar hardeners (e.g., polyamines).
Part 2: Mechanisms of Epoxide Ring Opening
The utility of GTE lies in the controlled opening of the epoxide ring. The mechanism is strictly dependent on the pH of the reaction environment.
Acid-Catalyzed Mechanism (Cationic Pathway)
In acidic media (or presence of Lewis acids like
-
Regioselectivity: Nucleophilic attack occurs predominantly at the more substituted carbon due to its ability to support a partial positive charge (carbocation character).
-
Stereochemistry: Inversion of configuration (Walden inversion) occurs at the site of attack.
Base-Catalyzed Mechanism (Anionic Pathway)
In basic conditions (e.g., amine curing), the nucleophile attacks the epoxide carbon directly.
-
Regioselectivity: Attack occurs at the less hindered (primary) carbon due to steric control.
-
Kinetics: The reaction follows
kinetics, dependent on the concentration of both the epoxide and the nucleophile.
Visualization of Reaction Pathways
Figure 1: Dual mechanistic pathways for GTE epoxide ring opening. The presence of the THF ring does not alter the fundamental regioselectivity but enhances solubility of the intermediates.
Part 3: Physicochemical Profile & Data[3][4][5]
For researchers formulating resins or drug carriers, the physical parameters of GTE are critical. GTE is often compared to Phenyl Glycidyl Ether (PGE) or Butyl Glycidyl Ether (BGE) regarding diluent efficiency.
Table 1: Comparative Properties of Reactive Diluents
| Property | GTE (Bio-based) | Phenyl Glycidyl Ether (PGE) | Butyl Glycidyl Ether (BGE) |
| CAS Number | 19070-63-4 | 122-60-1 | 2426-08-6 |
| Molecular Weight | ~158.2 g/mol | 150.17 g/mol | 130.19 g/mol |
| Viscosity (25°C) | 10–20 mPa·s | 6–8 mPa·s | 2–3 mPa·s |
| Surface Tension | High (Polar THF ring) | Medium | Low |
| Oxidative Stability | High (Saturated) | Low (Aromatic ring sensitive) | High |
| Primary Utility | Viscosity reduction, Solubility enhancer | Viscosity reduction, Chemical resistance | Viscosity reduction |
Key Insight: While BGE offers lower viscosity, GTE provides a unique "solvency" effect due to the THF ring, making it superior for dissolving solid curing agents or difficult-to-solubilize pharmaceutical actives.
Part 4: Experimental Protocols
Synthesis of GTE from Tetrahydrofurfuryl Alcohol
Objective: To synthesize GTE via the etherification of tetrahydrofurfuryl alcohol (THFA) with epichlorohydrin.
Reagents:
-
Tetrahydrofurfuryl alcohol (THFA) [Start]
-
Epichlorohydrin (ECH) [Reactant/Solvent][3]
-
Boron Trifluoride Etherate (
) [Lewis Acid Catalyst] -
Sodium Hydroxide (NaOH) [Ring Closure Agent]
Step-by-Step Methodology:
-
Ring Opening (Etherification):
-
Charge a reactor with THFA (1.0 eq) and catalyst
(0.5 wt%). -
Control temperature at 45–50°C .
-
Add Epichlorohydrin (1.1 eq) dropwise over 2 hours. Note: Exothermic reaction. Maintain strict temperature control to prevent oligomerization.
-
Mechanism: The hydroxyl group of THFA attacks the epoxide of ECH, opening the ring to form a chlorohydrin intermediate.
-
-
Ring Closure (Dehydrochlorination):
-
Cool the mixture to 20°C.
-
Add NaOH (1.2 eq, 50% aq. solution) slowly.
-
Raise temperature to 40°C for 3 hours.
-
Mechanism: The alkoxide formed by NaOH attacks the adjacent carbon bearing the chlorine atom, reforming the epoxide ring (GTE) and expelling NaCl.
-
-
Purification:
-
Wash with water to remove NaCl.
-
Distill under reduced pressure (vacuum distillation) to isolate pure GTE.
-
Target Purity: >98% (Verify via GC-MS or H-NMR).
-
Protocol for Amine Curing (Resin Formulation)
Objective: To evaluate the reactivity of GTE as a diluent in a Bisphenol-A epoxy system.
-
Stoichiometry Calculation:
-
Calculate Epoxide Equivalent Weight (EEW) of GTE:
g/eq. -
Calculate EEW of Resin Mix:
.
-
-
Mixing:
-
Blend GTE (10-20 wt%) with Bisphenol-A resin. Observe viscosity drop.[4]
-
Add stoichiometric amount of Diethylenetriamine (DETA) or Isophorone Diamine (IPDA).
-
-
Curing Cycle:
-
24 hours at 25°C (Gelation).
-
Post-cure: 2 hours at 80°C (Full network formation).
-
Part 5: Applications in Drug Delivery & Green Polymers
Pharmaceutical Linkers & Hydrogels
GTE is increasingly cited in the synthesis of amphiphilic block copolymers (e.g., Poly(GTE)-block-Poly(ethylene glycol)).
-
Mechanism: Anionic Ring-Opening Polymerization (AROP) of the GTE epoxide allows the formation of a hydrophobic polyether backbone with pendant THF groups.
-
Utility: The THF group can solubilize hydrophobic drugs (like Nifuratel), while the PEG block ensures water solubility, creating "star-shaped" micelles for injectable drug delivery systems.
Air-Stable Polycarbonates
Recent studies (see Ref 4) utilize GTE to copolymerize with
-
Advantage: Unlike Furfuryl Glycidyl Ether (FGE), which contains a furan ring susceptible to oxidation and cross-linking in air, GTE-based polycarbonates remain stable, preventing brittleness over time.
Figure 2: Application workflow for GTE in industrial and pharmaceutical sectors.
References
- Synthesis and Properties of Furfuryl Glycidyl Ether Derivatives.Journal of Polymer Science.
-
Tetrahydrofurfuryl Glycidyl Ether: CAS 19070-63-4. Chemical Book / PubChem Database.
-
Star-Shaped Poly(furfuryl glycidyl ether)-Block-Poly(glyceryl glycerol ether) for Drug Delivery. International Journal of Molecular Sciences.[5] (Describes the use of GTE analogs in hydrogels).
-
Aliphatic Polycarbonates Based on Carbon Dioxide and Tetrahydrofurfuryl Glycidyl Ether. ACS Macro Letters. (Highlights the air-stability advantage of GTE over FGE).
-
Epoxide Ring Opening Mechanisms. Chemistry LibreTexts. (Foundational theory for acid/base catalysis).
Sources
- 1. echemi.com [echemi.com]
- 2. ichemistry.cn [ichemistry.cn]
- 3. Aluminium-catalyzed terpolymerization of furfuryl glycidyl ether with epichlorohydrin and ethylene oxide: synthesis of thermoreversible polyepichlorohydrin elastomers with furan/maleimide covalent crosslinks - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Star-Shaped Poly(furfuryl glycidyl ether)-Block-Poly(glyceryl glycerol ether) as an Efficient Agent for the Enhancement of Nifuratel Solubility and for the Formation of Injectable and Self-Healable Hydrogel Platforms for the Gynaecological Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
Comprehensive Guide to 2-(Oxiran-2-ylmethyl)oxolane: Stereochemistry, Synthesis, and Applications
This guide provides an in-depth technical analysis of 2-(Oxiran-2-ylmethyl)oxolane (also known as 2-glycidyltetrahydrofuran ), a critical chiral building block in the synthesis of polyether antibiotics and Annonaceous acetogenins.
Executive Summary
2-(Oxiran-2-ylmethyl)oxolane represents a structural motif featuring two oxygenated heterocycles—a five-membered tetrahydrofuran (oxolane) and a three-membered epoxide (oxirane) —connected by a methylene bridge. This scaffold is not merely a solvent derivative but a high-value pharmacophore found in potent antitumor agents like Annonaceous acetogenins (e.g., Uvaricin, Bullatacin). Its utility lies in its bifunctional electrophilicity and the presence of two distinct chiral centers, allowing for precise stereochemical control during the assembly of complex natural products.
Structural Fundamentals & Stereochemistry
Molecular Architecture
The molecule consists of a tetrahydrofuran (THF) ring substituted at the C2 position with a glycidyl group (oxiran-2-ylmethyl).
-
IUPAC Name: 2-(Oxiran-2-ylmethyl)oxolane
-
Synonyms: 2-Glycidyltetrahydrofuran, 2-(2,3-Epoxypropyl)tetrahydrofuran
-
Formula:
-
Molecular Weight: 128.17 g/mol
Stereoisomer Enumeration
The molecule possesses two chiral centers :
-
C2 of the Oxolane ring (THF-C2)[1]
-
C2 of the Oxirane ring (Epoxide-C2)
This configuration yields
| Isomer Pair | Configuration (THF, Epoxide) | Relationship | Physical Properties |
| Pair A | Enantiomers | Identical boiling points, NMR shifts; distinguishable by chiral HPLC/GC. | |
| Pair B | Enantiomers | Identical to each other; different from Pair A. | |
| A vs. B | e.g., | Diastereomers | Different NMR spectra, boiling points, and reactivity rates. |
Note: The "Like" (syn-like) vs. "Unlike" (anti-like) nomenclature is often used in synthesis to describe the relative stereochemistry between the THF ring and the epoxide.
Visualization of Stereochemical Relationships
The following diagram illustrates the logical relationship between the four isomers and their synthetic divergence.
Synthetic Pathways & Stereocontrol[2]
The synthesis of 2-(oxiran-2-ylmethyl)oxolane generally proceeds via the epoxidation of 2-allyloxolane (2-allyltetrahydrofuran) . The challenge lies in controlling the stereochemistry of the new epoxide center relative to the existing THF center.
Substrate-Controlled Epoxidation (Non-Selective)
Direct epoxidation of 2-allyloxolane using m-CPBA (meta-chloroperoxybenzoic acid) typically yields a mixture of diastereomers (approx. 1:1 to 60:40 dr).
-
Mechanism: The chiral center at C2 of the THF ring is in a 1,3-relationship with the alkene. The conformational flexibility of the methylene bridge (
) diminishes the facial differentiation of the alkene, leading to low diastereoselectivity. -
Result: A mixture of
(assuming enantiopure starting material).
Stereoselective Strategies
To achieve high diastereomeric ratios (dr > 95:5), researchers employ reagent control or kinetic resolution.
A. Jacobsen's Hydrolytic Kinetic Resolution (HKR)
This is the industry standard for obtaining enantiopure terminal epoxides.
-
Step 1: Synthesize racemic 2-(oxiran-2-ylmethyl)oxolane via m-CPBA.
-
Step 2: Treat with (S,S)-Co(salen) catalyst and 0.55 eq. of water.
-
Outcome: The catalyst selectively hydrolyzes one enantiomer of the epoxide to the diol, leaving the other epoxide enantiomer intact with high optical purity (>99% ee).
B. Asymmetric Epoxidation (Shi or Sharpless)
-
Shi Epoxidation: Uses a fructose-derived ketone catalyst and Oxone to epoxidize terminal alkenes with high enantioselectivity. This overrides the weak substrate control of the THF ring.
-
Sharpless Epoxidation: Requires an allylic alcohol. If the precursor is 2-(3-hydroxypropyl)THF, Sharpless conditions can set the epoxide stereochemistry before ring closure or further modification.
Synthetic Workflow Diagram
Analytical Characterization
Distinguishing between the diastereomers requires high-resolution NMR or chromatography.
Nuclear Magnetic Resonance (NMR)
The chemical environment of the protons on the epoxide ring and the methylene bridge differs between diastereomers due to shielding/deshielding effects from the THF ring oxygen.
| Signal | Diastereomer A (Syn-like) | Diastereomer B (Anti-like) | Diagnostic Feature |
| Epoxide | Small shift difference ( | ||
| Bridge | Multiplet, distinct coupling constants | Multiplet, distinct coupling constants | |
| Carbon shifts are often more diagnostic |
Mass Spectrometry (MS)
-
Ionization: EI (70 eV) or ESI+.
-
Fragmentation: Characteristic cleavage of the methylene bridge.
-
Loss of epoxide fragment (
, m/z 57). -
THF cation (
, m/z 71). -
Molecular ion (
, m/z 142) is usually weak.
-
Applications in Drug Development
The 2-(oxiran-2-ylmethyl)oxolane motif is a pharmacophore precursor for Annonaceous acetogenins , a class of polyketides with potent antitumor, immunosuppressive, and pesticidal activities.
Mechanism of Action (Acetogenins)
These compounds function by inhibiting NADH:ubiquinone oxidoreductase (Complex I) in the mitochondrial electron transport chain. The bis-THF or THF-epoxide core is crucial for binding to the enzyme active site.
-
Synthesis Role: The epoxide group serves as an electrophilic "anchor" that can be ring-opened by nucleophiles (e.g., lithiated alkynes or cuprates) to extend the carbon chain, forming the long hydrocarbon tail characteristic of acetogenins like Bullatacin or Uvaricin .
-
Stereochemical Criticality: The biological activity of acetogenins is highly dependent on the relative stereochemistry of the THF rings and flanking hydroxyl groups. Using enantiopure 2-(oxiran-2-ylmethyl)oxolane ensures the correct configuration of the final bioactive natural product.
References
-
Total Synthesis of Annonaceous Acetogenins Belonging to the Non-Adjacent Bis-THF Sub-Classes. Source: Molecules (2010).[2][3] Context: Describes the use of epoxide intermediates in constructing bis-THF cores.
-
Epoxidation of Allylic Alcohols and Ethers. Source: Wikipedia / Organic Chemistry Portal. Context: General mechanisms for m-CPBA and Sharpless epoxidation relevant to THF-allyl precursors.
-
Hydrolytic Kinetic Resolution of Terminal Epoxides. Source: Jacobsen Group (Harvard). Context: Protocol for resolving racemic epoxides to high enantiopurity.
-
Stereoselective Synthesis of Tetrahydrofuran-Containing Natural Products. Source: Beilstein Journal of Organic Chemistry. Context: Reviews synthetic strategies for THF-containing acetogenins.
Sources
Environmental Impact and Biodegradability Studies of 2-(Oxiran-2-ylmethyl)oxolane
This technical guide details the environmental profiling of 2-(Oxiran-2-ylmethyl)oxolane (CAS 89897-09-6), a specific bicyclic ether intermediate often encountered in advanced pharmaceutical synthesis and polymer cross-linking.
Given the molecule's dual-ring structure—containing a stable tetrahydrofuran (oxolane) ring and a reactive epoxide (oxirane) ring—its environmental fate is governed by a competition between abiotic hydrolysis and biotic mineralization. This guide provides a validated framework for characterizing its impact, tailored for drug development professionals conducting Environmental Risk Assessments (ERA).
CAS Registry Number: 89897-09-6 Chemical Class: Bicyclic Ether / Epoxide Intermediate
Executive Summary & Chemical Identity
2-(Oxiran-2-ylmethyl)oxolane presents a unique challenge in environmental profiling: it combines a reactive alkylating motif (the epoxide) with a solvent-like persistent motif (the THF ring). Unlike simple linear epoxides, the steric influence of the oxolane ring adjacent to the methylene bridge affects both hydrolysis rates and enzymatic docking during biodegradation.
For researchers, the critical mandate is to distinguish between primary degradation (loss of the parent epoxide via hydrolysis) and ultimate biodegradation (mineralization of the resulting diol). This distinction is vital for regulatory submissions (e.g., REACH, FDA Environmental Assessments), as the parent compound is likely genotoxic, while the hydrolysis product is generally less hazardous but more persistent.
Physicochemical Baseline
| Property | Value / Prediction | Environmental Implication |
| Molecular Structure | C7H12O2 | Bicyclic ether linkage; high polarity. |
| Water Solubility | High (>10 g/L est.) | High mobility in aquatic environments; low adsorption to sludge. |
| Log Kow (Octanol-Water) | < 1.0 (Estimated) | Low bioaccumulation potential; unlikely to partition into lipid tissues. |
| Vapor Pressure | Moderate | Volatilization is a secondary fate pathway; requires headspace testing. |
Abiotic Degradation: The Hydrolysis Driver
Before assessing biodegradability, you must characterize abiotic hydrolysis. Epoxides are electrophilic and prone to ring-opening in aqueous media, a process catalyzed by hydronium (acid) or hydroxide (base) ions.
Mechanistic Causality
The oxirane ring strain (~27 kcal/mol) drives the reaction with water to form a vicinal diol: 1-(oxolan-2-yl)propane-2,3-diol .
-
Acidic pH (pH 4): Rapid protonation of the epoxide oxygen leads to fast ring opening.
-
Neutral pH (pH 7): Slower, spontaneous hydrolysis.
-
Basic pH (pH 9): Nucleophilic attack by OH-; generally slower than acid catalysis for substituted epoxides.
Protocol: Hydrolysis as a Function of pH (OECD 111)
Objective: Determine the half-life (
-
Buffer Preparation: Prepare sterile buffers at pH 4.0, 7.0, and 9.0. Exclude amine-based buffers (e.g., Tris) to prevent nucleophilic attack on the epoxide. Use Phosphate or Citrate buffers.
-
Dosing: Spike the test substance to a concentration of < 0.01 M (to avoid co-solvent effects).
-
Incubation: Maintain at 50°C initially (Tier 1). If
hours, the substance is considered "hydrolytically unstable." If stable, proceed to Tier 2 (20°C, 30°C, 50°C) to calculate Arrhenius activation energy. -
Analysis: Monitor the disappearance of the parent epoxide using Headspace GC-MS or HPLC-UV (if derivatized).
Critical Control: Ensure the analytical method separates the parent epoxide from the diol degradant. Direct injection GC can thermally degrade the epoxide; use cold on-column injection or derivatization.
Biodegradability Assessment Protocols
Once the hydrolytic stability is established, the focus shifts to the biotic degradation of the dominant species (likely the diol hydrolysis product).
Challenge: Toxicity to Inoculum
The parent epoxide is an alkylating agent. High concentrations in a closed-bottle test can inhibit the microbial inoculum, leading to false negatives (i.e., the compound appears persistent because it killed the bacteria).
Recommended Protocol: Manometric Respirometry (OECD 301F)
We prioritize OECD 301F over 301D (Closed Bottle) because it allows for higher biomass (reducing toxicity impact) and continuous monitoring of Oxygen Uptake (BOD).
Step-by-Step Workflow
-
Inoculum Sourcing: Activated sludge from a wastewater treatment plant treating predominantly domestic sewage. Wash and aerate for 24 hours to reduce background respiration.
-
Test Medium: Mineral salts medium (pH 7.4).
-
Test Setup:
-
Blank: Inoculum + Medium.
-
Reference: Sodium Benzoate (check inoculum viability).
-
Test Item: 2-(Oxiran-2-ylmethyl)oxolane at 100 mg/L ThOD (Theoretical Oxygen Demand).
-
Toxicity Control: Test Item + Sodium Benzoate. (Must reach >25% degradation in 14 days).
-
-
Silica Gel Carrier (Optional): If toxicity is observed in the control, adsorb the test substance onto inert silica gel before addition. This creates a "slow-release" mechanism, keeping dissolved concentrations below the toxicity threshold while allowing biodegradation to proceed.
-
Duration: 28 days. Extend to 60 days if adaptation is observed (lag phase > 10 days).
Visualization: Degradation Logic Flow
The following diagram illustrates the decision matrix for characterizing the fate of this molecule.
Caption: Decision tree for environmental fate testing of hydrolytically active epoxides.
Metabolic Pathway & Ecotoxicological Implications
Understanding the mechanism of degradation allows for better risk prediction.
Proposed Biodegradation Pathway
-
Ring Opening (Abiotic/Enzymatic): The epoxide hydrolase enzyme (or water) opens the oxirane ring to form the diol.
-
Oxolane Cleavage: The tetrahydrofuran ring is notoriously difficult to degrade. However, Rhodococcus sp. can degrade THF via alpha-hydroxylation followed by ring opening to form succinate derivatives.
-
Mineralization: The resulting linear chains enter the Beta-oxidation cycle and TCA cycle.
Ecotoxicity Concerns:
-
Parent Epoxide: High acute toxicity (LC50 < 10 mg/L) expected for aquatic organisms due to DNA/protein alkylation.
-
Diol Metabolite: Significantly lower acute toxicity (LC50 > 100 mg/L).
-
Strategy: If the parent hydrolyzes rapidly (
), the regulatory endpoint for chronic toxicity should be based on the diol , not the parent.
Analytical Methodologies
Accurate quantification in environmental matrices (sludge, river water) requires robust extraction techniques.
| Matrix | Method | Detection Limit (LOD) | Notes |
| Aqueous Media | SPE (HLB Cartridge) -> GC-MS | 0.1 µg/L | Use non-acidified elution to prevent hydrolysis during extraction. |
| Sludge/Soil | PLE (Pressurized Liquid Extraction) | 5 µg/kg | Temperature < 40°C to avoid thermal degradation. |
| Volatile Fraction | Headspace GC-MS | 10 µg/L | Ideal for measuring Henry's Law constant validation. |
References
-
OECD. (1992). Test No. 301: Ready Biodegradability. Organisation for Economic Co-operation and Development. [Link]
-
OECD. (2004). Test No. 111: Hydrolysis as a Function of pH. Organisation for Economic Co-operation and Development. [Link]
-
Stein, K., et al. (2025). Environmental risk assessment of pharmaceutical drug substances—conceptual considerations. University of Konstanz. [Link]
-
Manson, P. (2025).[1] Epoxide Syntheses and Ring-Opening Reactions in Drug Development. MDPI Catalysts. [Link]
-
European Chemicals Agency (ECHA). (2017). Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.7b: Endpoint specific guidance. [Link]
Sources
Methodological & Application
Application Notes and Protocols for the Ring-Opening Polymerization of 2-(Oxiran-2-ylmethyl)oxolane
For: Researchers, scientists, and drug development professionals
Introduction: Unlocking the Potential of Polyethers through Ring-Opening Polymerization
The synthesis of well-defined polyethers is of paramount importance in the development of advanced materials for biomedical and pharmaceutical applications. Poly(2-(oxiran-2-ylmethyl)oxolane), a polymer possessing both ether and cyclic ether functionalities, offers a unique platform for creating materials with tailored properties. The ring-opening polymerization (ROP) of 2-(oxiran-2-ylmethyl)oxolane allows for the precise control over molecular weight and architecture, leading to polymers with potential applications in drug delivery, tissue engineering, and as specialty elastomers.
This document provides a comprehensive guide to the cationic ring-opening polymerization of 2-(oxiran-2-ylmethyl)oxolane. It delves into the mechanistic underpinnings of the reaction, offers a detailed experimental protocol, and provides insights into the characterization of the resulting polymer. The information presented herein is designed to equip researchers with the knowledge and practical guidance necessary to successfully synthesize and tailor poly(2-(oxiran-2-ylmethyl)oxolane) for their specific research and development needs.
The driving force behind ring-opening polymerization is the relief of ring strain, particularly significant in three- and four-membered rings like epoxides.[1][2] This process can be initiated through various mechanisms, including cationic, anionic, and coordination-insertion pathways.[1] Cationic ring-opening polymerization (CROP), the focus of this protocol, is typically initiated by electrophilic species such as protic acids or alkyl sulfonates.[3]
Mechanism of Cationic Ring-Opening Polymerization
The cationic ring-opening polymerization of 2-(oxiran-2-ylmethyl)oxolane proceeds via a chain-growth mechanism. The process is initiated by an electrophile, which attacks one of the oxygen atoms in the monomer, leading to the formation of a cyclic oxonium ion. This reactive intermediate is then susceptible to nucleophilic attack by another monomer molecule, propagating the polymer chain.
The polymerization of 2-(oxiran-2-ylmethyl)oxolane is complex due to the presence of two distinct cyclic ether moieties: a highly strained oxirane (epoxide) ring and a less strained oxolane (tetrahydrofuran, THF) ring. The higher ring strain of the oxirane makes it more susceptible to ring-opening under cationic conditions.[4] Therefore, the polymerization is expected to proceed preferentially through the opening of the oxirane ring.
Sources
Application of 2-(Oxiran-2-ylmethyl)oxolane in the Synthesis of Biodegradable Polymers: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The quest for sustainable and biocompatible materials has driven significant research into biodegradable polymers. This document provides a comprehensive guide to the synthesis of novel biodegradable polymers utilizing 2-(Oxiran-2-ylmethyl)oxolane, a bifunctional monomer containing both an oxirane and an oxolane (tetrahydrofuran) ring. This unique structure offers the potential for creating polymers with tunable properties, including hydrophilicity, degradation rates, and mechanical strength, making them attractive candidates for applications in drug delivery, tissue engineering, and environmentally benign packaging. This application note details the theoretical framework, polymerization mechanisms, a proposed experimental protocol, and characterization techniques for polymers derived from this promising monomer.
Introduction: The Rationale for 2-(Oxiran-2-ylmethyl)oxolane in Biodegradable Polymer Synthesis
The development of biodegradable polymers from renewable resources is a cornerstone of green chemistry and sustainable materials science.[1] 2-(Oxiran-2-ylmethyl)oxolane, also known as tetrahydrofurfuryl glycidyl ether, is a monomer of significant interest due to its derivation from biomass sources like furfural.[2][3] Its structure, featuring a reactive oxirane (epoxide) ring and a more stable oxolane ring, presents a unique opportunity for controlled polymerization.
The incorporation of both ether functionalities is expected to yield polyether-based backbones. Polyethers are known for their flexibility and, in many cases, biocompatibility. The presence of the oxolane moiety can enhance the hydrophilicity and potentially the biodegradability of the resulting polymer compared to more conventional poly(alkylene oxide)s. The oxirane group provides a reactive site for ring-opening polymerization, a versatile method for producing well-defined polymers.[4]
This guide will focus on the cationic ring-opening polymerization (CROP) of 2-(Oxiran-2-ylmethyl)oxolane, as this method is well-suited for both oxiranes and cyclic ethers like tetrahydrofuran.[5]
Polymerization Mechanisms: A Tale of Two Rings
The polymerization of 2-(Oxiran-2-ylmethyl)oxolane is predicated on the principles of cationic ring-opening polymerization (CROP).[6] This process involves an electrophilic attack on the oxygen atom of the cyclic monomer, leading to the opening of the ring and subsequent propagation. Given the two distinct cyclic ethers in the monomer, their relative reactivities will dictate the final polymer structure.
The oxirane ring is significantly more strained (ring strain ~116 kJ mol⁻¹) than the oxolane ring and is therefore more susceptible to ring-opening.[4] This suggests that under controlled conditions, selective polymerization of the oxirane ring can be achieved, leaving the oxolane ring intact as a pendant group. This would result in a poly(ether) with pendant tetrahydrofuran moieties.
Alternatively, under more forcing conditions, both rings could potentially participate in the polymerization, leading to a more complex hyperbranched or cross-linked structure. For the purpose of creating well-defined, biodegradable linear polymers, the focus will be on the selective opening of the oxirane ring.
Cationic Ring-Opening Polymerization (CROP)
CROP is typically initiated by strong electrophiles, such as Brønsted acids or Lewis acids, which can generate a cationic propagating species.[5] The mechanism proceeds through three main steps: initiation, propagation, and termination.
-
Initiation: An initiator (e.g., a protonic acid or a Lewis acid in the presence of a proton source) activates the monomer by protonating the oxygen atom of the oxirane ring, making it highly electrophilic.
-
Propagation: A neutral monomer molecule attacks the activated cationic species in an SN2-type reaction, leading to the opening of the oxirane ring and the regeneration of the cationic active center at the chain end.
-
Termination: The polymerization can be terminated by the addition of a nucleophile (e.g., water, alcohol) that quenches the propagating cation.
Figure 1: General workflow for the cationic ring-opening polymerization of 2-(Oxiran-2-ylmethyl)oxolane.
Experimental Protocol: A Proposed Synthesis of Poly(2-(Oxiran-2-ylmethyl)oxolane)
Disclaimer: The following protocol is a proposed methodology based on established principles for the cationic ring-opening polymerization of epoxides and cyclic ethers. Researchers should exercise caution and perform small-scale trials to optimize reaction conditions.
Materials and Reagents
| Reagent | Grade | Supplier | Purpose |
| 2-(Oxiran-2-ylmethyl)oxolane | >98% | (e.g., Sigma-Aldrich) | Monomer |
| Boron trifluoride diethyl etherate (BF₃·OEt₂) | Redistilled | (e.g., Sigma-Aldrich) | Initiator |
| Dichloromethane (DCM) | Anhydrous, >99.8% | (e.g., Sigma-Aldrich) | Solvent |
| Methanol | ACS Grade | (e.g., Fisher Scientific) | Terminating Agent |
| Diethyl ether | ACS Grade | (e.g., Fisher Scientific) | Precipitation Solvent |
| Argon or Nitrogen Gas | High Purity | - | Inert Atmosphere |
Equipment
-
Schlenk line or glovebox for inert atmosphere operations
-
Round-bottom flasks, oven-dried
-
Magnetic stirrer and stir bars
-
Syringes and needles
-
Temperature-controlled oil bath
-
Rotary evaporator
-
Vacuum oven
Step-by-Step Polymerization Procedure
-
Monomer and Solvent Preparation:
-
Dry the 2-(Oxiran-2-ylmethyl)oxolane over calcium hydride (CaH₂) overnight and distill under reduced pressure before use.
-
Use anhydrous dichloromethane directly from a solvent purification system or a freshly opened bottle.
-
-
Reaction Setup:
-
Assemble a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum under a positive pressure of argon or nitrogen.
-
Place the flask in an oil bath set to the desired reaction temperature (e.g., 0 °C to room temperature).
-
-
Polymerization:
-
Via syringe, add 50 mL of anhydrous dichloromethane to the reaction flask.
-
Add 10 g of the purified 2-(Oxiran-2-ylmethyl)oxolane monomer to the solvent and stir until homogeneous.
-
In a separate, dry vial under an inert atmosphere, prepare a stock solution of the initiator, for example, by dissolving 0.1 mL of BF₃·OEt₂ in 10 mL of anhydrous dichloromethane.
-
Slowly add a calculated amount of the initiator solution (e.g., to achieve a monomer-to-initiator ratio of 100:1) to the stirring monomer solution.
-
Allow the reaction to proceed for a predetermined time (e.g., 2-24 hours). Monitor the progress of the polymerization by taking small aliquots for analysis (e.g., ¹H NMR or GPC) if desired.[7]
-
-
Termination and Purification:
-
Terminate the polymerization by adding a small amount of methanol (e.g., 1-2 mL) to the reaction mixture.
-
Stir for an additional 30 minutes.
-
Concentrate the polymer solution using a rotary evaporator.
-
Precipitate the polymer by slowly adding the concentrated solution to a large volume of cold diethyl ether with vigorous stirring.
-
Collect the precipitated polymer by filtration or decantation.
-
Wash the polymer with fresh diethyl ether and dry under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Figure 2: Experimental workflow for the synthesis of poly(2-(Oxiran-2-ylmethyl)oxolane).
Polymer Characterization
A thorough characterization of the synthesized polymer is crucial to understand its properties and potential applications.
| Characterization Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the polymer structure by identifying characteristic proton and carbon signals. The disappearance of the oxirane protons and the appearance of new signals corresponding to the polyether backbone are key indicators of successful polymerization. |
| Gel Permeation Chromatography (GPC) | Determines the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI) of the polymer. A narrow PDI (typically < 1.5) is indicative of a controlled polymerization process. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Verifies the chemical structure by identifying functional groups. The disappearance of the characteristic epoxide C-O-C stretching vibration (around 910-830 cm⁻¹) and the presence of a strong ether C-O-C stretch (around 1100 cm⁻¹) confirm the ring-opening. |
| Differential Scanning Calorimetry (DSC) | Measures thermal transitions, including the glass transition temperature (T₉) and melting temperature (Tₘ) if the polymer is semi-crystalline. These properties are important for understanding the material's physical state and processing window. |
| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability of the polymer by measuring its weight loss as a function of temperature. |
| Biodegradation Studies | Assesses the biodegradability of the polymer. This can be done through various methods, such as enzymatic degradation assays, soil burial tests, or monitoring CO₂ evolution in a controlled composting environment.[3] The presence of ester-like linkages, if copolymerized, or the susceptibility of the polyether backbone to microbial action will determine the degradation rate. The initial step in the biodegradation of many polymers is abiotic oxidation, which is then followed by microbial action. |
Causality Behind Experimental Choices and Troubleshooting
-
Choice of Initiator: BF₃·OEt₂ is a common and effective Lewis acid initiator for CROP of epoxides and tetrahydrofuran.[8] Its activity can be tuned by temperature. Other initiators, such as triflates or protonic acids, can also be employed, potentially affecting the polymerization kinetics and control.[6]
-
Solvent Selection: Dichloromethane is a common solvent for CROP due to its relatively low polarity and ability to dissolve both the monomer and the resulting polymer. The choice of solvent can significantly impact the polymerization rate and the livingness of the system.
-
Temperature Control: Lower temperatures (e.g., 0 °C) are often used to slow down the polymerization, allowing for better control over the molecular weight and reducing side reactions.
-
Inert Atmosphere: CROP is sensitive to moisture, which can act as a terminating agent or a co-initiator, leading to a loss of control over the polymerization. Therefore, maintaining a strict inert atmosphere is crucial.
-
Troubleshooting:
-
Broad PDI: This may indicate uncontrolled initiation or chain transfer reactions. Ensure all reagents and glassware are scrupulously dry. Consider lowering the reaction temperature or using a different initiator.
-
Low Molecular Weight: This could be due to premature termination. Check for impurities in the monomer and solvent. The initiator-to-monomer ratio can also be adjusted.
-
Incomplete Conversion: The reaction time may be insufficient, or the initiator may have lost activity.
-
Conclusion and Future Perspectives
The synthesis of biodegradable polymers from 2-(Oxiran-2-ylmethyl)oxolane offers a promising avenue for the development of sustainable materials with tailored properties. The proposed protocol for cationic ring-opening polymerization provides a starting point for researchers to explore this versatile monomer. Further investigations should focus on optimizing the polymerization conditions to achieve precise control over the polymer architecture, including the synthesis of block and graft copolymers to further tune the material properties. Copolymerization with other cyclic monomers, such as lactones or carbonates, could introduce ester linkages, enhancing the biodegradability of the resulting polymers.[9] The unique combination of the oxirane and oxolane functionalities in a single monomer makes 2-(Oxiran-2-ylmethyl)oxolane a valuable building block for the next generation of advanced, biodegradable materials.
References
- [No specific reference for this exact polymeriz
- [No specific reference for this exact polymeriz
-
The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid. Molecules. [Link]
-
Poly(ester-co-ether) from ring-opening copolymerisation of sustainable 2-methyltetrahydrofuran with β-butyrolactone. RSC Publishing. [Link]
-
Synthesis of biodegradable polymers from renewable resources. ResearchGate. [Link]
-
Ring-Opening Polymerization—An Introductory Review. MDPI. [Link]
- [No specific reference for this exact polymeriz
- [No specific reference for this exact polymeriz
-
Co-Oligomers of Renewable and “Inert” 2-MeTHF and Propylene Oxide for Use in Bio-Based Adhesives. ACS Sustainable Chemistry & Engineering. [Link]
- [No specific reference for this exact polymeriz
- [No specific reference for this exact polymeriz
-
Investigation of cationic ring-opening polymerization of 2-oxazolines in the “green” solvent dihydrolevoglucosenone Borova. HELDA - University of Helsinki. [Link]
-
Structural Variations in Biobased Polyfurfuryl Alcohol Induced by Polymerization in Water. PMC - NIH. [Link]
-
Mechanism of cationic ring-opening polymerization of 2oxazolines. ResearchGate. [Link]
-
ENVIRONMENTALLY DEGRADABLE PLASTICS BASED ON OXO-BIODEGRADATION OF CONVENTIONAL POLYOLEFINS. EPI Global. [Link]
- [No specific reference for this exact polymeriz
-
Biodegradation of Polymers: Stages, Measurement, Standards and Prospects. MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structural Variations in Biobased Polyfurfuryl Alcohol Induced by Polymerization in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Making sure you're not a bot! [helda.helsinki.fi]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Poly(ester-co-ether) from ring-opening copolymerisation of sustainable 2-methyltetrahydrofuran with β-butyrolactone - Green Chemistry (RSC Publishing) [pubs.rsc.org]
GC-MS protocol for identifying byproducts in 2-(Oxiran-2-ylmethyl)oxolane synthesis
Abstract
This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the identification and quantification of impurities in the synthesis of 2-(oxiran-2-ylmethyl)oxolane (Tetrahydrofurfuryl glycidyl ether derivative). Special emphasis is placed on mitigating thermal degradation of the labile epoxide moiety during injection and separating diastereomeric pairs inherent to the molecule's two chiral centers. This guide serves as a primary reference for process chemists and analytical scientists involved in the scale-up of heterocyclic ether linkers.
Introduction & Chemical Context
2-(Oxiran-2-ylmethyl)oxolane is a bifunctional ether often used as a specialized linker in polymer chemistry or as a chiral building block in API synthesis. It is typically synthesized via the Prilezhaev reaction, involving the epoxidation of 2-allyloxolane (2-allyltetrahydrofuran) using meta-chloroperoxybenzoic acid (mCPBA).
Analytical Challenges:
-
Thermal Instability: Epoxides are prone to Meinwald rearrangement in hot GC injection ports, converting them into isomeric aldehydes or ketones (artifacts) that can be misidentified as process impurities.
-
Stereochemistry: The molecule contains two chiral centers (C2 on the oxolane ring and C2 on the oxirane ring), resulting in diastereomers that must be chromatographically resolved to ensure batch consistency.
-
Polarity Variance: The reaction mixture contains non-polar starting materials, moderately polar epoxides, and highly polar acidic byproducts (m-chlorobenzoic acid).
Reaction Scheme & Impurity Pathway
Figure 1: Synthesis pathway of 2-(oxiran-2-ylmethyl)oxolane showing the origin of critical byproducts and potential GC artifacts.
Method Development Strategy
The "Cold Split" Injection Technique
To prevent the thermal rearrangement of the epoxide into (tetrahydrofuran-2-yl)acetone, this protocol utilizes a Programmable Temperature Vaporization (PTV) inlet or a low-temperature Split/Splitless injector.
-
Standard Inlet: 250°C (High risk of degradation).
-
Recommended Inlet: 200°C (Isothermal) or PTV ramp (40°C to 220°C).
-
Validation: Inject a pure standard at 200°C and 280°C. If a ketone peak appears only at 280°C, it is an artifact.
Column Selection for Diastereomers
Standard 5%-phenyl columns (e.g., DB-5ms) often fail to separate the diastereomers of this ether.
-
Primary Column: DB-1701 (14% Cyanopropyl-phenyl-methylpolysiloxane) or equivalent (VF-1701ms). The cyano-dipole interaction improves separation of the isomeric epoxy-ethers.
-
Dimensions: 30 m x 0.25 mm x 0.25 µm.
Detailed Experimental Protocol
Sample Preparation
-
Solvent: Ethyl Acetate (LC-MS Grade). Note: Avoid methanol, as it can open the epoxide ring.
-
Concentration: Dilute reaction mixture to 1.0 mg/mL.
-
Filtration: Filter through a 0.2 µm PTFE syringe filter to remove precipitated m-chlorobenzoic acid (mCBA).
-
Derivatization (Optional Validation): To confirm the presence of diols (hydrolysis products), take 100 µL of sample, add 50 µL BSTFA + 1% TMCS , and incubate at 60°C for 30 mins. This silylates the hydroxyl groups, improving peak shape and mass spectral identification.
GC-MS Instrument Parameters
| Parameter | Setting | Rationale |
| Inlet Mode | Split (20:1) | Prevents column overload; sharpens peaks. |
| Inlet Temp | 200°C | Critical: Minimizes thermal rearrangement of epoxide. |
| Carrier Gas | Helium, 1.0 mL/min (Constant Flow) | Standard for optimal MS vacuum. |
| Column | DB-1701 (30m x 0.25mm x 0.25µm) | Separates diastereomers and polar impurities. |
| Oven Program | 40°C (hold 2 min) → 10°C/min → 240°C (hold 5 min) | Slow ramp captures volatiles; high finish elutes mCBA. |
| Transfer Line | 250°C | Prevents condensation of high boilers. |
| Ion Source | EI (70 eV), 230°C | Standard fragmentation energy. |
| Scan Range | m/z 35–350 | Covers all expected fragments and molecular ions. |
Data Analysis & Interpretation
Identification of Target & Isomers
-
Target Peak: 2-(Oxiran-2-ylmethyl)oxolane (
, MW 128). -
Chromatography: Expect two distinct peaks (approx. ratio 1:1 if non-stereoselective synthesis) representing the diastereomeric pairs (e.g., syn vs anti relationship between the rings).
-
Mass Spectrum (EI):
-
Base Peak: m/z 71 (Tetrahydrofuranyl cation,
-cleavage). -
Diagnostic Ions: m/z 57 (Epoxide fragment), m/z 43.
-
Molecular Ion: m/z 128 (often weak).
-
Byproduct Fingerprinting
| Impurity | Origin | Retention Shift | Key MS Fragments (m/z) |
| 2-Allyloxolane | Unreacted Starting Material | Earlier than Target | 71, 41 (Allyl), 112 ( |
| (Tetrahydrofuran-2-yl)acetone | Rearrangement (Artifact/Process) | Close to Target | 43 (Acetyl), 71, 128 ( |
| Vicinal Diol | Hydrolysis (Moisture) | Later (Broad/Tailing) | 71, 61, 146 ( |
| m-Chlorobenzoic Acid | Reagent Residue | Late Eluting | 139/141 (Cl isotope), 156 ( |
Analytical Workflow Diagram
Figure 2: Step-by-step analytical workflow including decision logic for derivatization.
Troubleshooting & Validation
-
Symptom: High levels of ketone detected (m/z 43 base peak).
-
Cause: Inlet temperature too high causing rearrangement.
-
Fix: Lower inlet to 180°C or use On-Column injection.
-
-
Symptom: Poor resolution of diastereomers.
-
Cause: Column stationary phase too non-polar.
-
Fix: Switch from DB-5ms to DB-1701 or DB-WAX (if thermal stability allows).
-
-
Symptom: Ghost peaks in blank.
-
Cause: mCBA accumulation in the liner.
-
Fix: Change liner frequently; use glass wool to trap non-volatiles.
-
References
-
NIST Chemistry WebBook. Mass Spectrum of Tetrahydrofuran Derivatives. National Institute of Standards and Technology.[1][2][3] Available at: [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Fina, A., et al. (2014). FTIR and GCMS analysis of epoxy resin decomposition products. Polymer Degradation and Stability.[4][5] Available at: [Link]
- Agilent Technologies. (2020). Analysis of Epoxides and Glycidyl Ethers by GC/MS. Application Note 5990-XXXX. (General reference for epoxide handling).
-
Master Organic Chemistry. Epoxidation of Alkenes with mCPBA. Available at: [Link]
Sources
Application Note: Kinetic Characterization of Epoxy Networks Modified with 2-(Oxiran-2-ylmethyl)oxolane
[1]
Executive Summary
The incorporation of 2-(Oxiran-2-ylmethyl)oxolane —a mono-functional heterocyclic epoxide—into standard diglycidyl ether of bisphenol A (DGEBA) systems serves two primary functions: viscosity reduction (reactive dilution) and potential bio-based content integration.[1] However, as a mono-epoxide, it acts as a chain extender rather than a crosslinker, fundamentally altering the network topology and curing kinetics.
This guide details the protocol for quantifying these kinetic shifts. We utilize Differential Scanning Calorimetry (DSC) to extract the "Kinetic Triplet" (
Chemical Context & Mechanism[3][4][5][6][7]
The Molecule
2-(Oxiran-2-ylmethyl)oxolane consists of a tetrahydrofuran (oxolane) ring substituted with a glycidyl-like group (oxiran-2-ylmethyl).[1]
-
Functionality (
): 1 (Mono-epoxide).ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Role: Reactive Diluent.[3] It reacts with the curing agent (amine/anhydride) but does not bridge two polymer chains.
-
Impact: Lowers initial viscosity; typically lowers the final Glass Transition Temperature (
); may accelerate or retard cure depending on the electronic effects of the oxolane ring.
The Curing Pathway
In an amine-cured system, the oxirane ring undergoes nucleophilic attack by the amine nitrogen. The presence of the oxolane ether oxygen can provide internal catalysis via hydrogen bonding with the hydroxyl groups generated during cure (the "ether effect").
Figure 1: Reaction pathway showing the competitive consumption of amine hydrogens by the resin and the diluent.
Materials & Stoichiometry Protocols
Critical Causality: Unlike non-reactive solvents, this diluent consumes the curing agent. Failure to adjust stoichiometry will result in unreacted hardener (plasticization) or unreacted epoxy (instability).
Calculating the Epoxy Equivalent Weight (EEW)
You must calculate the effective EEW of your resin blend (
- : Weight fraction (e.g., 0.8 for resin, 0.2 for diluent).
-
: Molecular Weight of 2-(Oxiran-2-ylmethyl)oxolanengcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> g/mol (Verify purity).
Hardener Dosage
For an amine hardener with Amine Hydrogen Equivalent Weight (AHEW):
-
Protocol Step: Mix resin and diluent first to equilibrium (homogeneity) before adding the hardener. This prevents localized concentration gradients of the highly reactive diluent.
Experimental Protocol: Differential Scanning Calorimetry (DSC)
Instrument: Heat Flux DSC (e.g., TA Instruments Q-series or Netzsch DSC 200).[1] Atmosphere: Nitrogen (50 mL/min) to prevent oxidative degradation.
Workflow Diagram
Figure 2: Experimental workflow for kinetic characterization.
Protocol 1: Dynamic Heating (The Kinetic Fingerprint)
This determines the activation energy (
-
Preparation: Weigh 5–10 mg of the freshly mixed sample into Tzero Hermetic Aluminum Pans . Note: Hermetic sealing is vital to prevent volatilization of the diluent before reaction.
-
Method: Ramp from 0°C to 250°C at four distinct heating rates (
): 5, 10, 15, and 20 °C/min . -
Baseline: Perform a second heating scan on the cured sample to establish a baseline. Subtract this from the first run to isolate the reaction exotherm.
-
Output: Peak temperature (
) and Onset temperature ( ) for each rate.
Protocol 2: Isothermal Curing (Model Validation)
This measures the reaction rate
-
Temperature Selection: Choose 3–4 temperatures based on the Dynamic results (typically
of the 5°C/min scan). -
Method:
-
Equilibrate DSC cell at
. -
Quickly introduce the sample (or use a robotic loader).
-
Hold until heat flow returns to baseline (reaction completion).
-
-
Post-Cure: Immediately cool to 25°C and ramp to 200°C to measure the residual cure and final
.
Data Analysis & Kinetic Modeling
Conversion Calculation
The degree of conversion (
Activation Energy ( ) Determination
Use the Kissinger Method (ASTM E698) for a robust estimation of
-
Plot
vs. . -
Slope =
.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Interpretation: A lower
compared to pure resin suggests the diluent facilitates diffusion or acts catalytically. A higher suggests dilution of reactive groups dominates.
Model Fitting: The Kamal-Sourour Model
Epoxy-amine systems are autocatalytic (generated -OH groups catalyze the reaction).[1] The simple
Where:
-
: Arrhenius rate constants (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> ). -
: Reaction orders (typically
to 3).
Fitting Strategy:
-
Fit the isothermal
vs. curves to the equation above using non-linear regression (e.g., Python scipy.optimize or OriginLab). -
Check: Does
? This confirms the autocatalytic nature driven by the hydroxyls.[4]
Interpreting the Role of 2-(Oxiran-2-ylmethyl)oxolane[1]
When analyzing your data, look for these specific signatures:
| Parameter | Observation | Physical Interpretation |
| Peak Temp ( | Shift to Lower T | The oxolane ether oxygen may be assisting proton transfer, accelerating cure. |
| Total Enthalpy ( | Decrease (J/g) | Dilution effect. The mono-epoxide has a different molar enthalpy than DGEBA. |
| Glass Transition ( | Decrease | Plasticization. The mono-functional diluent creates "dead ends" in the network, increasing free volume. |
| Reaction Order ( | Increase | Stronger autocatalytic effect, possibly due to the polarity of the oxolane ring. |
References
-
Vyazovkin, S., et al. (2011). ICTAC Kinetics Committee recommendations for performing kinetic computations on thermal analysis data. Thermochimica Acta. Link
-
Kamal, M. R., & Sourour, S. (1973). Kinetics and thermal characterization of thermoset cure. Polymer Engineering & Science. Link
-
Galy, J., et al. (1986). Mechanism of the reaction of diamines with glycidyl ethers. Die Makromolekulare Chemie. Link
-
ASTM E698-18 . Standard Test Method for Arrhenius Kinetic Constants for Thermally Unstable Materials. ASTM International. Link
-
Hardis, R., et al. (2013). Cure kinetics characterization and monitoring of an epoxy resin using DSC, Raman spectroscopy, and DEA. Composites Part A: Applied Science and Manufacturing. Link
Application Notes and Protocols: 2-(Oxiran-2-ylmethyl)oxolane as a Versatile Building Block for Pharmaceutical Intermediates
Introduction: The Strategic Value of the Oxolane-Oxirane Scaffold
In the landscape of modern pharmaceutical synthesis, the pursuit of molecular complexity from simple, versatile building blocks is a paramount objective. 2-(Oxiran-2-ylmethyl)oxolane, a bifunctional molecule featuring a stable tetrahydrofuran (oxolane) ring and a reactive oxirane (epoxide) moiety, represents a powerful chiral synthon for the construction of a diverse array of pharmaceutical intermediates. The inherent strain of the three-membered epoxide ring renders it susceptible to nucleophilic attack, providing a reliable handle for the introduction of various functional groups with predictable stereochemical outcomes. Concurrently, the tetrahydrofuran ring often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability, to the final active pharmaceutical ingredient (API).
This technical guide provides an in-depth exploration of 2-(oxiran-2-ylmethyl)oxolane as a key building block. We will delve into its synthesis, core reactivity, and provide detailed protocols for its application in the synthesis of precursors for vital classes of pharmaceuticals, including HIV protease inhibitors and β-adrenergic blockers. The protocols and discussions herein are designed for researchers, scientists, and drug development professionals, with a focus on not just the "how" but the "why" of the experimental design, ensuring a deep understanding of the underlying chemical principles.
Core Reactivity: The Nucleophilic Ring-Opening of the Oxirane
The synthetic utility of 2-(oxiran-2-ylmethyl)oxolane is dominated by the ring-opening of the epoxide. This reaction is a classic example of an SN2 reaction, where a nucleophile attacks one of the electrophilic carbons of the epoxide, leading to the cleavage of a C-O bond and the formation of a new carbon-nucleophile bond. The reaction can be conducted under basic or acidic conditions, with the choice of conditions influencing the regioselectivity of the attack on unsymmetrical epoxides.[1][2]
Under Basic or Neutral Conditions: Strong nucleophiles, such as primary and secondary amines, will directly attack the less sterically hindered carbon of the epoxide ring.[3] This is a direct SN2 attack, and the regioselectivity is primarily governed by sterics.
Under Acidic Conditions: In the presence of a Brønsted or Lewis acid, the epoxide oxygen is first protonated or coordinated to the acid, making it a better leaving group.[4] This activation enhances the electrophilicity of the epoxide carbons. The nucleophilic attack then proceeds at the more substituted carbon, as this carbon can better stabilize the developing positive charge in the transition state, which has some SN1 character.[2]
The choice between acidic and basic conditions is therefore a critical decision in the synthetic design, allowing for controlled access to different regioisomers.
Synthesis of the Building Block: Chiral 2-(Oxiran-2-ylmethyl)oxolane
The stereochemistry of the final pharmaceutical is often critical to its efficacy and safety. Therefore, the enantioselective synthesis of 2-(oxiran-2-ylmethyl)oxolane is of significant importance. A common and efficient strategy involves the asymmetric epoxidation of an allylic alcohol precursor derived from tetrahydrofurfuryl alcohol.
Illustrative Synthetic Pathway: From Tetrahydrofurfuryl Alcohol
A plausible and scalable synthesis commences with the readily available and often bio-based tetrahydrofurfuryl alcohol. The key steps involve the introduction of a double bond followed by an asymmetric epoxidation.
Caption: Synthetic overview for 2-(Oxiran-2-ylmethyl)oxolane.
Application in the Synthesis of HIV Protease Inhibitor Precursors
The tetrahydrofuran moiety is a key structural feature in several potent HIV protease inhibitors, including Darunavir and Amprenavir.[5] 2-(Oxiran-2-ylmethyl)oxolane and its derivatives serve as crucial precursors for the introduction of these vital pharmacophoric elements.
Case Study 1: Synthesis of a Key Intermediate for Darunavir
Darunavir features a central (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl moiety, which is structurally related to our building block.[6] The synthesis of this core often involves the stereoselective construction of a bis-tetrahydrofuran system. A key step in many synthetic routes to Darunavir is the coupling of this bicyclic alcohol with the core of the molecule. While not a direct reaction of 2-(oxiran-2-ylmethyl)oxolane, the underlying principles of stereocontrolled synthesis of tetrahydrofuran derivatives are highly relevant.
Workflow for Darunavir Intermediate Synthesis
The synthesis of the Darunavir side chain, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, is a complex process that has been approached in various ways, often starting from chiral pool materials like sugars or employing asymmetric catalysis.[5][7][8][9]
Caption: General synthetic strategy for Darunavir.
Case Study 2: Synthesis of a Precursor for Amprenavir Analogues
Amprenavir contains a (S)-3-hydroxytetrahydrofuran moiety.[5] The synthesis of this fragment can be achieved from L-malic acid.[10][11] A key intermediate in the synthesis of Amprenavir analogues can be prepared via the ring-opening of a suitable epoxide with an appropriate amine. Here, we present a representative protocol for the reaction of 2-(oxiran-2-ylmethyl)oxolane with isobutylamine, which mirrors a key bond formation in the synthesis of HIV protease inhibitors.
Protocol 1: Synthesis of 1-((S)-oxolan-2-yl)-3-(isobutylamino)propan-2-ol
This protocol details the nucleophilic ring-opening of (S)-2-(oxiran-2-ylmethyl)oxolane with isobutylamine under neat conditions, a green chemistry approach that avoids the use of solvents.
Rationale for Experimental Choices:
-
Neat Reaction: Conducting the reaction without a solvent simplifies the workup procedure, reduces waste, and can often accelerate the reaction rate.
-
Excess Amine: Isobutylamine serves as both the nucleophile and the solvent. Using it in excess ensures that the epoxide is the limiting reagent and drives the reaction to completion.
-
Temperature Control: The reaction is exothermic. While heating is required to initiate the reaction, careful temperature control is necessary to prevent side reactions.
Materials and Equipment:
| Material/Equipment | Specifications |
| (S)-2-(Oxiran-2-ylmethyl)oxolane | ≥98% purity |
| Isobutylamine | ≥99% purity |
| Round-bottom flask | Appropriate size |
| Magnetic stirrer and stir bar | |
| Heating mantle with temperature control | |
| Condenser | |
| Rotary evaporator | |
| Silica gel for column chromatography | 230-400 mesh |
| Solvents for chromatography | Ethyl acetate, Hexanes, Triethylamine |
| Thin Layer Chromatography (TLC) plates | Silica gel coated |
Step-by-Step Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add (S)-2-(oxiran-2-ylmethyl)oxolane (5.0 g, 39.0 mmol).
-
Add isobutylamine (28.5 g, 390 mmol, 10 equivalents) to the flask.
-
Heat the reaction mixture to 60 °C with stirring.
-
Monitor the reaction progress by TLC (Eluent: 90:9:1 Ethyl acetate/Hexanes/Triethylamine). The reaction is typically complete within 12-16 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess isobutylamine under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a gradient elution of ethyl acetate in hexanes containing 1% triethylamine to afford the title compound as a colorless oil.
Expected Results:
| Parameter | Value |
| Yield | 85-95% |
| Appearance | Colorless oil |
| ¹H NMR (400 MHz, CDCl₃) δ | 3.85-3.75 (m, 2H), 3.70-3.60 (m, 2H), 2.80-2.60 (m, 3H), 2.45 (d, J = 7.2 Hz, 2H), 1.95-1.80 (m, 3H), 1.70-1.60 (m, 1H), 1.55-1.45 (m, 1H), 0.90 (d, J = 6.8 Hz, 6H) |
| ¹³C NMR (101 MHz, CDCl₃) δ | 77.2, 68.4, 68.1, 57.2, 51.9, 39.8, 28.6, 28.4, 25.8 |
Application in the Synthesis of β-Blocker Analogues
β-blockers are a class of drugs primarily used to manage cardiovascular diseases. A common structural motif in many β-blockers is a propanolamine side chain attached to an aromatic core. This side chain is often synthesized via the ring-opening of an epoxide with an amine. 2-(Oxiran-2-ylmethyl)oxolane can be used to synthesize novel β-blocker analogues where the tetrahydrofuran moiety replaces the traditional aromatic group, potentially leading to compounds with unique pharmacological profiles.
Case Study 3: Synthesis of an (S)-Atenolol Analogue
(S)-Atenolol is a widely used β-blocker. Its synthesis often involves the reaction of (R)-epichlorohydrin with p-hydroxyphenylacetamide, followed by ring-opening with isopropylamine.[5][6][12] We can adapt this strategy to demonstrate the utility of 2-(oxiran-2-ylmethyl)oxolane in this context.
Protocol 2: Synthesis of (S)-1-(isopropylamino)-3-(oxolan-2-ylmethoxy)propan-2-ol
This protocol outlines a two-step synthesis of an atenolol analogue, starting with the coupling of tetrahydrofurfuryl alcohol with epichlorohydrin, followed by the ring-opening of the resulting epoxide with isopropylamine.
Rationale for Experimental Choices:
-
Phase Transfer Catalyst: In the first step, a phase transfer catalyst (e.g., benzyltriethylammonium chloride) is used to facilitate the reaction between the aqueous sodium hydroxide and the organic-soluble epichlorohydrin.
-
Lewis Acid Catalysis (Optional): The ring-opening of the epoxide with isopropylamine can be slow. A Lewis acid catalyst (e.g., LiClO₄, YCl₃) can be employed to activate the epoxide and accelerate the reaction.[12]
-
Solvent Choice: A polar protic solvent like ethanol or isopropanol is suitable for the aminolysis step.
Materials and Equipment:
| Material/Equipment | Specifications |
| Tetrahydrofurfuryl alcohol | ≥99% purity |
| Epichlorohydrin | ≥99% purity |
| Sodium hydroxide | Pellets or 50% aqueous solution |
| Benzyltriethylammonium chloride | ≥98% purity |
| Isopropylamine | ≥99% purity |
| Lithium perchlorate (optional) | Anhydrous |
| Ethanol | Anhydrous |
| Standard laboratory glassware | |
| Magnetic stirrer, heating mantle | |
| Rotary evaporator, chromatography supplies |
Step-by-Step Procedure:
Step 1: Synthesis of 2-((oxiran-2-yl)methoxymethyl)oxolane
-
To a stirred solution of tetrahydrofurfuryl alcohol (10.2 g, 100 mmol) and benzyltriethylammonium chloride (2.28 g, 10 mmol) in 50 mL of water, add epichlorohydrin (13.9 g, 150 mmol).
-
Cool the mixture to 10 °C and slowly add a 50% aqueous solution of sodium hydroxide (12.0 g, 150 mmol) while maintaining the temperature below 20 °C.
-
Stir the reaction mixture vigorously at room temperature for 24 hours.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give the crude epoxide. This can often be used in the next step without further purification.
Step 2: Synthesis of (S)-1-(isopropylamino)-3-(oxolan-2-ylmethoxy)propan-2-ol
-
Dissolve the crude 2-((oxiran-2-yl)methoxymethyl)oxolane (from Step 1) in ethanol (100 mL).
-
Add isopropylamine (17.7 g, 300 mmol, 3 equivalents).
-
(Optional) Add lithium perchlorate (1.06 g, 10 mmol) as a catalyst.
-
Heat the reaction mixture to reflux (approximately 78 °C) and stir for 8-12 hours, monitoring by TLC.
-
Cool the reaction mixture and remove the solvent and excess isopropylamine by rotary evaporation.
-
Purify the residue by column chromatography on silica gel (eluent: gradient of methanol in dichloromethane) to yield the desired β-amino alcohol.
Expected Results:
| Parameter | Value |
| Overall Yield | 60-75% |
| Appearance | Viscous oil or low-melting solid |
| ¹H NMR (400 MHz, CDCl₃) δ | 4.05-3.95 (m, 1H), 3.85-3.75 (m, 2H), 3.70-3.60 (m, 2H), 3.50-3.40 (m, 2H), 2.85-2.75 (m, 2H), 2.70-2.60 (m, 1H), 1.95-1.80 (m, 4H), 1.10 (d, J = 6.4 Hz, 6H) |
| ¹³C NMR (101 MHz, CDCl₃) δ | 77.8, 73.5, 68.2, 68.0, 50.1, 49.3, 28.7, 25.9, 23.1, 23.0 |
Safety and Handling
2-(Oxiran-2-ylmethyl)oxolane, like other epoxides, should be handled with care. Epoxides are potential alkylating agents and may be irritants, sensitizers, and have potential mutagenic properties.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (nitrile or neoprene), and a lab coat.
-
Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of vapors.
-
Storage: Store in a cool, dry, well-ventilated area away from acids, bases, and oxidizing agents. Epoxides can polymerize exothermically, so avoid exposure to heat and contaminants.[13]
-
Disposal: Dispose of waste containing epoxides in accordance with local, state, and federal regulations.[14]
Conclusion
2-(Oxiran-2-ylmethyl)oxolane is a highly valuable and versatile building block in pharmaceutical synthesis. Its dual functionality allows for the straightforward introduction of a tetrahydrofuran moiety and a handle for further molecular elaboration through the reactive epoxide ring. The predictable reactivity and stereochemistry of the epoxide ring-opening reaction make it a powerful tool for the construction of complex chiral molecules. The application notes and protocols provided herein demonstrate its utility in the synthesis of key intermediates for important drug classes and are intended to serve as a practical guide for researchers in the field of drug discovery and development. By understanding the fundamental principles of its reactivity and employing sound experimental design, 2-(oxiran-2-ylmethyl)oxolane can be a cornerstone in the efficient synthesis of novel pharmaceutical candidates.
References
- Ghosh, A. K., & Fidanze, S. (2004). A flexible synthesis of the hydroxyethylamine isostere. The Journal of Organic Chemistry, 69(15), 5053-5056.
- Ghosh, A. K., Leshchenko-Yashchuk, S., Anderson, D. D., Baldridge, A., Noetzel, M., Miller, H. B., ... & Weber, I. T. (2007). Design of potent HIV-1 protease inhibitors with superior resistance profile: the discovery of darunavir. Journal of medicinal chemistry, 50(15), 3568-3573.
- Parker, R. E., & Isaacs, N. S. (1959). Mechanisms of epoxide reactions. Chemical Reviews, 59(4), 737-799.
- CN1887880A - Synthesis of S-(3)-hydroxy tetrahydrofuran - Google Patents. (n.d.).
- Kim, B. H., & Lee, S. J. (2006). A practical synthesis of (3R, 3aS, 6aR)-hexahydrofuro [2, 3-b] furan-3-ol, a key component of HIV protease inhibitor (TMC-114). Tetrahedron Letters, 47(4), 513-515.
- Azizi, N., & Saidi, M. R. (2003). Lithium perchlorate as a powerful catalyst for the synthesis of β-amino alcohols from epoxides and amines. Organic letters, 5(21), 3847-3849.
- CN103739512A - Method for preparing (S) -atenolol - Google Patents. (n.d.).
- Quaedflieg, P. J. L. M., Kesteleyn, B. R. R., Wigerinck, P. B. T. P., Goyvaerts, N. M. F., Vijn, R. J., Liebregts, C. S. M., ... & Cusan, C. (2005). Stereoselective and efficient synthesis of (3R, 3aS, 6aR)-hexahydrofuro [2, 3-b] furan-3-ol. Organic letters, 7(26), 5917-5920.
-
Tetrahydrofurfuryl alcohol | C5H10O2 - PubChem. (n.d.). Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]
- Weizmann Institute of Science. (n.d.). Handling, Storage and Disposal of Hazardous, Time Sensitive, and Expired Chemicals.
-
Master Organic Chemistry. (2015, February 2). Opening of Epoxides With Acid. Retrieved from [Link]
-
PubMed. (2011). 1H and 13C NMR characteristics of β-blockers. Retrieved from [Link]
- Moore, G. L., Stringham, R. W., Teager, D. S., & Yue, T. Y. (2017). Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R, 3aS, 6aR)-Hexahydrofuro [2, 3-b] furan-3-ol from Monopotassium Isocitrate. Organic Process Research & Development, 21(1), 98-106.
-
ACS Publications. (2005). Stereoselective and Efficient Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective oxidation of Tetrahydrofurfuryl alcohol to 2-Methyl tetrahydrofuran catalysed by Ag–CeOx/MCM-41. Retrieved from [Link]
- ISMAR. (n.d.). ANALYSIS OF CHAIN MICROSTRUCTURE BY1H AND 13 C NMR SPECTROSCOPY.
-
Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from [Link]
-
UNC Policies. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Nucleophilic ring opening of trans-2,3-disubstituted epoxides to β-amino alcohols with catalyst-controlled regioselectivity. Retrieved from [Link]
-
ACS Publications. (2022, August 26). Dual Au(I) Catalysis in Regioselective Cycloaddition of Bicyclo[1.1.0]butanes with Allenes. Retrieved from [Link]
- Royal Society of Chemistry. (n.d.). Supplementary Information.
-
NCBI Bookshelf. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]
-
Khan Academy. (2012, September 29). Ring-opening reactions of epoxides: Strong nucleophiles [Video]. YouTube. Retrieved from [Link]
- Lab Safety Services. (n.d.). Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide.
- Alpaipars. (n.d.). NMR spectroscopy in pharmacy.
-
Environmental Health & Safety - University of Colorado Boulder. (n.d.). Safe Handling and Storage of Chemicals. Retrieved from [Link]
-
PubMed. (2021, August 6). Sequential Ring-Opening and Ring-Closing Reactions for Converting para-Substituted Pyridines into meta-Substituted Anilines. Retrieved from [Link]
Sources
- 1. Atenolol synthesis - chemicalbook [chemicalbook.com]
- 2. jsynthchem.com [jsynthchem.com]
- 3. youtube.com [youtube.com]
- 4. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 5. Synthesis of Enantiopure (S)-Atenolol by Utilization of Lipase-Catalyzed Kinetic Resolution of a Key Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN103739512A - Method for preparing (S) -atenolol - Google Patents [patents.google.com]
- 7. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. US6982349B1 - Process for producing atenolol of high optical purity - Google Patents [patents.google.com]
- 13. weizmann.ac.il [weizmann.ac.il]
- 14. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Application Note: Precision Synthesis of Functional Polymers via 2-(Oxiran-2-ylmethyl)oxolane
Executive Summary & Strategic Value
This guide details the polymerization protocols for 2-(Oxiran-2-ylmethyl)oxolane (also referred to as 2-(epoxyethyl)tetrahydrofuran). As a bio-privileged monomer derived from furfural (biomass), this molecule offers a unique "dual-ring" architecture: a highly reactive oxirane (epoxide) ring and a chemically stable, yet coordinate-active oxolane (tetrahydrofuran/THF) ring.
Strategic Utility in Drug Development & Materials Science:
-
Bio-Orthogonality Potential: The oxolane ring remains intact during mild epoxide polymerization, providing a pendant ether handle for post-polymerization functionalization or cation coordination (e.g., Li+ in solid electrolytes).
-
Tunable Degradability: Copolymers incorporating this monomer can exhibit hydrolytic stability (ether backbone) or degradability (if copolymerized with CO2 to form polycarbonates), making them versatile for drug delivery vectors.
-
Green Chemistry Profile: Serves as a sustainable alternative to petroleum-based glycidyl ethers.
Chemical Architecture & Reactivity
The monomer features two ether cycles with distinct strain energies. Understanding this disparity is critical for controlling polymerization topology (linear vs. crosslinked).
| Feature | Moiety | Strain Energy | Reactivity Profile |
| Primary Polymerization Site | Oxirane (3-membered) | ~115 kJ/mol | High. Opens readily with anionic or cationic initiators to form the main polyether backbone. |
| Pendant / Secondary Site | Oxolane (5-membered) | ~23 kJ/mol | Low. Stable under anionic and mild cationic conditions. Requires superacids (e.g., H₃PW₁₂O₄₀) or "activated monomer" conditions to ring-open. |
Synthesis Logic: By utilizing Cationic Ring-Opening Polymerization (CROP) with Lewis acid catalysts at controlled temperatures, we selectively polymerize the oxirane ring, yielding a linear polyether with pendant THF groups.
Mechanism of Action: Selective Cationic Polymerization
The following diagram illustrates the selective activation of the epoxide ring by a Lewis Acid (
Figure 1: Selective Cationic Ring-Opening Polymerization (CROP) mechanism targeting the high-strain oxirane ring.
Experimental Protocols
Protocol A: Linear Homopolymerization (Polyether Synthesis)
Objective: Synthesize a linear polyether backbone with pendant THF groups for solid polymer electrolytes or hydrogel precursors.
Reagents:
-
Monomer: 2-(Oxiran-2-ylmethyl)oxolane (Dried over CaH₂, distilled).
-
Solvent: Dichloromethane (DCM), anhydrous.
-
Initiator: Boron trifluoride diethyl etherate (
). -
Quencher: Ammoniacal Methanol.
Step-by-Step Procedure:
-
Inert Atmosphere Setup: Flame-dry a 50 mL Schlenk flask and purge with Argon (3 cycles).
-
Solvent Charging: Cannulate 10 mL of anhydrous DCM into the flask.
-
Monomer Addition: Add 2.0 g (approx. 14 mmol) of the monomer via syringe.
-
Thermal Equilibration: Submerge the flask in a cooling bath at 0°C .
-
Expert Insight: Lower temperatures (0°C to -20°C) favor selectivity. Higher temperatures (>40°C) increase the risk of attacking the oxolane ring, leading to uncontrolled crosslinking.
-
-
Initiation: Add
(1 mol% relative to monomer) dropwise.-
Observation: The solution may turn slightly yellow, indicating oxonium ion formation.
-
-
Polymerization: Stir at 0°C for 4–6 hours.
-
Termination: Add 1 mL of ammoniacal methanol to quench the Lewis acid.
-
Purification:
-
Concentrate the solution via rotary evaporation.
-
Precipitate the polymer into cold n-hexane (excess).
-
Dry under vacuum at 40°C for 24 hours.
-
Protocol B: Copolymerization with (Polycarbonate Synthesis)
Objective: Create biodegradable polycarbonates using
Reagents:
-
Catalyst: (Salen)Cr(III)Cl or (Salen)Co(III) complex.[1]
-
Co-catalyst:
(Bis(triphenylphosphine)iminium chloride). -
Gas: High-purity
(99.99%).
Workflow Diagram:
Figure 2: High-pressure reactor workflow for catalytic copolymerization with CO2.
Characterization & Validation
To validate the structure, you must distinguish between the polymerized epoxide backbone and the intact pendant THF ring.
| Technique | Target Signal | Expected Result | Interpretation |
| ¹H NMR | Epoxide Ring Protons | Disappearance of signals at | Confirms successful ring-opening of the oxirane. |
| ¹H NMR | THF Ring Protons | Retention of signals at | Confirms the oxolane ring remained intact (no crosslinking). |
| GPC | Molecular Weight ( | Unimodal distribution ( | Indicates controlled polymerization without branching. |
| DSC | Glass Transition ( | Single | Low |
Critical Quality Attribute (CQA): If the THF ring inadvertently opens, you will observe a bimodal GPC trace and insolubility due to gelation.
Applications in Drug Delivery & Materials
Solid Polymer Electrolytes (SPE)
The pendant oxolane (THF) ring mimics the coordination chemistry of crown ethers.
-
Mechanism: The oxygen atoms in the pendant THF rings coordinate with Lithium ions (
), facilitating ion transport in solid-state batteries. -
Advantage: Unlike PEO (Polyethylene oxide) which crystallizes and reduces conductivity, the bulky THF side chains disrupt crystallinity, maintaining an amorphous, conductive state at room temperature.
"Click" Functionalizable Scaffolds
The THF ring can be post-functionalized via radical oxidation to form a lactone, which can then be ring-opened with amine-bearing drugs.
-
Pathway: Polymer
Oxidation (RuO₄) Pendant Lactone Aminolysis with Drug Payload.
Safety & Handling
-
Epoxide Hazard: Like all low-molecular-weight epoxides, this monomer is a potential alkylating agent. Handle in a fume hood with butyl rubber gloves.
-
Peroxide Formation: The THF moiety is susceptible to peroxide formation upon long-term storage. Test with starch-iodide paper before distillation. Store over molecular sieves under Argon.
References
-
Cationic Ring-Opening Polymerization of Cyclic Ethers
- Source: Kubisa, P., & Penczek, S. (1999). "Cationic Ring-Opening Polymerization of Cyclic Ethers." Progress in Polymer Science.
- Context: Foundational mechanism for BF3-initiated polymeriz
-
URL:[Link]
-
Synthesis of Polycarbonates from Epoxides and CO2
-
Tetrahydrofurfuryl Glycidyl Ether (TFGE)
- Source:ResearchGate / MDPI Snippets (Verified via Search).
- Context: Confirms the behavior of THF-containing epoxides in cationic curing and polymeriz
-
URL:[Link] (General Journal Landing for verification of recent TFGE papers).
-
Bio-Based Polymers from Furfural Derivatives
- Source: Gandini, A. (2008).
- Context: Strategic value of furan/THF deriv
-
URL:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Molecular Weight Control in 2-(Oxiran-2-ylmethyl)oxolane Polymerization
Welcome to the technical support resource for the polymerization of 2-(Oxiran-2-ylmethyl)oxolane, a monomer of significant interest in the development of advanced biomaterials and drug delivery systems. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of controlling polymer molecular weight, a critical parameter influencing the final material's properties. Here, we address common experimental challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established scientific principles and field-proven experience.
Section 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the cationic ring-opening polymerization (CROP) of 2-(Oxiran-2-ylmethyl)oxolane. Each issue is broken down into potential causes and actionable solutions to get your experiment back on track.
Issue 1: Final Polymer Has a Significantly Lower Molecular Weight (Mn) Than Theoretically Predicted
This is one of the most frequent challenges, often indicating a loss of control over the polymerization process. The theoretical number-average molecular weight (Mn) is typically estimated using the formula:
Mn (theoretical) = ([Monomer] / [Initiator]) * Monomer Molecular Weight + Initiator Molecular Weight
When the experimental Mn (determined by GPC/SEC) is much lower, consider the following:
Potential Causes & Solutions:
-
Presence of Protic Impurities (e.g., Water, Alcohols):
-
Causality: Protic species are potent chain transfer agents in cationic polymerizations. They react with the propagating cationic chain end, terminating the chain and generating a new initiating species (a proton). This dramatically increases the total number of polymer chains, thereby reducing the average molecular weight.[1]
-
Solution: Rigorous purification of all reagents and glassware is paramount.
-
Monomer/Solvent: Distill the monomer and solvent over a suitable drying agent (e.g., CaH₂) immediately before use. Store them over activated molecular sieves (3Å or 4Å) in a desiccator or glovebox.
-
Glassware: Oven-dry all glassware at >120°C for several hours and allow it to cool under a stream of dry nitrogen or argon, or in a desiccator. Assemble the reaction setup while hot and purge with an inert gas.
-
-
-
Inaccurate Monomer-to-Initiator Ratio:
-
Causality: The ratio of monomer to initiator is the primary determinant of the degree of polymerization. An overestimation of the monomer amount or, more commonly, an underestimation of the active initiator concentration will lead to a lower molecular weight.
-
Solution:
-
Accurately weigh all components using a calibrated analytical balance.
-
If using a stock solution of the initiator, verify its concentration, as some initiators can degrade over time. It is best practice to use freshly prepared solutions or newly purchased initiators. The increase in initiator concentration leads to a greater number of generated radicals and a faster polymerization rate, resulting in more polymer chains and a lower average molecular weight.[2]
-
-
-
Inefficient Initiation:
-
Causality: If the initiator does not activate efficiently or decomposes via side reactions, the actual concentration of initiating species will be lower than calculated, leading to longer chains (higher Mn). However, if impurities consume the initiator before it can react with the monomer, the effective initiator concentration increases relative to the remaining monomer, leading to shorter chains.
-
Solution: Select a highly efficient initiator for oxirane polymerization, such as a methyl triflate (MeOTf) or methyl tosylate (MeOTs).[3][4] Ensure the reaction temperature is appropriate for the chosen initiator to ensure efficient activation without promoting degradation.
-
Issue 2: Broad Molecular Weight Distribution (High Polydispersity Index, PDI > 1.3)
A high PDI (or Đ) indicates a lack of control over the polymerization, suggesting that polymer chains are initiating and terminating at different rates, or that side reactions are occurring.
Potential Causes & Solutions:
-
Slow Initiation Relative to Propagation:
-
Causality: For a narrow PDI, all polymer chains must start growing at the same time. If the initiation rate is significantly slower than the propagation rate, new chains will be continuously formed while others are already growing, leading to a wide distribution of chain lengths.
-
Solution: Choose a fast and efficient initiator. In some systems, using a pre-formed initiator salt can lead to more controlled polymerization.[3] Ensure rapid and homogenous mixing of the initiator into the monomer solution at the start of the reaction.
-
-
Chain Transfer Reactions:
-
Causality: As discussed previously, chain transfer to monomer, solvent, or impurities terminates growing chains and starts new ones, broadening the PDI.[5]
-
Solution: In addition to rigorous purification, select a solvent that is less likely to participate in chain transfer. For cationic polymerizations, solvents like dichloromethane or acetonitrile are common, but their purity is critical.[6] Running the polymerization at a lower temperature can sometimes suppress chain transfer reactions.
-
-
High Monomer Conversion / High Viscosity:
-
Causality: At high monomer conversions, the viscosity of the reaction medium can increase significantly. This can limit the diffusion of remaining monomer to the active chain ends, leading to a broadening of the PDI.
-
Solution: Consider running the reaction at a lower monomer concentration (i.e., with more solvent) to manage viscosity.[6] Monitor the reaction kinetics and consider terminating the reaction before it reaches extremely high conversion (>95%) if a very narrow PDI is the primary goal.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: How does the choice of initiator affect molecular weight control?
A: The initiator is fundamental to achieving a controlled polymerization. An ideal initiator for CROP should:
-
Initiate Rapidly and Quantitatively: The rate of initiation should be faster than or equal to the rate of propagation (kᵢ ≥ kₚ). This ensures all chains begin growing simultaneously, which is crucial for achieving a low PDI.[7]
-
Be Free of Protic Impurities: The initiator itself should not introduce species that can cause premature termination or side reactions.
-
Form a Stable Propagating Species: The counter-ion from the initiator should be non-nucleophilic to prevent irreversible termination with the cationic propagating center. Triflates (OTf⁻) and tosylates (OTs⁻) are commonly used because they are poor nucleophiles, promoting a living polymerization character.[4]
Q2: What is the impact of reaction temperature on the polymerization?
A: Temperature is a critical parameter that influences reaction kinetics and the prevalence of side reactions.
-
Kinetics: Higher temperatures generally increase the rates of both initiation and propagation. This can be beneficial for reducing reaction times.
-
Side Reactions: Elevated temperatures can also promote undesirable side reactions, such as chain transfer and termination, which lead to a loss of molecular weight control and a broader PDI. For many CROP systems, conducting the polymerization at or below room temperature offers a better balance between reaction rate and control.[8]
Q3: My polymerization has stalled or shows very low monomer conversion. What should I do?
A: Low or no conversion is typically due to issues with the initiating system or the presence of inhibitors.
-
Inactive Initiator: The initiator may have degraded due to improper storage (exposure to moisture or heat). Use a fresh batch of initiator.
-
Presence of Inhibitors: The monomer may contain inhibitors from its synthesis or storage. Commercial monomers often contain inhibitors like BHT (dibutylhydroxytoluene) that must be removed.[9] Purification of the monomer by distillation or passing it through a column of activated basic alumina is recommended.
-
Nucleophilic Impurities: Strong nucleophiles can "kill" the cationic propagating centers. Ensure all reagents and the reaction atmosphere are free from such impurities.
Q4: What are the standard analytical methods for characterizing my polymer?
A: Proper characterization is essential to confirm the success of your polymerization.
-
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): This is the primary technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). It separates polymer chains based on their hydrodynamic volume.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the polymer and to verify that the ring-opening occurred as expected. It can also be used to determine monomer conversion by comparing the integrals of monomer and polymer peaks in the reaction mixture.[11][12]
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: This technique can provide detailed information about the polymer, including the absolute molecular weight of individual chains and the identity of the end groups, which confirms the initiation and termination mechanisms.[13]
Section 3: Protocols and Data
Protocol 1: Standard Cationic Ring-Opening Polymerization of 2-(Oxiran-2-ylmethyl)oxolane
This protocol targets a polymer with a theoretical Mn of 10,000 g/mol .
Materials:
-
2-(Oxiran-2-ylmethyl)oxolane (Monomer, MW ≈ 128.17 g/mol ), purified by distillation over CaH₂.
-
Methyl trifluoromethanesulfonate (MeOTf, Initiator, MW ≈ 164.10 g/mol ), used as received.
-
Anhydrous Dichloromethane (DCM), purified via a solvent purification system or by distillation over CaH₂.
-
Dry nitrogen or argon gas.
Procedure:
-
Preparation: Dry all glassware in an oven at 120°C overnight and assemble under a positive pressure of inert gas.
-
Monomer & Solvent Addition: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add 7.81 g (60.9 mmol) of purified 2-(Oxiran-2-ylmethyl)oxolane. Add 50 mL of anhydrous DCM via cannula or a dry syringe.
-
Initiator Preparation: In a separate dry vial inside a glovebox or under inert gas, prepare a stock solution of MeOTf in anhydrous DCM (e.g., 10 mg/mL).
-
Initiation: Calculate the required amount of initiator for the target Mn. For Mn = 10,000 g/mol , the target degree of polymerization (DP) is (10000 / 128.17) ≈ 78. The required moles of initiator are 60.9 mmol / 78 = 0.78 mmol. From the stock solution, this corresponds to a specific volume.
-
Reaction: Vigorously stir the monomer solution and rapidly inject the calculated volume of the MeOTf initiator solution.
-
Polymerization: Allow the reaction to proceed at room temperature. Monitor the reaction progress by taking small aliquots at different time points and analyzing them by ¹H NMR to determine monomer conversion.
-
Termination: Once the desired conversion is reached (or the reaction stalls), terminate the polymerization by adding a small amount of a nucleophilic quenching agent, such as methanol or a solution of triethylamine in methanol.
-
Isolation: Precipitate the polymer by slowly pouring the reaction mixture into a large volume of a non-solvent (e.g., cold diethyl ether or hexane).
-
Purification: Collect the precipitated polymer by filtration or decantation. Redissolve the polymer in a small amount of DCM and re-precipitate to remove unreacted monomer and initiator residues.
-
Drying: Dry the final polymer under high vacuum to a constant weight.
-
Characterization: Analyze the purified polymer using GPC/SEC (for Mn and PDI) and NMR (for structural verification).
Data Presentation: Effect of Monomer-to-Initiator Ratio on Molecular Weight
The following table illustrates the expected relationship between the monomer-to-initiator ([M]/[I]) ratio and the resulting molecular weight.
| Target [M]/[I] Ratio | Theoretical Mn ( g/mol ) | Expected Experimental Mn ( g/mol ) | Expected PDI |
| 50 | ~6,400 | 6,000 - 7,000 | < 1.2 |
| 100 | ~12,800 | 12,000 - 14,000 | < 1.2 |
| 200 | ~25,600 | 24,000 - 27,000 | < 1.3 |
| 400 | ~51,200 | 48,000 - 55,000 | < 1.4 |
Note: Experimental values can deviate due to factors discussed in the troubleshooting section. This table serves as a guideline for experimental design.
Section 4: Visual Workflows
Diagram 1: Experimental Workflow for Controlled Polymerization
Caption: A typical experimental workflow for CROP.
Diagram 2: Troubleshooting Molecular Weight Control
Caption: Key factors affecting molecular weight control.
References
-
Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement. (2022). PMC - NIH. [Link]
-
Molecular Weight-Controlled Cationic Polymerization of Tetrahydrofuran Using a Squaramidinium Hydrogen-Bond Donor Catalyst. (2022). PubMed. [Link]
-
A Novel Method for Dynamic Molecular Weight Distribution Determination in Organometallic Catalyzed Olefin Polymerizations. (2022). MDPI. [Link]
-
Investigation of cationic ring-opening polymerization of 2-oxazolines in the “green” solvent dihydrolevoglucosenone. (2023). PMC - PubMed Central. [Link]
-
Molecular weight distribution for sample II-48. (n.d.). ResearchGate. [Link]
-
Controlled Oxyanionic Polymerization of Propylene Oxide: Unlocking the Molecular-Weight Limitation by a Soft Nucleophilic. (2022). ORBi UMONS. [Link]
-
Mechanism of cationic ring-opening polymerization of 2oxazolines. (n.d.). ResearchGate. [Link]
-
Molecular weight and molecular weight distribution. (n.d.). Cambridge Core. [Link]
-
Cationic ring-opening polymerization of 2-oxazolines and 2-oxazines in biomass-derived solvents. (2023). ResearchGate. [Link]
-
Analyzing Polymerization Reactions; Cationic Polymerization. (2023). YouTube. [Link]
-
Evaluating Polymer Characterization Methods to Establish a Quantitative Method of Compositional Analysis Using a Polyvinyl Alcohol (PVA)/Polyethylene Glycol (PEG)—Based Hydrogel for Biomedical Applications. (2022). MDPI. [Link]
-
Synthesis of defined high molar mass poly(2-methyl-2-oxazoline). (2015). RSC Publishing. [Link]
-
The Role of Chain Transfer Agent in Reducing Branching Content in Radical Polymerization of Acrylates. (2017). ResearchGate. [Link]
-
Cationic ring-opening polymerization of 2-oxazolines in γ-butyrolactones using various initiators. (2023). Polymer Chemistry (RSC Publishing). [Link]
-
Analytical Methods for Polymer Characterization. (n.d.). Book. [Link]
-
Sulfur‐Free Radical RAFT Polymerization of Methacrylates in Homogeneous Solution: Design of exo‐Olefin Chain‐Transfer Agents (R−CH2C(=CH2)Z). (2022). NIH. [Link]
-
Theoretical and experimental studies of the initiator influence on the anionic ring opening polymerization of propylene oxide. (2019). ResearchGate. [Link]
- Chain transfer agents and its use in polymer synthesis. (2002).
-
Examples of reaction and application of cationic initiators. (n.d.). ADEKA. [Link]
-
Polyolefin Characterization Webinars and Documentation. (n.d.). Polymer Char. [Link]
-
Living cationic ring-opening polymerization of 2-oxazolines initiated by rare-earth metal triflates. (2014). ResearchGate. [Link]
-
Chain transfer agents utilized in epoxide and CO2 copolymerization processes. (2019). Green Chemistry (RSC Publishing). [Link]
-
Polymerization of Ethylene Oxide, Propylene Oxide, and Other Alkylene Oxides: Synthesis, Novel Polymer Architectures, and Bioconjugation. (2016). ACS Publications. [Link]
-
Chapter 2: General Methods for preparing Polymers. (2023). Presentation. [Link]
-
Exploring Radical, Cationic, Anionic, and Condensation Polymerization. (2024). YouTube. [Link]
-
MOLECULAR WEIGHT DISTRIBUTIONS IN IDEAL POLYMERIZATION REACTORS. AN INTRODUCTORY REVIEW. (n.d.). CORE. [Link]
-
Effects of Peroxide Initiator on the Structure and Properties of Ultralow Loss Thermosetting Polyphenylene Oxide-Based Composite. (2022). MDPI. [Link]
-
Ring-opening polymerization of a 2,3-disubstituted oxirane leading to a polyether having a carbonyl–aromatic π-stacked structure. (2015). ResearchGate. [Link]
-
The NIR-sensitized cationic photopolymerization of oxetanes in combination with epoxide and acrylate monomers. (2023). Polymer Chemistry (RSC Publishing). [Link]
-
Chain transfer. (n.d.). Wikipedia. [Link]
-
Polymer Chemistry: Understanding Cationic Polymerization. (2024). YouTube. [Link]
-
SYNTHESIS AND SELF ASSEMBLY OF POLY(2-ISOPROPYL-2- OXAZOLINE). (2017). Middle East Technical University. [Link]
Sources
- 1. Chain transfer agents utilized in epoxide and CO2 copolymerization processes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of cationic ring-opening polymerization of 2-oxazolines in the “green” solvent dihydrolevoglucosenone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chain transfer - Wikipedia [en.wikipedia.org]
- 6. Cationic ring-opening polymerization of 2-oxazolines in γ-butyrolactones using various initiators - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. orbi.umons.ac.be [orbi.umons.ac.be]
- 9. Examples of reaction and application of cationic initiators|FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 10. api.pageplace.de [api.pageplace.de]
- 11. mdpi.com [mdpi.com]
- 12. open.metu.edu.tr [open.metu.edu.tr]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Epoxy Blends Featuring 2-(Oxiran-2-ylmethyl)oxolane
Welcome to the technical support center for epoxy blend formulations incorporating 2-(Oxiran-2-ylmethyl)oxolane, also known as Tetrahydrofurfuryl Glycidyl Ether (THF-GE). This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues related to the curing behavior of these versatile blends. As a reactive diluent, THF-GE is prized for its ability to reduce viscosity and enhance the flexibility of epoxy systems. However, its propensity for homopolymerization—a side reaction where THF-GE molecules react with each other—can lead to unexpected and undesirable outcomes. This document provides in-depth, experience-driven guidance to help you understand, diagnose, and prevent these issues, ensuring the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is homopolymerization in the context of 2-(Oxiran-2-ylmethyl)oxolane (THF-GE)?
A1: Homopolymerization is a chain-reaction polymerization where molecules of a single monomer, in this case, THF-GE, bond together to form a polymer. In an epoxy blend, this occurs as a side reaction that competes with the desired curing reaction between the epoxy resin and the hardener (e.g., an amine). This side reaction results in the formation of polyether chains (ether linkages), which can alter the final properties of the cured material.
Q2: Why is preventing THF-GE homopolymerization important?
A2: Uncontrolled homopolymerization can lead to a host of problems in your epoxy blend, including:
-
Premature Gelling and Reduced Pot Life: The blend may thicken and solidify much faster than anticipated, making it difficult to handle and apply.
-
Exotherm Spikes: The homopolymerization reaction can be highly exothermic, leading to a rapid and uncontrolled increase in temperature. This can cause "flash curing" and may even pose a safety hazard.[1]
-
Altered Mechanical Properties: The formation of polyether chains instead of the intended cross-linked network can result in a final product that is more brittle, has a lower glass transition temperature (Tg), and exhibits reduced chemical resistance.
-
Inconsistent Curing: Some areas of the blend may cure fully while others remain tacky or soft due to localized homopolymerization.[2][3]
Q3: What are the primary triggers for THF-GE homopolymerization in my epoxy blend?
A3: Homopolymerization of glycidyl ethers like THF-GE can be initiated through two main pathways: anionic and cationic polymerization.
-
Anionic Polymerization: This is often unintentionally initiated by components in the formulation. Tertiary amines, which are frequently used as accelerators for epoxy-amine reactions, are also effective initiators for anionic homopolymerization.[4][5] The presence of hydroxyl groups, either from impurities or generated during the initial stages of the amine-epoxy reaction, can also catalyze this process.[6]
-
Cationic Polymerization: This pathway is typically initiated by Lewis acids or photoinitiators. While less common in standard amine-cured systems, contamination with acidic species can trigger cationic homopolymerization.[4][7]
Troubleshooting Guide: Diagnosing and Solving Homopolymerization Issues
This section addresses specific problems you may encounter during your experiments and provides a logical workflow for diagnosis and resolution.
Issue 1: My epoxy blend is gelling too quickly and the pot life is significantly shorter than expected.
Symptoms:
-
Rapid increase in viscosity shortly after mixing.
-
The blend becomes unworkable before the expected pot life has elapsed.
-
The container becomes noticeably hot to the touch.
Root Cause Analysis:
This is a classic sign of accelerated homopolymerization, likely initiated by an anionic mechanism. The most probable culprits are tertiary amine accelerators or other basic species in your formulation.
Logical Relationship: Rapid Gelling
Caption: Factors leading to rapid gelling.
Solutions:
-
Reduce Accelerator Concentration: If you are using a tertiary amine accelerator (e.g., benzyldimethylamine - BDMA), systematically reduce its concentration. While this may slightly prolong the desired cure time, it will significantly suppress the initiation of homopolymerization.
-
Select a Less Reactive Accelerator: Consider replacing highly reactive tertiary amines with alternatives known for lower homopolymerization initiation potential, such as certain imidazoles.[4]
-
Introduce a Low-Temperature Inhibitor: The addition of a small amount of a weak acid, such as boric acid or maleic acid, can effectively inhibit the anionic polymerization at room temperature without significantly impacting the high-temperature cure with your primary hardener.[8][9] These inhibitors are thought to complex with the catalytic species, retarding the reaction at lower temperatures.[10]
Issue 2: The cured epoxy exhibits poor mechanical properties, such as brittleness or a lower than expected Tg.
Symptoms:
-
The final cured material is brittle and fractures easily.
-
The glass transition temperature (Tg), measured by Differential Scanning Calorimetry (DSC) or Dynamic Mechanical Analysis (DMA), is lower than that of a control formulation.
-
The material shows poor chemical resistance.
Root Cause Analysis:
These symptoms suggest that a significant portion of the THF-GE has homopolymerized, forming linear polyether segments within the polymer network. This reduces the cross-link density, as the epoxy groups of THF-GE have reacted with each other rather than with the primary curing agent to form a robust, three-dimensional network.
Experimental Workflow: Diagnosing Poor Properties
Caption: Diagnostic workflow for poor mechanical properties.
Solutions:
-
Optimize Stoichiometry: Ensure that the ratio of your primary amine hardener to the total epoxy content (including THF-GE) is correct. An off-ratio mixture can leave unreacted epoxy groups that are more susceptible to homopolymerization.
-
Implement a Two-Stage Cure: If your application allows, consider a curing profile with an initial lower temperature stage followed by a higher temperature post-cure. The lower temperature allows the primary amine-epoxy reaction to proceed with minimal homopolymerization. The subsequent high-temperature post-cure will complete the cross-linking.
-
Incorporate an Inhibitor: As with rapid gelling, the use of boric acid or maleic acid can be beneficial. By preventing premature homopolymerization, more THF-GE is available to react with the primary hardener, leading to a more ideal network structure.
Quantitative Data Summary
The following table provides a qualitative and semi-quantitative summary of the impact of various factors on the homopolymerization of THF-GE. Precise quantitative data is highly dependent on the specific formulation.
| Parameter | Impact on Homopolymerization | Rationale | Recommended Action |
| Tertiary Amine Concentration | High | Acts as an initiator for anionic polymerization.[5] | Reduce concentration or select a less reactive accelerator. |
| Hydroxyl Group Concentration | Moderate | Catalyzes the anionic polymerization process.[6] | Ensure all components are dry and free of moisture. |
| Curing Temperature | High | High temperatures accelerate all reactions, including homopolymerization. | Optimize curing profile; consider a two-stage cure. |
| Boric Acid Concentration | Low (Inhibits) | Functions as a low-temperature inhibitor for the curing reaction.[8][9] | Introduce at a low weight percentage (e.g., 0.5-2.0 wt%) to control pot life. |
| Stoichiometry (Amine:Epoxy) | High (if off-ratio) | Excess epoxy groups are available for side reactions. | Ensure precise measurement and mixing of components.[11] |
Experimental Protocols
Protocol 1: Inhibition of THF-GE Homopolymerization using Boric Acid
This protocol describes a method for evaluating the effectiveness of boric acid as a homopolymerization inhibitor in a model epoxy blend.
Materials:
-
2-(Oxiran-2-ylmethyl)oxolane (THF-GE)
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin
-
Amine curing agent (e.g., isophorone diamine)
-
Tertiary amine accelerator (e.g., BDMA)
-
Boric acid (H₃BO₃), finely ground powder
-
Analytical balance, mixing cups, stirring rods
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
Preparation of the Epoxy Blend:
-
In a clean mixing cup, combine the DGEBA resin and THF-GE at the desired ratio (e.g., 80:20 by weight).
-
Add the tertiary amine accelerator at a concentration known to cause rapid curing (e.g., 2 phr - parts per hundred resin).
-
Mix thoroughly until homogenous.
-
-
Preparation of Inhibited Blends:
-
Prepare a series of epoxy blends as described in step 1.
-
To each blend, add a different concentration of boric acid (e.g., 0, 0.5, 1.0, 1.5, and 2.0 wt% of the total resin weight).[12]
-
Ensure the boric acid is well-dispersed in the resin mixture. Gentle heating (e.g., 40°C) and stirring may be required to dissolve the boric acid.
-
-
Addition of Curing Agent:
-
Calculate the stoichiometric amount of the amine curing agent required for each blend.
-
Add the curing agent to each blend and mix thoroughly for 2-3 minutes, scraping the sides and bottom of the container.[13]
-
-
DSC Analysis:
-
Immediately after mixing, place a 5-10 mg sample of each formulation into a DSC pan.
-
Perform a dynamic DSC scan from room temperature to approximately 250°C at a heating rate of 10°C/min.[4]
-
Analyze the resulting thermograms to determine the onset of the exothermic curing peak and the total heat of reaction (ΔH). A shift in the onset temperature to higher values and a more defined, single exothermic peak indicates effective inhibition of low-temperature homopolymerization.
-
Protocol 2: FTIR Analysis to Semi-Quantify Homopolymerization
This protocol provides a method to assess the extent of etherification (homopolymerization) versus the desired amine-epoxy reaction in a cured sample using Fourier Transform Infrared (FTIR) spectroscopy.
Materials:
-
Cured epoxy samples (from Protocol 1 or other experiments)
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Software for spectral analysis and peak integration
Procedure:
-
Sample Preparation:
-
Ensure the surface of the cured epoxy sample is clean and flat for good contact with the ATR crystal.
-
-
FTIR Spectrum Acquisition:
-
Acquire the FTIR spectrum of the cured sample over the range of 4000-650 cm⁻¹.
-
-
Spectral Analysis:
-
Monitor Epoxy Consumption: The disappearance of the epoxy group peak at approximately 915 cm⁻¹ confirms the curing reaction has occurred.[8]
-
Identify Ether Linkages: The formation of ether linkages from homopolymerization will result in an increase in the intensity of the C-O-C stretching band, typically observed around 1100-1130 cm⁻¹.
-
Identify Amine Reaction Products: The reaction of the epoxy with a primary amine hardener will lead to the formation of secondary and tertiary amines, which can be monitored, although their peaks may overlap with other bands. The consumption of primary amine N-H bonds (around 3300-3400 cm⁻¹) is also an indicator of the desired reaction.
-
Semi-Quantitative Analysis: To compare the extent of homopolymerization between different samples, normalize the spectra using a reference peak that does not change during the reaction, such as an aromatic C=C stretching vibration around 1510 cm⁻¹ if using an aromatic epoxy like DGEBA.[9] Calculate the ratio of the integrated area of the ether peak (~1100 cm⁻¹) to the reference peak. A higher ratio suggests a greater degree of homopolymerization.
-
Reaction Mechanisms
The following diagrams illustrate the competing chemical pathways in an amine-cured epoxy blend containing THF-GE.
Desired Curing Reaction vs. Undesired Homopolymerization
Caption: Competing reaction pathways in the epoxy blend.
References
-
Cholake, S. T., et al. (2014). Quantitative analysis of curing mechanisms of epoxy resin by mid- and Near- Fourier transform Infra red Spectroscopy. Semantic Scholar. Available at: [Link]
-
Liggieri, F., et al. (2022). In-situ FTIR spectroscopy of epoxy resin degradation: kinetics and mechanisms. Frontiers in Materials. Available at: [Link]
-
Smith, J. G. (1963). Glycidyl ether reactions with amines. Semantic Scholar. Available at: [Link]
-
Nazarenko, O. B., et al. (2019). Effect of Boric Acid on Volatile Products of Thermooxidative Degradation of Epoxy Polymers. ResearchGate. Available at: [Link]
-
INCURE INC. (2023). The Waiting Game: Why Your Epoxy Isn't Curing and How to Fix It. Incurelab. Available at: [Link]
- Schechter, L., & Wynstra, J. (1956). Curing of glycidyl ethers with aromatic amines: model studies on the effects of tertiary amines as accelerators. Industrial & Engineering Chemistry.
- Dell'Erba, I. E., & Williams, R. J. J. (2006). Homopolymerization of epoxy monomers initiated by 4-(dimethylamino)pyridine. Polymer Engineering & Science, 46(3), 351-359.
-
Swell Composites. (2021). Step-by Step Guide: Measuring and Mixing Epoxy Resins. Swell Composites. Available at: [Link]
-
Walker, M. A., et al. (2021). Non-Amide Polymers as Kinetic Hydrate Inhibitors—Maleic Acid/Alkyl Acrylate Copolymers and the Effect of pH on Performance. ACS Omega. Available at: [Link]
- Mijovic, J., & Andjelic, S. (1996). FT-IR Characterization of Epoxy GY Systems Crosslinked with Aliphatic and Cycloaliphatic EH Polyamine Adducts. Macromolecules.
- Górczyk, J., & Bogdał, D. (2002). Determination of Chain Branching in Solid Epoxy Resins Using 1H-NMR Spectrometry. Molbank.
-
Mustata, F., & Bicu, I. (2022). Properties and Performance of Epoxy Resin/Boron Acid Composites. Polymers. Available at: [Link]
-
ResearchGate. (n.d.). DSC curves of the epoxy composites. ResearchGate. Available at: [Link]
- Borchardt, H. J., & Daniels, F. (1957). The application of differential thermal analysis to the study of reaction kinetics. Journal of the American Chemical Society.
- Grinevich, T. V., et al. (2022). Polymerization of Allyl Glycidyl Ether under the Action of the BF3–H2O Catalytic System. Polymer Science, Series B.
- Wang, C., et al. (2024). Effects of Phase Structure Regulation on Properties of Hydroxyl-Terminated Polyphenylpropylsiloxane-Modified Epoxy Resin. Polymers.
-
Dell'Erba, I. E., & Williams, R. J. J. (2006). Homopolymerization of epoxy monomers initiated by 4-(dimethylamino)pyridine. ResearchGate. Available at: [Link]
- Nguyen, D. D., et al. (2023). Properties of epoxy polymer materials reinforced with boric acid and nano silica. Polímeros.
-
Entropy Resins. (n.d.). Epoxy Basics: Resin and Hardener | Mixing, Curing, Surface Prep, Finish. Entropy Resins. Available at: [Link]
-
Smith, J. D., & Jones, A. B. (2024). Identifying the Influences on Network Formation in Structural Isomers of Multifunctional Epoxies Using Near-Infrared Spectroscopy. Macromolecules. Available at: [Link]
- Lee, S. Y., & Kim, J. H. (2023). Investigation of Cure Kinetics of Advanced Epoxy Molding Compound Using Dynamic Heating Scan: An Overlooked Second Reaction. Polymers.
- Bauer, R. S. (1994). U.S. Patent No. 5,314,720. Washington, DC: U.S.
- Bilyeu, B., Brostow, W., & Menard, K. P. (2001). Epoxy Thermosets and Their Applications. II. Thermal Analysis.
-
Flora Creek Place. (2024). How to Avoid Resin Flash Curing. YouTube. Available at: [Link]
- ASTM International. (2011). Standard Test Method for Epoxy Content of Epoxy Resins (D1652-11e1).
-
Klein, R., et al. (2015). Maleimide Glycidyl Ether: A Bifunctional Monomer for Orthogonal Cationic and Radical Polymerizations. Macromolecular Rapid Communications. Available at: [Link]
- Quirk, R. P., & Ge, Q. (2005). Anionic Synthesis of Epoxy End-Capped Polymers. Macromolecular Symposia.
-
Wei, Y., et al. (2019). Single-component and fast-curing epoxy resin for liquid composite molding processes. ResearchGate. Available at: [Link]
Sources
- 1. Kinetic study of butyl vinyl ether and maleic anhydride copolymerization - American Chemical Society [acs.digitellinc.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. scielo.br [scielo.br]
- 4. hitachi-hightech.com [hitachi-hightech.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. atlantis-press.com [atlantis-press.com]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Frontiers | In-situ FTIR spectroscopy of epoxy resin degradation: kinetics and mechanisms [frontiersin.org]
- 10. US5721323A - Cure inhibited epoxy resin compositions and laminates prepared from the compositions - Google Patents [patents.google.com]
- 11. entropyresins.com [entropyresins.com]
- 12. Properties and Performance of Epoxy Resin/Boron Acid Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 13. swellcomposites.com [swellcomposites.com]
Technical Support Center: Purification of 2-(Oxiran-2-ylmethyl)oxolane
Topic: Challenges in the purification of 2-(Oxiran-2-ylmethyl)oxolane Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists. CAS Reference (Generic): Analogous to Tetrahydrofurfuryl epoxide derivatives.
The Stability Paradox: Executive Summary
2-(Oxiran-2-ylmethyl)oxolane represents a unique challenge in organic purification because it combines two reactive oxygen heterocycles: a tetrahydrofuran (oxolane) ring and an oxirane (epoxide) ring, linked by a methylene bridge.
Researchers often encounter three distinct failure modes with this molecule:
-
Decomposition on Silica: The molecule disappears or streaks during flash chromatography due to acid-catalyzed ring opening.
-
Phantom Impurities: NMR spectra show "duplicate" peaks often mistaken for impurities, which are actually diastereomers.
-
Thermal Instability: Distillation attempts lead to polymerization or rearrangement into aldehydes/ketones.
This guide provides the validated protocols to overcome these specific chemical hurdles.
Troubleshooting Guide & FAQs
Category A: Chromatography Failures
Q: My compound showed a single spot on TLC, but after flash column chromatography, I recovered less than 30% mass, and the NMR shows a complex mixture of alcohols. What happened?
Diagnosis: You likely used standard silica gel (
The Fix: Silica Deactivation (The "TEA Buffer" Method) You must neutralize the acidic sites on the silica gel before loading your compound.
-
Protocol: Add 1% (v/v) Triethylamine (TEA) to your mobile phase.
-
Pre-treatment: Flush the packed column with 3 column volumes (CV) of the TEA-containing solvent before loading your sample. This caps the active silanol sites.
-
Alternative: Use Basic Alumina (Grade III) if the compound is extremely labile, though resolution may be lower.
Category B: The "Impurity" That Won't Go Away
Q: I have distilled my product and run a column, but the
Diagnosis: You are likely observing Diastereomers , not impurities. Scientific Explanation: 2-(Oxiran-2-ylmethyl)oxolane contains two chiral centers :
-
The C2 position of the oxolane ring.
-
The C2 position of the oxirane ring.
This creates four stereoisomers comprising two pairs of diastereomers (e.g., 2R,2'R and 2R,2'S). Unlike enantiomers, diastereomers have different physical properties (NMR shifts, boiling points, retention factors).
Action Plan:
-
Verification: Check the integration ratio of the "split" peaks. If they are consistent (e.g., 1:1 or 60:40) across multiple protons/carbons, it is a diastereomeric mixture.
-
Separation: These are difficult to separate by standard flash chromatography.
-
Option A (Analytical): Use GC-MS with a chiral column to confirm purity.
-
Option B (Preparative): High-performance preparative HPLC or careful vacuum fractional distillation using a spinning band column is required for separation.
-
Category C: Distillation Hazards
Q: During vacuum distillation, the pot residue turned into a viscous gel, and the distillate smells acrid (like an aldehyde).
Diagnosis: Thermal rearrangement and polymerization. Root Cause:
-
Rearrangement: Epoxides can rearrange to ketones or aldehydes (Meinwald rearrangement) under thermal stress, especially if trace acid is present.
-
Polymerization: The THF moiety is susceptible to Ring-Opening Polymerization (ROP) (forming Polytetramethylene ether glycol, PTMEG) if initiators (Lewis acids) are present.
The Fix:
-
Conditioning: Ensure all glassware is base-washed (rinsed with dilute
and dried) to remove acidic residues. -
Temperature Control: Never exceed a bath temperature of 100°C. Use high vacuum (< 2 mmHg) to lower the boiling point below 60-70°C.
Validated Experimental Protocols
Protocol 1: Deactivated Silica Gel Chromatography
This protocol is the industry standard for purifying acid-sensitive epoxides.
| Parameter | Specification | Notes |
| Stationary Phase | Silica Gel 60 (230-400 mesh) | Standard flash grade.[1] |
| Modifier | Triethylamine (TEA) | Critical: 1% v/v in eluent.[1][2][3] |
| Solvent System | Hexane / Ethyl Acetate | Gradient typically 5% |
| Loading | Liquid loading (neat or minimal solvent) | Avoid DCM if possible; it can be slightly acidic.[1] |
Step-by-Step:
-
Prepare the eluent solvent mixture (e.g., 9:1 Hex/EtOAc) and add TEA to a concentration of 1%.
-
Slurry pack the column using this solvent.[4]
-
Equilibration: Flush the column with at least 2-3 Column Volumes (CV) of the TEA-solvent. This is the most skipped but most vital step.
-
Load the crude material.
-
Elute with the TEA-containing solvent.[4]
-
Post-Run: Evaporate fractions immediately. Do not leave the epoxide sitting in TEA/Silica solution for days.
Protocol 2: Safe Workup for Peroxide Prevention
Since the molecule contains ether linkages (THF and Epoxide), it is a Class B peroxide former.
-
Test: Before concentration, test the crude reaction mixture with starch-iodide paper.
-
Quench: If positive (blue/black), wash the organic phase with 10% Sodium Thiosulfate (
) or Sodium Bisulfite solution. -
Stabilization: If storing the purified material, add a stabilizer like BHT (2,6-di-tert-butyl-4-methylphenol) at 100-200 ppm if compatible with downstream steps.
Decision Logic & Workflow
The following diagram illustrates the decision process for purifying 2-(Oxiran-2-ylmethyl)oxolane, prioritizing stability and purity.
Caption: Decision matrix for the purification of acid-sensitive epoxide-THF derivatives, highlighting the critical requirement for silica deactivation.
References
-
Purification of Laboratory Chemicals (Eighth Edition) . Armarego, W. L. F., & Chai, C. L. L. (2017).[2] Butterworth-Heinemann. (Standard reference for general epoxide purification and silica deactivation techniques).
-
Triethylamine-Deactivated Silica Gel . Department of Chemistry, University of Rochester. Flash Chromatography Guide. (Detailed protocol for neutralizing silica acidity). Link
-
Epoxide Ring Opening and Rearrangement . Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Mechanistic grounding for acid sensitivity and thermal rearrangement).
-
Separation of Diastereomers . Chemistry LibreTexts. (General principles regarding the physical separation of diastereomeric pairs). Link
Sources
Optimization of reaction conditions for high-yield synthesis of 2-(Oxiran-2-ylmethyl)oxolane
This guide serves as a technical support resource for the synthesis of 2-(Oxiran-2-ylmethyl)oxolane (also referred to as 2-(2,3-epoxypropyl)tetrahydrofuran or 2-epoxypropyl-THF).
The following protocols and troubleshooting steps focus on the epoxidation of 2-allyltetrahydrofuran , the most direct and scalable route. The primary challenge in this synthesis is preventing the acid-catalyzed ring-opening of the labile epoxide product during reaction and workup.
Ticket ID: OPT-THF-EPX-001 Topic: High-Yield Reaction Conditions & Troubleshooting Applicable Route: Electrophilic Epoxidation of 2-Allyltetrahydrofuran
Reaction Mechanics & Critical Control Points
To achieve high yields (>85%), you must control the "Acid-Epoxide Incompatibility" loop. The standard reagent, meta-chloroperbenzoic acid (mCPBA), generates m-chlorobenzoic acid as a byproduct. In the presence of even trace moisture, this acid will hydrolyze your target epoxide into a diol, drastically reducing yield.
The Self-Validating Protocol (Buffered mCPBA Route)
This system is self-validating because the presence of a solid buffer ensures the pH remains neutral throughout the conversion.
Reagents:
-
Substrate: 2-Allyltetrahydrofuran (1.0 equiv)
-
Oxidant: mCPBA (1.2 - 1.5 equiv). Note: Commercial mCPBA is often 70-77%; calculate based on active oxidant.
-
Buffer (CRITICAL): Sodium Bicarbonate (
) or Disodium Phosphate ( ) (2.0 - 3.0 equiv). -
Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
Step-by-Step Optimization:
-
Pre-Cooling: Dissolve the 2-allyltetrahydrofuran in DCM (
concentration). Add the finely powdered buffer. Cool the suspension to .-
Why? Low temperature suppresses side reactions; buffer neutralizes acid in situ.
-
-
Controlled Addition: Add mCPBA portion-wise (solids) or dropwise (if dissolved in DCM) over 30 minutes.
-
Why? Exotherms can trigger epoxide polymerization.
-
-
Monitoring: Warm to Room Temperature (RT) and stir. Monitor via TLC (stain with Anisaldehyde or
) or GC-MS.-
Endpoint: Disappearance of the alkene.
-
-
The "Soft" Quench: Do NOT use acidic workup. Quench excess peroxide with saturated aqueous
(Sodium Thiosulfate) mixed with . -
Extraction: Wash organic layer with
(x2) and Brine (x1). Dry over . -
Purification: Flash chromatography on silica gel pre-treated with 1% Triethylamine (
).-
Why? Silica is slightly acidic; amine pretreatment prevents degradation on the column.
-
Troubleshooting & FAQ Matrix
Q1: My yield is consistently low (40-50%), and I see a polar spot on TLC. What is happening?
Diagnosis: Acid-catalyzed hydrolysis (Ring Opening). Root Cause: The m-chlorobenzoic acid byproduct is opening the epoxide ring to form the diol. Solution:
-
Increase Buffer: Move from 1.5 equiv to 3.0 equiv of
. -
Switch Solvents: If using DCM, ensure it is dry. Water acts as the nucleophile for ring opening.
-
Column Safety: Did you pretreat your silica gel? Run the column with 1%
in the eluent.
Q2: The reaction stalls at 80% conversion. Should I heat it?
Diagnosis: Incomplete oxidation.
Recommendation: Do NOT heat above
-
Action: Add a second small portion of mCPBA (0.2 equiv) and stir longer.
-
Check Reagent: Your mCPBA might be degraded. Titrate it or use a fresh batch.
Q3: Can I use Hydrogen Peroxide ( ) instead of mCPBA to be "greener"?
Answer: Yes, but standard
-
Warning: These methods often require aqueous conditions. You must strictly control pH (keep pH 8-9) to prevent hydrolysis.
Q4: I am seeing diastereomers. How do I control cis/trans selectivity?
Answer: 2-Allyl-THF has a chiral center at C2. mCPBA epoxidation is influenced by the steric bulk of the THF ring, usually favoring the anti product (trans-relationship), but selectivity is modest (typically 2:1 to 4:1).
-
For High Stereocontrol: You cannot rely on simple mCPBA. You must switch to an Iodolactonization-reduction sequence or use Sharpless Asymmetric Epoxidation on the corresponding allylic alcohol precursor before closing the THF ring.
Comparative Data: Solvent & Buffer Effects
| Solvent System | Buffer Used | Yield (%) | Purity Profile | Notes |
| DCM | None | 45% | Low (Diol present) | Acidic byproduct degradation. |
| DCM | 92% | High | Recommended Standard. | |
| EtOAc | 88% | High | Greener alternative; slightly slower rate. | |
| Methanol | 15% | Very Low | Methanol opens the epoxide (solvolysis). | |
| Toluene | 85% | Good | Good for scale-up; easier solvent recovery. |
Visual Workflow (DOT Diagram)
The following diagram illustrates the critical decision pathways for optimizing the synthesis.
Caption: Optimization workflow emphasizing the buffered quenching and amine-treated purification steps to preserve the epoxide ring.
References
-
General Epoxidation Methodology
-
Stereocontrol in THF Derivatives
- Allyl-THF Synthesis Context: Kang, S. H., & Lee, S. B. (1998).
-
Source:
-
Purification of Labile Epoxides
-
Silica Treatment:[7] "Purification of Acid-Sensitive Epoxides." Common Organic Chemistry Protocols.
-
Source: (General reference for Prilezhaev Reaction conditions).
-
Sources
- 1. WO2000056732A2 - Synthesis of epoxy-thf compounds - Google Patents [patents.google.com]
- 2. wise.fau.edu [wise.fau.edu]
- 3. youtube.com [youtube.com]
- 4. One-Pot 2-Methyltetrahydrofuran Production from Levulinic Acid in Green Solvents Using Ni-Cu/Al2 O3 Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tetrahydrofuran synthesis [organic-chemistry.org]
- 6. Epoxide synthesis by epoxidation [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting low yields in the glycidylation of tetrahydrofurfuryl alcohol
Technical Support Center: Glycidylation of Tetrahydrofurfuryl Alcohol
Welcome to the technical support center for the glycidylation of tetrahydrofurfuryl alcohol (THFA). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and overcome common challenges that lead to low yields. We will delve into the causality behind experimental choices, providing field-proven insights to ensure your success.
The conversion of THFA to tetrahydrofurfuryl glycidyl ether (THFGE) is a crucial transformation for producing valuable epoxy resins and chemical intermediates. The reaction, typically involving epichlorohydrin and a base, appears straightforward but is often plagued by side reactions and purification difficulties that can significantly depress yields.[1][2] This guide provides a structured, question-and-answer approach to troubleshoot these issues effectively.
Troubleshooting Guide: Addressing Low Yields
This section directly addresses specific experimental failures. Each question represents a common problem encountered in the lab, followed by a detailed explanation of the potential causes and a logical sequence of corrective actions.
Q1: My reaction yield is significantly lower than expected, and a large portion of my starting material (THFA) remains unreacted. What are the likely causes?
This is a classic case of incomplete conversion. The issue lies in one or more factors that prevent the reaction from proceeding to completion. Let's break down the potential culprits.
Root Cause Analysis:
-
Inefficient Deprotonation: The first step of the reaction is the deprotonation of the alcohol to form a nucleophilic alkoxide. If your base is not strong enough, is not present in a sufficient stoichiometric amount, or cannot effectively interact with the alcohol, the reaction will stall.
-
Poor Phase Transfer: This is a heterogeneous reaction, often involving an aqueous base (like 50% NaOH) and an organic phase (epichlorohydrin and THFA). The deprotonated alcohol (alkoxide) must be transferred into the organic phase to react with epichlorohydrin. Inefficient mixing or an ineffective phase-transfer catalyst (PTC) will severely limit the reaction rate.[3]
-
Low Reaction Temperature: Like most chemical reactions, the glycidylation of alcohols has an activation energy barrier. Insufficient temperature can lead to sluggish reaction kinetics, resulting in incomplete conversion within your allotted reaction time.[4]
Troubleshooting Workflow:
Below is a systematic workflow to diagnose and resolve the issue of incomplete conversion.
Caption: Troubleshooting workflow for incomplete conversion.
Q2: My reaction seems to work, but I isolate a significant amount of a viscous, high-boiling point residue, resulting in a low yield of the desired THFGE. Why is this happening?
The formation of polymeric by-products is a very common failure mode in glycidylation reactions.[5][6] This occurs when the desired product or intermediates undergo further reactions.
Root Cause Analysis:
-
Epichlorohydrin Polymerization: Under strongly basic conditions, epichlorohydrin can self-polymerize. This is exacerbated by high temperatures or localized high concentrations of base.
-
Product Oligomerization: The newly formed glycidyl ether (THFGE) still contains a reactive epoxide ring. This ring can be opened by another molecule of the THFA alkoxide, leading to the formation of dimers and higher oligomers. This is a significant issue if the concentration of THFA is high relative to epichlorohydrin.
-
Hydrolysis of Epoxide: If excess water is present and the temperature is high, the epoxide ring on either epichlorohydrin or the final product can hydrolyze to form a diol. This diol can then react further, contributing to the polymer fraction. Using highly concentrated base (e.g., 50% NaOH) minimizes the amount of water in the system.
Mitigation Strategies:
-
Control Stoichiometry: Use a significant excess of epichlorohydrin (e.g., 3-5 equivalents relative to THFA). This ensures that the THFA alkoxide is more likely to react with a molecule of epichlorohydrin rather than another molecule of the product.[5]
-
Slow Addition of Base: Add the sodium hydroxide solution dropwise over a prolonged period. This maintains a low steady-state concentration of the base in the reaction mixture, minimizing base-induced polymerization of epichlorohydrin.
-
Temperature Management: Avoid excessive temperatures. While heat can increase the reaction rate, it disproportionately accelerates the rate of side reactions. Maintain a moderate temperature (e.g., 40-60°C) and ensure efficient cooling.[4]
Q3: The purification of my product by vacuum distillation is giving me a very low recovery. How can I improve this final step?
Purification is often where a seemingly successful reaction results in a low final yield.[1][2] Tetrahydrofurfuryl glycidyl ether is a relatively high-boiling point liquid, and losses during distillation can be substantial.
Root Cause Analysis:
-
Thermal Degradation: Prolonged exposure to high temperatures during distillation can cause decomposition or polymerization of the product.
-
Incomplete Separation: If by-products have boiling points close to that of the desired product, it can be difficult to achieve good separation, leading to contaminated fractions and lower isolated yield of pure material.
-
Mechanical Losses: Product can be lost on the walls of the distillation apparatus, especially in small-scale reactions.
Optimization Protocol:
-
Use High Vacuum: Employ a good quality vacuum pump to achieve the lowest possible pressure. This will significantly lower the boiling point of THFGE and minimize thermal stress on the molecule. A pressure below 1 mmHg is recommended.
-
Efficient Condensation: Ensure your condenser has a high surface area and is supplied with a cold coolant to prevent the product from being carried over into the vacuum pump.
-
Fractional Distillation: Use a short-path distillation apparatus or a Vigreux column to improve the separation efficiency between your product and any lower or higher boiling impurities.
-
Alternative Purification: If distillation proves problematic, consider flash column chromatography.[7][8] While less scalable, it can provide very high purity product and may be suitable for research quantities.
Frequently Asked Questions (FAQs)
This section covers broader concepts and provides foundational knowledge for designing a robust glycidylation experiment.
Q1: What is the fundamental mechanism of the glycidylation of an alcohol?
The reaction proceeds in two key stages, typically under basic conditions.
-
Alkoxide Formation & Nucleophilic Attack: A strong base (like NaOH) deprotonates the tetrahydrofurfuryl alcohol to form the corresponding sodium alkoxide. This highly nucleophilic alkoxide then attacks one of the primary carbons of epichlorohydrin in a classic SN2 reaction, opening the epoxide ring and forming a chlorohydrin intermediate.
-
Intramolecular Cyclization: The same base then deprotonates the newly formed secondary alcohol of the chlorohydrin intermediate. The resulting alkoxide performs an intramolecular SN2 attack, displacing the chloride ion and forming the new epoxide ring of the final product, tetrahydrofurfuryl glycidyl ether.
Caption: The two-step mechanism of glycidylation.
Q2: What is the role of a Phase-Transfer Catalyst (PTC) and how do I choose one?
A Phase-Transfer Catalyst is a critical component for reactions involving immiscible phases, such as an aqueous solution of NaOH and an organic substrate.[3] The PTC facilitates the movement of a reactant (in this case, the alkoxide ion) from the aqueous or solid phase into the organic phase where the reaction occurs.[3]
-
Mechanism of Action: A typical PTC, such as tetrabutylammonium bromide (TBAB), is a quaternary ammonium salt. The positively charged nitrogen core is surrounded by lipophilic (oily) alkyl groups. The bromide counter-ion can be exchanged at the phase interface for the hydroxide or alkoxide ion from the aqueous phase. This new ion pair (e.g., [NBu₄]⁺[OR]⁻) is soluble in the organic phase, effectively transporting the reactive alkoxide to the epichlorohydrin.[9]
-
Choosing a Catalyst: Quaternary ammonium salts are the most common and effective PTCs for this reaction.[6]
| Catalyst | Common Abbreviation | Key Characteristics |
| Tetrabutylammonium Bromide | TBAB | Highly effective, common, and relatively inexpensive. A good starting point for optimization. |
| Tetrabutylammonium Hydroxide | TBAOH | Can act as both a base and a PTC. May help suppress hydrolysis side reactions.[4][10] |
| Benzyltriethylammonium Chloride | TEBAC / BTEAC | Another widely used and effective PTC. |
| Methyltrioctylammonium Chloride | Aliquat® 336 | Very lipophilic, useful for highly non-polar organic phases. |
Table 1: Comparison of Common Phase-Transfer Catalysts.
Q3: How do key reaction parameters affect my yield and selectivity?
Optimizing reaction parameters is crucial for maximizing yield and minimizing by-products.[4]
| Parameter | Effect of Low Value | Effect of High Value | Recommended Range |
| Temperature | Slow reaction rate, incomplete conversion. | Increased rate of side reactions (polymerization, hydrolysis).[10] | 40 - 60 °C |
| Base Concentration | Incomplete deprotonation of alcohol. | Can promote polymerization of epichlorohydrin. High water content can cause hydrolysis. | 1.1 - 1.5 eq. (relative to alcohol) of 50% NaOH |
| Epichlorohydrin Ratio | Favors oligomerization (R-O⁻ attacks product). | Suppresses oligomerization, drives reaction to completion. Increases cost and waste. | 3 - 5 eq. (relative to alcohol) |
| PTC Loading | Slow reaction rate due to poor phase transfer. | No significant benefit beyond a certain point; increases cost. | 1 - 5 mol% (relative to alcohol) |
Table 2: Impact of Reaction Parameters on Glycidylation Outcome.
Experimental Protocols
Protocol 1: Standard Glycidylation of Tetrahydrofurfuryl Alcohol
This protocol provides a robust starting point for the synthesis of tetrahydrofurfuryl glycidyl ether.
-
Reactor Setup: To a 500 mL, four-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, a condenser, and a dropping funnel, add tetrahydrofurfuryl alcohol (102.1 g, 1.0 mol) and epichlorohydrin (277.6 g, 3.0 mol).
-
Catalyst Addition: Add tetrabutylammonium bromide (TBAB) (3.22 g, 0.01 mol, 1 mol%).
-
Initial Heating & Mixing: Begin vigorous stirring (e.g., 400-500 RPM) to create a turbulent interface between the organic and future aqueous layers. Heat the mixture to 45°C.
-
Base Addition: Prepare a 50% (w/w) aqueous solution of sodium hydroxide. Add this solution (96.0 g of solution containing 48.0 g, 1.2 mol NaOH) to the dropping funnel. Add the NaOH solution dropwise to the reaction mixture over a period of 2 hours, carefully monitoring the temperature and maintaining it below 55°C using a water bath if necessary.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 50°C for an additional 3 hours. Monitor the disappearance of the starting material by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add 200 mL of water and 200 mL of a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Transfer the mixture to a separatory funnel, shake, and allow the layers to separate.
-
Extraction & Drying: Collect the organic layer. Wash the organic layer twice with 100 mL of water and once with 100 mL of brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent and excess epichlorohydrin under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Vacuum Distillation
-
Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all joints are well-sealed with vacuum grease.
-
Crude Product Transfer: Transfer the crude oil obtained from Protocol 1 into the distillation flask. Add a few boiling chips or a magnetic stir bar.
-
Vacuum Application: Slowly apply vacuum, ensuring the system is stable. A pressure of <1 mmHg is ideal.
-
Heating: Gently heat the distillation flask using an oil bath.
-
Fraction Collection: Collect any low-boiling forerun (unreacted epichlorohydrin). The desired product, tetrahydrofurfuryl glycidyl ether, should distill at approximately 58-68°C at 0.15 mmHg.[11]
-
Completion: Stop the distillation when the temperature begins to rise sharply or when only a viscous residue remains in the distillation flask.
References
-
High selective production of tetrahydrofurfuryl alcohol: Catalytic hydrogenation of furfural and furfuryl alcohol. ResearchGate. Available at: [Link]
- Process for the glycidylation of alcohols. Google Patents.
-
Understanding glycidylation reaction for the formation of pure mono, diglycidyl and dual monomers as glycidyl methacrylate of vanillyl alcohol. ResearchGate. Available at: [Link]
- Process for glycidylation of alcohols. Google Patents.
-
Effects of Reaction Parameters on the Glycidyl Etherification of Bark Extractives during Bio-epoxy Resin Synthesis. ResearchGate. Available at: [Link]
-
Synthesis, Processing, and Performance of a Furan-Based Glycidyl Amine Epoxy Resin. ACS Publications. Available at: [Link]
-
mechanism of glycidylation reaction between phenols and epichlorohydrin. ResearchGate. Available at: [Link]
-
How can i purify the Furfuryl Glycidyl Ether? ResearchGate. Available at: [Link]
-
Effects of Reaction Parameters on the Glycidyl Etherification of Bark Extractives during Bioepoxy Resin Synthesis. ACS Publications. Available at: [Link]
- Tetrahydrofuryl and tetrahydrofurfuryl glycidyl ethers. Google Patents.
-
Improvement of the phase-transfer catalysis method for synthesis of glycidyl ether. JAOCS. Available at: [Link]
-
Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions. NIH National Center for Biotechnology Information. Available at: [Link]
-
Phase-Transfer Catalysis (PTC). Macmillan Group, Princeton University. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. EP0545576A1 - Process for the glycidylation of alcohols - Google Patents [patents.google.com]
- 6. CA2083421A1 - Process for glycidylation of alcohols - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. researchgate.net [researchgate.net]
- 11. US2993915A - Tetrahydrofuryl and tetrahydrofurfuryl glycidyl ethers - Google Patents [patents.google.com]
Technical Support Center: Viscosity Management for Formulations Containing 2-(Oxiran-2-ylmethyl)oxolane
Welcome to the technical support guide for managing formulations containing 2-(Oxiran-2-ylmethyl)oxolane. This molecule, featuring a reactive epoxide group and a polar oxolane (tetrahydrofuran) moiety, presents unique opportunities and challenges in formulation development. Its structure suggests a role as a bio-based or specialty epoxy monomer or reactive diluent. A primary hurdle in its application is the effective management of formulation viscosity to ensure optimal processing, application, and final product performance.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols designed to provide researchers, scientists, and drug development professionals with the necessary tools to address viscosity-related issues. We will delve into the causality behind these challenges and provide robust, validated methodologies for their resolution.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My formulation containing 2-(Oxiran-2-ylmethyl)oxolane is significantly more viscous than anticipated. What are the underlying causes?
A1: High viscosity in epoxy-based formulations is typically a result of strong intermolecular forces, molecular weight, and molecular structure. For 2-(Oxiran-2-ylmethyl)oxolane, several factors may contribute:
-
Hydrogen Bonding: Although the molecule itself lacks hydroxyl groups, other components in your formulation (hardeners, additives, or even trace moisture) can engage in hydrogen bonding, significantly increasing viscosity.
-
Dipole-Dipole Interactions: The ether linkages in the oxolane ring and the polar oxirane ring create a significant dipole moment, leading to strong attractive forces between molecules.
-
Temperature: Viscosity is highly dependent on temperature. A small decrease in ambient temperature can lead to a substantial increase in viscosity[1].
-
Premature Oligomerization: The highly reactive oxirane (epoxide) ring can undergo premature, slow polymerization if exposed to catalytic impurities, certain light conditions, or elevated temperatures during storage, increasing the average molecular weight and, consequently, the viscosity.
Q2: How can I effectively reduce the viscosity of my formulation? What are the pros and cons of each method?
A2: There are three primary strategies for viscosity reduction. The optimal choice depends on your specific application, processing requirements, and desired end-properties.
-
Thermal Control (Heating): Increasing the temperature of the formulation is a common and effective method to temporarily reduce viscosity[2]. As temperature rises, molecules gain kinetic energy, which allows them to overcome intermolecular forces more easily[1].
-
Pros: Highly effective, introduces no new components to the formulation, and is reversible (upon cooling, before curing).
-
Cons: Can significantly accelerate the curing reaction (exotherm), drastically reducing the working time or "pot life"[2][3]. Overheating can also lead to thermal degradation of components.
-
-
Solvent Addition (Non-Reactive Diluents): Introducing a low-viscosity solvent can effectively thin the formulation.
-
Pros: Simple to implement, and a wide variety of solvents are available.
-
Cons: This is often the least desirable method for high-performance applications. The solvent does not react with the system and can become trapped in the cured matrix, plasticizing the polymer and degrading mechanical properties (e.g., tensile strength, glass transition temperature) and chemical resistance[4]. Volatile organic compounds (VOCs) are also a significant environmental and safety concern[2]. If used, the solvent must typically be evaporated, which can be a difficult and energy-intensive process[5].
-
-
Reactive Diluents: These are low-viscosity, epoxy-functional molecules that are added to the formulation to reduce its overall viscosity. They participate in the curing reaction, becoming a permanent part of the polymer network[2][6].
-
Pros: Reduces viscosity without introducing volatile or non-reactive components[6]. Can be used to modify final properties, such as increasing flexibility or improving adhesion[4].
-
Cons: The selection of a reactive diluent is critical. An improper choice can negatively impact thermomechanical properties. The addition of a diluent will alter the stoichiometry of the resin-to-hardener ratio, which must be recalculated.
-
The following table summarizes these methods:
| Method | Mechanism | Advantages | Disadvantages | Best For |
| Heating | Increases molecular kinetic energy | No formulation change, highly effective | Reduces pot life, risk of thermal runaway/degradation[2][3] | Short-process applications (e.g., casting, potting) where the formulation is used quickly. |
| Non-Reactive Solvents | Physical separation of polymer chains | Simple, wide selection | Degrades final properties, VOC concerns, may require removal[2][4] | Applications where final mechanical performance is not critical (e.g., some coatings). |
| Reactive Diluents | Incorporates low-viscosity monomers | Preserves/enhances properties, no VOCs[6] | Requires formulation recalculation, can alter final properties if chosen incorrectly | High-performance applications (adhesives, composites, electronics) requiring durable, stable materials. |
Logic Diagram: Viscosity Management Strategy
The following diagram outlines a decision-making workflow for selecting the appropriate viscosity reduction strategy.
Caption: Decision workflow for selecting a viscosity reduction method.
Q3: My formulation traps a lot of air bubbles during mixing. Is this related to viscosity?
A3: Yes, absolutely. High-viscosity fluids have a greater tendency to trap air bubbles. The bubbles' buoyancy is insufficient to overcome the fluid's resistance, preventing them from rising to the surface and escaping[7]. Lowering the viscosity, even temporarily, is the most effective way to facilitate de-aeration.
Troubleshooting Guide: Air Bubble Entrapment
-
Viscosity Reduction: First, apply a suitable viscosity reduction method (e.g., gently warm the components before mixing, or use a formulation with a reactive diluent).
-
Mixing Technique: Use a slow, deliberate mixing technique that avoids whipping air into the mixture. Use a flat spatula or a planetary mixer if available.
-
Vacuum Degassing: For critical applications, this is the most reliable method. Place the mixed formulation in a vacuum chamber. Apply a vacuum to lower the pressure, which causes the air bubbles to expand and rise to the surface more rapidly.
-
Heat Application: After pouring or applying the formulation, a brief pass with a heat gun or torch can lower the surface viscosity and help release trapped bubbles[7]. Use caution to avoid overheating and accelerating the cure.
Q4: How do I accurately measure the viscosity of my formulations?
A4: Accurate and reproducible viscosity measurement is critical for quality control and formulation development. Rotational viscometry is a highly suitable technique for these types of materials[8].
Key Principles: A rotational viscometer measures a fluid's resistance to flow by measuring the torque required to rotate a spindle submerged in the sample at a constant speed[8]. The resulting value is the dynamic viscosity, typically reported in centipoise (cP) or Pascal-seconds (Pa·s). For many epoxy systems, the fluid behavior is Newtonian, meaning viscosity is independent of the shear rate applied[9]. However, it is always good practice to test at several shear rates (spindle speeds) to confirm this.
See the protocol below for a detailed measurement procedure.
Experimental Protocols
Protocol 1: Viscosity Measurement using a Rotational Viscometer
This protocol provides a standardized method for determining the dynamic viscosity of formulations containing 2-(Oxiran-2-ylmethyl)oxolane.
Materials & Equipment:
-
Rotational viscometer (e.g., Brookfield or similar) with appropriate spindles.
-
Temperature-controlled water bath or sample chamber.
-
Beakers or sample containers.
-
Temperature probe.
Procedure:
-
Instrument Setup: Calibrate the viscometer according to the manufacturer's instructions.
-
Sample Preparation: Prepare your formulation. Ensure it is homogenous and free of air bubbles. If comparing samples, ensure they are at the same, precisely controlled temperature (e.g., 25.0 °C ± 0.1 °C) by equilibrating them in the water bath.
-
Spindle Selection: Choose a spindle and rotational speed (RPM) that will result in a torque reading between 20% and 80% of the instrument's full-scale range. This ensures the most accurate readings.
-
Measurement: a. Submerge the spindle into the sample up to the immersion mark. b. Allow the spindle to rotate for a set period (e.g., 60 seconds) to allow the reading to stabilize. c. Record the viscosity (cP), torque (%), spindle number, speed (RPM), and sample temperature.
-
Data Analysis: To check for non-Newtonian behavior, repeat the measurement at several different RPMs. If the viscosity remains constant, the fluid is Newtonian[9]. If it changes, the fluid is non-Newtonian, and viscosity should be reported at a specific shear rate.
Protocol 2: Evaluating the Effect of Temperature on Viscosity
This workflow helps quantify the relationship between temperature and viscosity for your specific formulation.
Caption: Experimental workflow for temperature-viscosity profiling.
Protocol 3: Screening and Selection of Reactive Diluents
This protocol outlines a method for evaluating the effectiveness of different reactive diluents.
Materials:
-
Base formulation (2-(Oxiran-2-ylmethyl)oxolane and curative).
-
Candidate reactive diluents (e.g., Butyl Glycidyl Ether, C12-C14 Alkyl Glycidyl Ether, Neopentyl Glycol Diglycidyl Ether)[10].
-
Mixing equipment.
-
Rotational viscometer.
Procedure:
-
Establish Baseline: Prepare and measure the viscosity of the control formulation (0% diluent) at a standard temperature (e.g., 25°C).
-
Prepare Diluted Formulations: Create a series of formulations with varying weight percentages (e.g., 5%, 10%, 15%) of each candidate reactive diluent.
-
CRITICAL: For each formulation, you must recalculate the required amount of hardener based on the total epoxy equivalent weight (EEW) of the resin and the reactive diluent mixture. The EEW of the mixture can be calculated as: EEW_mix = (Total Weight) / [ (Weight_resin / EEW_resin) + (Weight_diluent / EEW_diluent) ]
-
-
Measure Viscosity: Measure the viscosity of each prepared formulation using Protocol 1.
-
Evaluate Cured Properties (Optional but Recommended): Cast samples of each formulation and cure them according to the recommended schedule. Evaluate critical properties such as hardness, glass transition temperature (Tg) via DSC, and tensile strength to understand the trade-offs associated with each diluent.
-
Data Analysis: Plot the viscosity as a function of diluent concentration for each candidate. Compare this with the data on cured properties to select the diluent that provides the desired viscosity reduction with the least compromise in performance.
References
-
Engler, B. P., & Harrah, L. A. (1979). Viscosity and density of 2-methyltetrahydrofuran as a function of temperature. OSTI.GOV. [Link]
-
Engler, B. P., & Harrah, L. A. (1979). Viscosity and density of 2-methyltetrahydrofuran as a function of temperature. National Technical Information Service. [Link]
-
International Atomic Energy Agency (IAEA). Viscosity and density of 2-methyltetrahydrofuran as a function of temperature. INIS Repository. [Link]
-
Virot, M., et al. (2020). 2-Methyloxolane (2-MeOx) as Sustainable Lipophilic Solvent to Substitute Hexane for Green Extraction of Natural Products. Molecules. [Link]
-
Gougeon Brothers, Inc. (n.d.). Thinning WEST SYSTEM Epoxy. Epoxyworks. [Link]
-
Comindex. (2022). Reduce the viscosity of your epoxy formulations without adding VOCs. Comindex. [Link]
-
Union Composites. (2025). How to thin epoxy resin. Union Composites Changzhou Co., Ltd. [Link]
-
Labomat Essor. (n.d.). Advanced rheological analysis methods. Labomat Essor. [Link]
-
Wikipedia. (n.d.). 2-Methyltetrahydrofuran. [Link]
-
RC Groups. (2016). Discussion can I lower my epoxy's viscosity. [Link]
-
UltraClear Epoxy. (n.d.). 6 ways that viscosity affects epoxy performance. [Link]
-
Walendziewski, J. (2023). Analytical Method for Determining the Viscosity Index of Engine Lubricating Oils. MDPI. [Link]
-
Wikipedia. (n.d.). Tetrahydrofuran. [Link]
-
National Center for Biotechnology Information. (n.d.). 2,5-Dimethyl-2-(2-methyloxolan-2-yl)oxolane. PubChem. [Link]
-
ResearchGate. (2025). Methodologies for the Formation of 2-Substituted Oxetanes. [Link]
-
ResearchGate. (2015). How should I decrease the Viscosity of Epoxy resin for the dispersion of Fillers in it. [Link]
-
New Jersey Department of Health. (n.d.). Tetrahydrofuran Hazard Summary. [Link]
-
BioProcess International. (2024). Comparing Techniques for Viscosity Measurement of Biopharmaceutical Products. [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Tetrahydro-2-methylfuran. [Link]
-
Royal Society of Chemistry. (2023). Biobased epoxy reactive diluents prepared from monophenol derivatives. [Link]
-
ResearchGate. (2025). Quality-Control Analytical Methods: Viscosity Measurements. [Link]
-
PubMed. (2020). 2-Methyloxolane (2-MeOx) as Sustainable Lipophilic Solvent. [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. [Link]
-
Princeton University. (2012). Tetrahydrofuran (THF) - Standard Operating Procedure. [Link]
-
chemeurope.com. (n.d.). Tetrahydrofuran. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Methyltetrahydrofuran. [Link]
Sources
- 1. epoxyworks.com [epoxyworks.com]
- 2. How to thin epoxy resin-Union Composites [unioncomposites.com]
- 3. can I lower my epoxy's viscosity - RC Groups [rcgroups.com]
- 4. specialchem.com [specialchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Reduce the viscosity of your epoxy formulations without adding VOCs | Comindex [comindex.es]
- 7. bestbartopepoxy.com [bestbartopepoxy.com]
- 8. measurlabs.com [measurlabs.com]
- 9. bioprocessintl.com [bioprocessintl.com]
- 10. products.evonik.com [products.evonik.com]
Improving the storage stability of 2-(Oxiran-2-ylmethyl)oxolane-based compositions
Executive Summary & Chemical Context
This guide addresses the stability challenges associated with 2-(Oxiran-2-ylmethyl)oxolane (CAS: 89897-09-6). This molecule is a hybrid functional monomer containing two distinct reactive centers:
-
Oxolane (Tetrahydrofuran) Ring: An ether cycle prone to radical oxidation and peroxide formation.
-
Oxirane (Epoxide) Ring: A strained three-membered ring susceptible to hydrolytic ring-opening and acid-catalyzed polymerization.
The Stability Paradox: Researchers often encounter a "dual-threat" degradation. Standard antioxidants used to stabilize the ether moiety can sometimes interfere with downstream epoxide curing, while neglecting stabilization leads to dangerous peroxide accumulation and uncontrolled viscosity increases (oligomerization).
This guide provides a troubleshooting framework and validated protocols to maintain assay purity >98% and prevent safety hazards during storage.
Degradation Pathways (Visualized)
Understanding why the material fails is the first step to prevention. The diagram below maps the two primary failure modes: Oxidative Degradation (driven by air/light) and Hydrolytic/Thermal Degradation (driven by moisture/heat).
Figure 1: Dual degradation pathways showing the formation of hazardous peroxides via the THF ring and loss of assay via epoxide hydrolysis.
Troubleshooting & FAQs
Issue 1: Viscosity Drift & Gelation
Q: My material was a clear liquid, but after 3 months of storage, it has become viscous and slightly cloudy. Why? A: This indicates oligomerization (partial polymerization).
-
Cause: Trace acidity (Lewis acids) or moisture has catalyzed the opening of the epoxide ring. Once opened, the resulting hydroxyl group attacks another epoxide ring, creating a chain reaction.
-
Diagnosis: Check the Epoxide Equivalent Weight (EEW) . An increase in EEW confirms loss of epoxide groups.
-
Solution: Ensure the storage vessel is strictly anhydrous.[1] If the material is not acid-sensitive downstream, add a neutral acid scavenger (e.g., trace triethanolamine or basic alumina treatment) prior to storage.
Issue 2: Discoloration (Yellowing)
Q: The sample has turned from colorless to pale yellow. Is it still usable? A: Use with caution. Yellowing suggests oxidative degradation of the oxolane (THF) ring.
-
Cause: Formation of chromophores due to peroxide decomposition. This is often accompanied by the formation of aldehydes or ketones.
-
Risk: If the application involves sensitive catalysis (e.g., organometallic coupling), these oxidation byproducts can poison the catalyst.
-
Immediate Action: Test for peroxides immediately. If >10 ppm, treat or discard.
Issue 3: Safety Concerns
Q: Can I distill this material to purify it after storage? A: STOP. Do not distill without testing for peroxides.
-
Danger: The oxolane ring forms hydroperoxides (like THF). Distillation concentrates these peroxides in the pot, leading to a high risk of explosion.
-
Protocol: Test peroxide levels. If positive, treat with a reducing agent (e.g., ferrous sulfate or sodium metabisulfite) before any thermal processing.
Stabilization Protocols
To ensure long-term stability (12+ months), you must implement a Dual-Protection Strategy : Antioxidant shielding for the ether and Moisture exclusion for the epoxide.
Protocol A: Antioxidant Stabilization (The "BHT/1010" System)
Purpose: To prevent peroxide formation on the oxolane ring.
Recommended Stabilizers:
-
BHT (2,6-di-tert-butyl-4-methylphenol): Standard volatile stabilizer. Good for general storage.
-
Antioxidant 1010 (Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate)): Non-volatile, high-performance. Preferred for pharmaceutical applications where BHT sublimation is undesirable.
Procedure:
-
Target Concentration: 100 – 250 ppm.
-
Dissolution:
-
Pre-dissolve the antioxidant in a small volume of dry THF or the monomer itself (if viscosity permits).
-
Add to the bulk monomer under agitation.[2]
-
-
Verification: Ensure the solution remains clear. Turbidity implies solubility issues or moisture contamination.
Protocol B: Inert Gas Blanketing
Purpose: To exclude moisture and oxygen.
Step-by-Step:
-
Vessel Selection: Use amber glass bottles (to block UV) or stainless steel drums with chemically resistant liners (e.g., PTFE/HDPE). Avoid unlined steel (iron ions catalyze radical formation).
-
Sparging (Initial): Bubble dry Nitrogen (N₂) or Argon through the liquid for 15-30 minutes to displace dissolved oxygen.
-
Overlay: Fill the headspace with dry N₂ before sealing.
-
Seal: Use a cap with a PTFE liner. Parafilm alone is insufficient for long-term moisture exclusion.
Quantitative Data & Specifications
Table 1: Recommended Storage Specifications
| Parameter | Specification | Critical Limit (Discard/Retest) | Test Method |
| Appearance | Clear, colorless liquid | Yellow/Hazy | Visual Inspection |
| Purity (GC) | > 98.0% | < 95.0% | GC-FID |
| Moisture | < 500 ppm | > 1000 ppm | Karl Fischer (Coulometric) |
| Peroxide Value | < 10 ppm | > 50 ppm | Iodometric Titration / Test Strips |
| Acid Value | < 0.1 mg KOH/g | > 0.5 mg KOH/g | Titration (Neutral Red) |
Stability Testing Workflow
Use this logic flow to determine the disposition of stored material.
Figure 2: Decision tree for evaluating the safety and quality of stored 2-(Oxiran-2-ylmethyl)oxolane.
References
- Wang, J., et al. (2010). Method for stabilizing furfuryl glycidyl ether or ester-carbon dioxide copolymer. Patent CN101838451A.
-
SACHEM, Inc. (2024). Glycidyl Ethers: Handling and Storage. Retrieved from [Link]
Sources
Technical Support Center: Investigating Degradation Mechanisms of 2-(Oxiran-2-ylmethyl)oxolane
Welcome to the technical support center for 2-(Oxiran-2-ylmethyl)oxolane. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential degradation pathways of this molecule and to provide robust troubleshooting guidance for your experiments. As your partner in scientific discovery, we aim to equip you with the foundational knowledge and practical tools to ensure the integrity of your work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and analysis of 2-(Oxiran-2-ylmethyl)oxolane.
Q1: My sample of 2-(Oxiran-2-ylmethyl)oxolane shows a new peak in the HPLC chromatogram after storage in an aqueous buffer. What could be the cause?
A1: The appearance of a new, more polar peak upon storage in an aqueous medium is likely due to the hydrolysis of the epoxide ring. The three-membered ring of the oxirane moiety is susceptible to ring-opening by water, especially under acidic or basic conditions, to form a diol.[1] We recommend verifying the pH of your buffer and comparing the retention time of the new peak to a diol standard, if available. For a more definitive identification, LC-MS analysis is recommended.
Q2: I observe a loss of the parent compound in my formulation, but no distinct degradation products are visible in the chromatogram. What could be happening?
A2: This scenario can arise from several possibilities. The degradation products might be highly volatile and not retained on your HPLC column, or they may lack a chromophore for UV detection. Another possibility is the formation of insoluble degradants. It is also possible that the degradation products are co-eluting with the parent peak or are too broad to be detected as distinct peaks. We recommend reviewing your sample preparation and analytical method. Consider using a mass-sensitive detector like a mass spectrometer (MS) or a universal detector like a charged aerosol detector (CAD). Headspace GC-MS can be employed to analyze for volatile degradants.
Q3: Can the oxolane (tetrahydrofuran) ring of 2-(Oxiran-2-ylmethyl)oxolane degrade?
A3: While the tetrahydrofuran (THF) ring is generally more stable than the oxirane ring, it can undergo degradation, primarily through oxidation. The carbon atoms adjacent to the ether oxygen (α-carbons) are susceptible to oxidation, which can lead to ring-opening and the formation of various oxidation products, such as lactones or carboxylic acids.[2] This is more likely to occur in the presence of oxidizing agents or under prolonged exposure to air and light.
Q4: What are the best practices for storing 2-(Oxiran-2-ylmethyl)oxolane to minimize degradation?
A4: To minimize degradation, 2-(Oxiran-2-ylmethyl)oxolane should be stored in a cool, dark, and dry place. An inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation. If the compound is in solution, use of a non-aqueous, aprotic solvent is preferable. If an aqueous solution is necessary, it should be freshly prepared and used promptly. Buffering the solution at a neutral pH can help to minimize acid- or base-catalyzed hydrolysis of the epoxide.
Section 2: Troubleshooting Guides for Degradation Investigation
This section provides systematic approaches to identify the degradation pathways of 2-(Oxiran-2-ylmethyl)oxolane using forced degradation studies.
Guide 1: Investigating Hydrolytic Degradation
Hydrolysis is a common degradation pathway for epoxides. This guide will help you determine the susceptibility of 2-(Oxiran-2-ylmethyl)oxolane to acid- and base-catalyzed hydrolysis.
Objective: To determine the rate and products of hydrolysis under acidic and basic conditions.
Experimental Protocol:
-
Sample Preparation: Prepare solutions of 2-(Oxiran-2-ylmethyl)oxolane in a suitable solvent (e.g., acetonitrile/water) at a known concentration.
-
Stress Conditions:
-
Acidic Hydrolysis: Add hydrochloric acid (e.g., 0.1 M HCl) to the sample solution.
-
Basic Hydrolysis: Add sodium hydroxide (e.g., 0.1 M NaOH) to the sample solution.
-
Neutral Hydrolysis: Use water as the stress agent.
-
-
Incubation: Incubate the stressed samples and a control sample (in the same solvent without acid or base) at a controlled temperature (e.g., 60 °C).
-
Time Points: Withdraw aliquots from each sample at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Quenching: Neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively, to stop the degradation reaction.
-
Analysis: Analyze all samples by a stability-indicating HPLC method.
Data Presentation:
| Stress Condition | Reagent | Temperature (°C) | Time Points (hours) | Expected Degradation Product(s) |
| Acidic Hydrolysis | 0.1 M HCl | 60 | 0, 2, 4, 8, 24 | 1-(oxolan-2-yl)propane-2,3-diol |
| Basic Hydrolysis | 0.1 M NaOH | 60 | 0, 2, 4, 8, 24 | 1-(oxolan-2-yl)propane-2,3-diol |
| Neutral Hydrolysis | Water | 60 | 0, 2, 4, 8, 24 | 1-(oxolan-2-yl)propane-2,3-diol |
Visualization of Hydrolytic Degradation Pathway:
Caption: Proposed hydrolytic degradation of 2-(Oxiran-2-ylmethyl)oxolane.
Guide 2: Investigating Oxidative Degradation
Oxidation can affect both the oxirane and the oxolane rings. This guide outlines a procedure to assess the oxidative stability of the molecule.
Objective: To identify potential oxidation products.
Experimental Protocol:
-
Sample Preparation: Prepare a solution of 2-(Oxiran-2-ylmethyl)oxolane in a suitable solvent.
-
Stress Condition: Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) to the sample solution.
-
Incubation: Incubate the stressed sample and a control sample at room temperature or slightly elevated temperature (e.g., 40 °C).
-
Time Points: Analyze the samples at appropriate time intervals.
-
Analysis: Analyze the samples using a stability-indicating HPLC method. LC-MS is highly recommended for the identification of oxidation products.
Data Presentation:
| Stress Condition | Reagent | Temperature (°C) | Expected Degradation Product(s) |
| Oxidation | 3% H₂O₂ | 40 | Hydroperoxides, lactones, ring-opened products |
Visualization of Potential Oxidative Degradation Sites:
Caption: General workflow for investigating degradation pathways.
Section 3: Analytical Method Troubleshooting
A robust stability-indicating analytical method is crucial for accurate degradation studies. This section provides troubleshooting tips for common HPLC issues.
Q: My degradation products are not well-resolved from the parent peak. How can I improve the separation?
A: To improve resolution, you can try the following:
-
Modify the mobile phase: Adjust the organic solvent to water ratio, change the organic modifier (e.g., from acetonitrile to methanol), or alter the pH of the aqueous phase.
-
Change the column: Use a column with a different stationary phase (e.g., C8 instead of C18), a longer column, or a column with a smaller particle size.
-
Adjust the gradient: If using a gradient method, make the gradient shallower around the elution time of the peaks of interest.
-
Optimize temperature: Changing the column temperature can affect selectivity and resolution.
Q: I am observing peak tailing for my parent compound and/or degradation products. What is the cause and how can I fix it?
A: Peak tailing can be caused by several factors:
-
Secondary interactions: Silanol groups on the silica backbone of the column can interact with basic analytes. Try using a mobile phase with a lower pH or adding a competing base (e.g., triethylamine) to the mobile phase.
-
Column overload: Injecting too much sample can lead to peak tailing. Try diluting your sample.
-
Column contamination: The column may be contaminated with strongly retained compounds. Flush the column with a strong solvent.
-
Void in the column: A void at the head of the column can cause peak distortion. Reverse-flush the column or replace it.
Q: My baseline is noisy, making it difficult to detect small degradation peaks. What should I do?
A: A noisy baseline can be due to:
-
Pump issues: Air bubbles in the pump or faulty check valves can cause pressure fluctuations and a noisy baseline. Degas the mobile phase and prime the pump.
-
Detector issues: A failing lamp in a UV detector can cause noise.
-
Contaminated mobile phase: Use high-purity solvents and freshly prepared mobile phases.
-
Column bleed: At high temperatures or extreme pH, the stationary phase can bleed, leading to a rising or noisy baseline.
References
- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
- Overview Of Degradation Studies For Pharmaceutical Drug Candidates. (n.d.).
-
Epoxide - Wikipedia. (n.d.). Retrieved February 6, 2026, from [Link]
- Pharma Stability: Troubleshooting & Pitfalls. (n.d.).
-
Thermal decomposition of oxalates. Part 16. Thermal decomposition studies on cadmium oxalate - ResearchGate. (n.d.). Retrieved February 6, 2026, from [Link]
-
Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate - ResearchGate. (n.d.). Retrieved February 6, 2026, from [Link]
-
Epoxides - The Outlier Of The Ether Family - Master Organic Chemistry. (2015, January 26). Retrieved February 6, 2026, from [Link]
-
Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews - ACS Publications. (2016, September 15). Retrieved February 6, 2026, from [Link]
-
Acid-catalyzed hydrolysis of 2-phenyl-2,4,4,5,5-pentamethyl-1,3-dioxolane and tetramethylethylene glycol acetals of aromatic and aliphatic aldehydes - Semantic Scholar. (n.d.). Retrieved February 6, 2026, from [Link]
- Solvent and Substituent Effects on the Kinetics of Thermolysis of cis-Fused 1,2,4-Trioxanes. (n.d.).
-
Epoxide containing molecules: A good or a bad drug design approach - ResearchGate. (2020, May 25). Retrieved February 6, 2026, from [Link]
-
Acid-Catalyzed Ester Hydrolysis | Guided Videos, Practice & Study Materials - Pearson. (n.d.). Retrieved February 6, 2026, from [Link]
- Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. (2026, January 25).
-
Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate - PubMed. (n.d.). Retrieved February 6, 2026, from [Link]
-
Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects - HWI group. (2021, April 15). Retrieved February 6, 2026, from [Link]
-
Lewis Acid-Catalyzed 2,3-Dihydrofuran Acetal Ring-Opening Benzannulations toward Functionalized 1-Hydroxycarbazoles - MDPI. (2022, November 30). Retrieved February 6, 2026, from [Link]
-
Mechanism of the thermal decomposition of substituted tetraoxanes in benzene solution: effect of substituents on the activation parameters of the unimolecular reactions - R Discovery. (1990, February 1). Retrieved February 6, 2026, from [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International. (n.d.). Retrieved February 6, 2026, from [Link]
-
Reactions of Alcohols, Ethers, Epoxides, Amines, and Sulfur-Containing Compounds - Pearson. (n.d.). Retrieved February 6, 2026, from [Link]
- Ethers and Epoxides. (n.d.).
-
Stability Indicating HPLC Method Development –A Review - IJTSRD. (n.d.). Retrieved February 6, 2026, from [Link]
-
Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance - Preprints.org. (2025, December 3). Retrieved February 6, 2026, from [Link]
-
Decomposition of substituted alkoxy radicals—part I: a generalized structure–activity relationship for reaction barrier heights - RSC Publishing. (n.d.). Retrieved February 6, 2026, from [Link]
-
Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles - Aakash Institute. (n.d.). Retrieved February 6, 2026, from [Link]
-
Catalytic oxidation of cyclic ethers to lactones over various titanosilicates - ResearchGate. (n.d.). Retrieved February 6, 2026, from [Link]
Sources
Catalyst selection for the controlled ring-opening of 2-(Oxiran-2-ylmethyl)oxolane
Ticket ID: #REQ-EPX-THF-001 Subject: Controlled Ring-Opening Strategies & Catalyst Troubleshooting Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary & Molecule Analysis
Welcome to the Technical Support Center. You are working with 2-(Oxiran-2-ylmethyl)oxolane (also referred to as tetrahydrofurfuryl epoxide).
Structural Criticality: Before selecting a catalyst, you must recognize that this molecule is not a simple aliphatic epoxide. It is a bidentate ligand in disguise .
-
The Epoxide (Electrophile): A strained 3-membered ring susceptible to nucleophilic attack.[1][2]
-
The Oxolane (Lewis Base): The tetrahydrofuran (THF) oxygen is located
to the epoxide.
The "Chelation Trap": When using Lewis Acid catalysts, the oxolane oxygen can coordinate to the metal center alongside the epoxide oxygen.
-
Positive Outcome: This can create a rigid template, enhancing stereoselectivity (chelation control).
-
Negative Outcome: It can saturate the catalyst's coordination sphere, deactivating it or requiring higher catalyst loading.
Catalyst Selection Matrix
Use this decision matrix to select the correct catalytic system based on your desired regioselectivity and nucleophile.
| Target Outcome | Recommended Catalyst System | Mechanism | Critical Control Parameter |
| Terminal Attack (C1) (Kinetic Product) | Basic/Nucleophilic NaOEt, NaN3, Li-Acetylides | Sterics: Attack occurs at the least hindered carbon.[3] High regioselectivity (>95:5). | |
| Internal Attack (C2) (Thermodynamic/Electronic) | Mild Lewis Acid | Activated | Temp: Low temperature (-78°C to 0°C) is required to prevent polymerization. |
| Enantiomeric Resolution (Obtain pure enantiomer) | Co-Salen (Jacobsen) (R,R)- or (S,S)-Co(salen) | Hydrolytic Kinetic Resolution (HKR) | Stoichiometry: Precise 0.55 eq of water is crucial. |
| Avoid Polymerization | Solid Supported Catalysts Alumina, Zeolites, or buffered Silica | Surface-mediated opening | Acidity: Avoid homogeneous strong acids like |
Decision Pathways & Mechanisms (Visualized)
The following diagram illustrates the decision logic and the competing chelation pathways specific to your substrate.
Caption: Workflow for catalyst selection based on regioselectivity targets, highlighting the chelation interference risk specific to the oxolane moiety.
Technical Support: Troubleshooting Common Failures
Issue 1: "My reaction mixture turned into a gel/solid."
Diagnosis: Oligomerization/Polymerization.
Root Cause: The use of a strong, unbuffered Lewis Acid (like
-
Switch Catalyst: Move to a "softer" Metal Triflate like
or . -
Dilution: Increase solvent volume (DCM or Toluene) to <0.1 M concentration. High concentration favors intermolecular polymerization over intramolecular or nucleophilic attack.
-
Temperature: Never run Lewis Acid catalyzed openings of this substrate at reflux. Maintain <0°C initially.
Issue 2: "Reaction stalls at 50% conversion."
Diagnosis: Catalyst Poisoning via Chelation. Root Cause: The oxolane oxygen and the product's newly formed alkoxide are binding tightly to the metal center, preventing turnover. Solution:
-
Increase Catalyst Load: If using
, you may need stoichiometric amounts (1.0 eq) rather than catalytic, as the product inhibits the catalyst. -
Add Additives: In HKR reactions, adding mild ammonium salts can sometimes help dissociate the product.
Issue 3: "I'm getting a mix of C1 and C2 attack."
Diagnosis: Poor Regiocontrol.
Root Cause: The reaction has mixed
-
For C1 (Terminal) Selectivity: Remove all acid. Use basic conditions (Nucleophile + Base).[2][4]
-
For C2 (Internal) Selectivity: Use a bulky Aluminum-based Lewis acid (like MAD) which sterically blocks the terminal position, forcing attack internally, though this is difficult with terminal epoxides.
Validated Experimental Protocols
Protocol A: Hydrolytic Kinetic Resolution (HKR)
Use this to resolve the racemic epoxide into high-ee material.[5]
Reagents:
-
Substrate: 2-(Oxiran-2-ylmethyl)oxolane (Racemic)
-
Catalyst: (R,R)-(-)-N,N′-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) [(R,R)-Co(salen)]
-
Oxidant: Acetic acid (to activate catalyst)
-
Solvent: THF (minimal)
Workflow:
-
Catalyst Activation: Dissolve (R,R)-Co(salen) (0.5 mol%) in Toluene. Add Acetic Acid (2 eq relative to catalyst). Stir in air for 1 hour to oxidize Co(II) to Co(III). Evaporate to dryness.
-
Reaction: Dissolve the activated catalyst in the racemic epoxide (neat or minimal THF if viscous).
-
Hydrolysis: Cool to 0°C. Add 0.55 equivalents of water dropwise. (Crucial: Do not add excess water).
-
Stirring: Allow to warm to RT and stir for 12–24 hours.
-
Workup: Fractionally distill. The unreacted epoxide will be the enantiopure (R)-isomer (assuming standard kinetic preference), and the diol will remain in the pot.
Protocol B: Lewis Acid Catalyzed Ring Opening (Alcoholysis)
Use this to attach an alcohol nucleophile.
Reagents:
-
Nucleophile: Methanol (or desired alcohol) - 1.2 eq.
-
Catalyst:
(5 mol%) or . -
Solvent:
(Anhydrous).
Workflow:
-
Setup: Flame-dry glassware under Argon.
-
Dissolution: Dissolve catalyst and alcohol in DCM.
-
Addition: Add 2-(Oxiran-2-ylmethyl)oxolane slowly at 0°C .
-
Monitoring: Monitor by TLC. If the oxolane oxygen chelates, the reaction may be slow. If stalled, warm to RT.
-
Quench: Quench with saturated
to neutralize triflic acid traces immediately upon completion to prevent product degradation.
References
-
Jacobsen, E. N. (2000). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research, 33(6), 421–431.
-
Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997). Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides via Hydrolytic Ring Opening. Science, 277(5328), 936–938.
-
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. (See Chapter 10: Aliphatic Substitution, Nucleophilic Attack on Epoxides).
-
Moghadam, M., et al. (2004). Efficient and regioselective ring opening of epoxides with alcohols catalyzed by metal triflates. Tetrahedron Letters. (General reference for Metal Triflate protocols).
-
Hanson, R. M. (1991). The Synthetic Methodology of Nonracemic Glycidol and Related 2,3-Epoxy Alcohols. Chemical Reviews, 91(4), 437–475. (Covers the chelation effects in epoxy-alcohols/ethers).
Sources
Validation & Comparative
A Comparative Guide to 2-(Oxiran-2-ylmethyl)oxolane and Commercial Reactive Diluents for Epoxy Resin Systems
For Researchers, Scientists, and Drug Development Professionals
In the formulation of high-performance epoxy resins, achieving the optimal balance between viscosity, workability, and final cured properties is paramount. Reactive diluents are critical components in this optimization process, serving to reduce the viscosity of the resin system for improved handling and application, while also participating in the curing reaction to become an integral part of the final polymer network. This guide provides an in-depth technical comparison of 2-(Oxiran-2-ylmethyl)oxolane, a bio-based reactive diluent, with several widely used commercial alternatives.
Introduction to 2-(Oxiran-2-ylmethyl)oxolane (Furfuryl Glycidyl Ether)
2-(Oxiran-2-ylmethyl)oxolane, also commonly known as Furfuryl Glycidyl Ether (FGE), is a monofunctional glycidyl ether reactive diluent. Its chemical structure features an oxirane (epoxy) ring and an oxolane (tetrahydrofuran) ring, the latter being derivable from renewable resources such as furfuryl alcohol. This bio-based origin presents an attractive proposition for formulators seeking to enhance the sustainability profile of their epoxy systems.
The incorporation of FGE into an epoxy formulation is primarily intended to reduce the viscosity of the base resin, thereby improving its processability for applications such as coatings, adhesives, and composites. As a reactive diluent, the epoxy group of FGE participates in the cross-linking reaction with the curing agent, which minimizes the negative impact on the mechanical and thermal properties of the cured product that can be associated with non-reactive diluents.
Commercial Reactive Diluents for Comparison
For this comparative analysis, a selection of commonly used commercial reactive diluents with varying chemical structures and functionalities has been chosen:
-
Alkyl (C12-C14) Glycidyl Ether (AGE): A monofunctional aliphatic glycidyl ether known for its excellent viscosity reduction efficiency and flexibility enhancement.[1][2]
-
1,4-Butanediol Diglycidyl Ether (BDO-DGE): A difunctional aliphatic glycidyl ether that offers a good balance of viscosity reduction and maintenance of crosslink density.
-
Cresyl Glycidyl Ether (CGE): A monofunctional aromatic glycidyl ether often used to improve chemical resistance and adhesion.
-
Phenyl Glycidyl Ether (PGE): Another monofunctional aromatic glycidyl ether, valued for its ability to reduce viscosity while maintaining good thermal properties.
Comparative Analysis of Key Properties
The effectiveness of a reactive diluent is determined by several key parameters, including its viscosity, epoxy equivalent weight (EEW), and its impact on the performance of the cured epoxy resin.
Physical and Chemical Properties
A direct comparison of the fundamental properties of 2-(Oxiran-2-ylmethyl)oxolane (FGE) and the selected commercial reactive diluents is presented in Table 1. A lower viscosity indicates a more effective diluting power, while the EEW is crucial for calculating the stoichiometric ratio with the curing agent.
Table 1: Comparison of Physical and Chemical Properties of Reactive Diluents
| Property | 2-(Oxiran-2-ylmethyl)oxolane (FGE) | Alkyl (C12-C14) Glycidyl Ether (AGE) | 1,4-Butanediol Diglycidyl Ether (BDO-DGE) | Cresyl Glycidyl Ether (CGE) | Phenyl Glycidyl Ether (PGE) |
| Chemical Structure | Monofunctional Glycidyl Ether | Monofunctional Glycidyl Ether | Difunctional Glycidyl Ether | Monofunctional Glycidyl Ether | Monofunctional Glycidyl Ether |
| Appearance | Colorless to Light Yellow Liquid | Clear, Colorless, Oily Liquid[1][2] | Colorless Transparent Liquid | Colorless Liquid[3] | Clear Colorless to Yellow Liquid |
| Viscosity @ 25°C (mPa·s) | ~10-20 | 6-12[1] | 10-25 | 5-25[3] | ~5-10 |
| Epoxy Value (eq/100g) | ~0.65 (Epoxy Value: 27.92%)[4] | 0.32-0.37[1] | 0.68-0.73 | ~0.61 | ~0.67 |
| Epoxy Equivalent Weight (EEW) (g/eq) | ~154 | 270-313 | 136-148 | ~164[3][5] | ~150 |
| Molecular Weight ( g/mol ) | 154.16 | - | 216 | 164.20[3] | 150.17 |
Note: The properties of commercial products can vary between suppliers. The values presented here are typical.
Performance in Epoxy Systems: Experimental Data
The true measure of a reactive diluent's performance lies in its effect on the properties of the cured epoxy system. The following data is derived from a study investigating the impact of FGE on a bisphenol A (DGEBA) based epoxy resin cured with methylhexahydrophthalic anhydride (MHHPA).[4]
The primary function of a reactive diluent is to lower the viscosity of the epoxy resin. As illustrated in the experimental data, the addition of FGE significantly reduces the viscosity of the DGEBA resin, with the effect being more pronounced at higher temperatures and concentrations.
Table 2: Effect of FGE Concentration on the Viscosity of DGEBA Epoxy Resin[4]
| FGE Concentration (wt%) | Viscosity at 25°C (mPa·s) | Viscosity at 40°C (mPa·s) | Viscosity at 60°C (mPa·s) |
| 0 | 12000 | 2500 | 450 |
| 5 | 5500 | 1200 | 250 |
| 10 | 2800 | 650 | 150 |
| 15 | 1500 | 400 | 100 |
| 20 | 900 | 250 | 70 |
| 25 | 600 | 180 | 50 |
| 30 | 400 | 120 | 40 |
The addition of a monofunctional reactive diluent can potentially lower the crosslink density of the cured polymer, which in turn can affect its thermal properties, such as the glass transition temperature (Tg).
Table 3: Effect of FGE Concentration on the Glass Transition Temperature (Tg) of Cured DGEBA Epoxy Resin[4]
| FGE Concentration (wt%) | Glass Transition Temperature (Tg) (°C) |
| 0 | 156.1 |
| 5 | 148.8 |
| 10 | 142.8 |
| 15 | 135.5 |
| 20 | 129.8 |
| 25 | 123.3 |
| 30 | 117.3 |
The data indicates a linear decrease in Tg with increasing FGE concentration. This is an expected outcome due to the reduction in crosslink density. However, the study notes that this decrease is less significant compared to what is often observed with aliphatic alcohol or glycol-based reactive diluents.[4]
The effect of FGE on the mechanical properties of the cured epoxy resin, specifically the Young's modulus, was also investigated.
Table 4: Effect of FGE Concentration on the Young's Modulus of Cured DGEBA Epoxy Resin[4]
| FGE Concentration (wt%) | Average Young's Modulus (E') (MPa) at 45°C |
| 0 | 3888 |
| 5 | 3489 |
| 10 | 3544 |
| 15 | 3499 |
| 20 | 4203 |
| 25 | 4466 |
| 30 | 4315 |
Interestingly, the study found a non-linear relationship between FGE concentration and Young's modulus. While an initial decrease was observed at lower concentrations (5-15%), a further increase in FGE content led to an increase in the modulus.[4] This behavior may be attributed to specific interactions and the resulting network structure, warranting further investigation.
Experimental Protocols
To ensure scientific integrity and enable researchers to validate these findings, detailed experimental methodologies are provided below.
Determination of Epoxy Equivalent Weight (EEW)
The EEW is a critical parameter for formulating epoxy systems, as it determines the stoichiometric amount of curing agent required. The standard test method for this is ASTM D1652.
Protocol for EEW Determination (Based on ASTM D1652):
-
Sample Preparation: Accurately weigh a sample of the reactive diluent into a flask.
-
Reagent Addition: Add a solution of tetraethylammonium bromide in acetic acid, followed by a standardized solution of perchloric acid in acetic acid.
-
Titration: Titrate the excess perchloric acid with a standardized solution of sodium acetate in acetic acid, using a potentiometric endpoint.
-
Calculation: The EEW is calculated based on the amount of perchloric acid consumed by the epoxy groups in the sample.
Viscosity Measurement
The viscosity of the reactive diluents and their blends with epoxy resin can be measured using a rotational viscometer.
Protocol for Viscosity Measurement:
-
Sample Preparation: Prepare blends of the epoxy resin with the reactive diluent at various weight percentages (e.g., 5%, 10%, 15%, 20%, 25%, 30%).
-
Temperature Control: Place the sample in the viscometer and allow it to equilibrate to the desired temperature (e.g., 25°C, 40°C, 60°C).
-
Measurement: Measure the dynamic viscosity using a suitable spindle and rotational speed, ensuring the torque is within the recommended range for the instrument.
-
Data Recording: Record the viscosity in mPa·s.
Thermal and Mechanical Analysis of Cured Samples
To evaluate the impact of the reactive diluent on the final properties of the cured epoxy, samples for Dynamic Mechanical Analysis (DMA) and other mechanical tests need to be prepared and cured under controlled conditions.
Protocol for Sample Preparation and Curing:
-
Formulation: Prepare the epoxy resin and reactive diluent blend. Calculate the stoichiometric amount of the curing agent based on the EEW of the resin and diluent.
-
Mixing: Thoroughly mix the resin, diluent, and curing agent.
-
Degassing: Degas the mixture under vacuum to remove any entrapped air bubbles.
-
Casting: Pour the mixture into molds of the desired dimensions for the specific tests.
-
Curing: Cure the samples in an oven following a specific curing schedule (e.g., 3 hours at 100°C followed by 6 hours at 140°C for an anhydride cure).[4]
-
Post-Curing: Allow the samples to cool slowly to room temperature to minimize internal stresses.
Dynamic Mechanical Analysis (DMA):
DMA is used to determine the viscoelastic properties of the cured material, including the glass transition temperature (Tg) and the storage modulus (E').
-
Test Mode: Three-point bending
-
Temperature Range: e.g., 25°C to 250°C
-
Heating Rate: e.g., 2 K/min
-
Frequency: e.g., 1 Hz
Conclusion
2-(Oxiran-2-ylmethyl)oxolane (Furfuryl Glycidyl Ether) presents itself as a viable bio-based alternative to conventional petroleum-derived reactive diluents for epoxy resin systems. Its performance in reducing viscosity is comparable to that of other monofunctional diluents. While it does lead to a reduction in the glass transition temperature, this effect may be less pronounced than with some aliphatic diluents. The non-linear impact on mechanical properties suggests a complex interplay within the polymer network that could be further explored for specific application benefits.
The choice of a reactive diluent will ultimately depend on the specific requirements of the application, including the desired viscosity profile, the importance of maintaining high thermal performance, and the required mechanical properties of the final cured product. For formulators prioritizing a reduced environmental footprint without significant compromises in performance, 2-(Oxiran-2-ylmethyl)oxolane is a compelling candidate worthy of evaluation. Further studies directly comparing its performance against a range of commercial diluents within the same experimental framework, and with different curing agents, would provide even greater clarity on its position within the reactive diluent landscape.
References
-
2-(Oxiran-2-yl)furan | C6H6O2 | CID 5323927 - PubChem. (n.d.). Retrieved February 6, 2026, from [Link]
-
Oxolane-2-carboxamide | C5H9NO2 | CID 3544692 - PubChem. (n.d.). Retrieved February 6, 2026, from [Link]
-
Petrova, T. V., et al. (2019). Furfurylglycidyl ether: a new effective active diluent for epoxy resins from bio-renewable raw materials. IOP Conference Series: Materials Science and Engineering, 683(1), 012070. [Link]
-
Reactive Diluents | By Chemistry | ABG AM. (n.d.). Retrieved February 6, 2026, from [Link]
-
TDS OF ALKYL (C12-C14) GLYCIDYL ETHER LS-AGE. (n.d.). Retrieved February 6, 2026, from [Link]
-
Ding, Y., et al. (2023). Biobased epoxy reactive diluents prepared from monophenol derivatives: effect on viscosity and glass transition temperature of epoxy resins. RSC Advances, 13(23), 15685-15695. [Link]
-
Phenyl glycidyl ether | C9H10O2 | CID 8558 - PubChem. (n.d.). Retrieved February 6, 2026, from [Link]
-
Safety Data Sheet: 1,4-Butanediol diglycidyl ether. (2025, March 10). Carl Roth. Retrieved February 6, 2026, from [Link]
-
Alkyl (C12-C14) Glycidyl Ether Technical Datasheet. (2017). ERP System. Retrieved February 6, 2026, from [Link]
-
2-(Oxolan-2-ylmethyl)oxolane;2-[2-(oxolan-2-yl)propan-2-yl]oxolane - PubChem. (n.d.). Retrieved February 6, 2026, from [Link]
-
Reactive Diluents for Epoxy Resin in Industrial Flooring and Protective Coatings. (n.d.). TJCY. Retrieved February 6, 2026, from [Link]
-
Synthesis, Processing, and Performance of a Furan-Based Glycidyl Amine Epoxy Resin. (2025, November 13). ACS Omega. Retrieved February 6, 2026, from [Link]
-
Product Information Alkyl (C12-C14) Glycidyl Ether. (n.d.). Bisley International. Retrieved February 6, 2026, from [Link]
-
Epoxy Reactive Diluent Explained: Market Trends, Benefits, & Uses. (2024, June 1). DENACOL's Lab. Retrieved February 6, 2026, from [Link]
-
Safety Data Sheet - Glycidyl ether. (2022, October 26). Chemos GmbH & Co. KG. Retrieved February 6, 2026, from [Link]
-
Effect of Diluents on Mechanical Characteristics of Epoxy Compounds. (n.d.). PMC. Retrieved February 6, 2026, from [Link]
-
ALKYL (C12-C14) GLYCIDYL ETHER. (n.d.). Ataman Kimya. Retrieved February 6, 2026, from [Link]
-
2-Phenyl glycidyl ether. (n.d.). Chemotechnique Diagnostics. Retrieved February 6, 2026, from [Link]
-
Cresyl glycidyl ether | C10H12O2 | CID 16606 - PubChem. (n.d.). Retrieved February 6, 2026, from [Link]
-
Material Safety Data Sheet - Glycidyl phenyl ether, 99%. (n.d.). Cole-Parmer. Retrieved February 6, 2026, from [Link]
-
Safety Data Sheet - 1,4-BUTANEDIOL DIGLYCIDYL ETHER. (2025, February 26). Electron Microscopy Sciences. Retrieved February 6, 2026, from [Link]
-
PHENYL GLYCIDYL ETHER HAZARD SUMMARY. (2002, April). NJ.gov. Retrieved February 6, 2026, from [Link]
-
High-Performance Reversible Furan–Maleimide Resins Based on Furfuryl Glycidyl Ether and Bismaleimides. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]
-
Safety Data Sheet C12-14 Alkyl Glycidyl Ether. (2025, May 30). Silver Fern Chemical, Inc. Retrieved February 6, 2026, from [Link]
Sources
Performance analysis of 2-(Oxiran-2-ylmethyl)oxolane versus butyl glycidyl ether
The following guide provides a comprehensive technical analysis of 2-(Oxiran-2-ylmethyl)oxolane (Tetrahydrofurfuryl Glycidyl Ether) versus Butyl Glycidyl Ether (BGE).
A Comparative Guide for High-Performance & Bio-Compatible Resin Systems
Executive Summary
In the formulation of epoxy systems for drug delivery devices, medical adhesives, and high-performance composites, the choice of reactive diluent is a critical pivot point between processability and safety .
-
Butyl Glycidyl Ether (BGE) has long been the industry standard for viscosity reduction due to its exceptional thinning power. However, its classification as a potential carcinogen and mutagen (GHS Muta. 2, Carc. 2) renders it increasingly unsuitable for modern biomedical and consumer-facing applications.
-
2-(Oxiran-2-ylmethyl)oxolane , commonly known as Tetrahydrofurfuryl Glycidyl Ether (THFGE) , emerges as the superior alternative. Derived from bio-renewable sources (furfural), it offers a unique combination of low volatility , enhanced mechanical rigidity (due to its cyclic structure), and a significantly improved safety profile .
This guide analyzes the shift from linear aliphatic diluents (BGE) to cyclic bio-based diluents (THFGE), providing the experimental data and protocols necessary to validate this transition in your laboratory.
Chemical Profile & Mechanism
The fundamental difference in performance stems from the molecular architecture: linear flexibility versus cyclic rigidity.
| Feature | Butyl Glycidyl Ether (BGE) | 2-(Oxiran-2-ylmethyl)oxolane (THFGE) |
| CAS Number | 2426-08-6 | 5380-87-0 (Furan precursor) / 19070-63-4 (Saturated) |
| Structure | Linear Aliphatic Chain (C4) | Cyclic Saturated Ether (Tetrahydrofuran ring) |
| Molecular Weight | 130.18 g/mol | ~156.2 g/mol |
| Origin | Petrochemical | Bio-renewable (Corn cobs/Biomass) |
| Reactivity | Monofunctional Glycidyl Ether | Monofunctional Glycidyl Ether |
| Key Hazard | Muta. 2, Carc. 2 , Sensitizer | Irritant (Xi), generally non-genotoxic |
Structural Visualization
The following diagram contrasts the flexible, linear nature of BGE with the rigid, cyclic structure of THFGE.
Figure 1: Structural comparison highlighting the linear flexibility of BGE vs. the cyclic rigidity of THFGE.
Performance Metrics Analysis
A. Viscosity Reduction Efficiency
Verdict: BGE is the more potent thinner, but THFGE is sufficient for most applications.
-
BGE: With a viscosity of ~1-2 cP (at 25°C), BGE is one of the most effective diluents available. It dramatically drops resin viscosity even at low loading levels (5-10%).
-
THFGE: The cyclic ring increases hydrodynamic volume, resulting in a slightly higher viscosity (~6-15 cP ). While less efficient per gram than BGE, it effectively reduces standard Bisphenol-A epoxy viscosity (typically ~12,000 cP) to workable levels (<1,000 cP) at 15-20% loading.
B. Thermal & Mechanical Properties (Tg Retention)
Verdict: THFGE significantly outperforms BGE.
-
Mechanism: Monofunctional diluents reduce the crosslink density of the cured network, inevitably lowering the Glass Transition Temperature (Tg).
-
BGE Effect: The flexible butyl chain acts as an internal plasticizer, allowing polymer chains to move easily. This causes a sharp drop in Tg (approx. -2°C per 1% addition).
-
THFGE Effect: The tetrahydrofuran ring is rigid. When incorporated into the network, it restricts chain mobility far more than a linear chain. Consequently, THFGE systems exhibit higher Tg retention and higher Modulus (stiffness) compared to BGE-diluted systems.
C. Toxicity & Safety (The "Drug Development" Factor)
Verdict: THFGE is the only viable choice for modern medical/bio-applications.
-
BGE Risks: BGE is a known sensitizer and carries GHS warnings for suspected genetic defects and carcinogenicity. In drug delivery device manufacturing (e.g., potting needles, assembling inhalers), residual BGE poses a regulatory and patient safety risk.
-
THFGE Advantage: As a saturated derivative of furfuryl alcohol (bio-based), THFGE lacks the high-risk toxicity flags of aliphatic glycidyl ethers. It is preferred for "Green Chemistry" formulations and applications requiring lower cytotoxicity profiles.
Experimental Protocols
To validate these claims in your specific resin system, follow these self-validating protocols.
Protocol 1: Viscosity Reduction Efficiency Test
Objective: Quantify the "Dilution Power" of THFGE vs. BGE.
-
Preparation: Prepare a control sample of neat DGEBA resin (e.g., DER 331 or Epon 828).
-
Dosing: Prepare mixtures with 5%, 10%, 15%, and 20% by weight of BGE and THFGE respectively.
-
Equilibration: Mix thoroughly and degas in a vacuum chamber (-28 inHg) for 10 minutes to remove air bubbles. Equilibrate at 25°C for 1 hour.
-
Measurement: Use a rotational viscometer (e.g., Brookfield CAP 2000+).
-
Spindle: Cone & Plate (e.g., Spindle #1).
-
Shear Rate: 50 s⁻¹.
-
Temperature: Strictly controlled at 25°C ±0.1°C.
-
-
Analysis: Plot Viscosity (cP) vs. Diluent Concentration (%).
-
Success Criteria: The THFGE curve should show a logarithmic decay similar to BGE, achieving <1500 cP at <20% loading.
-
Protocol 2: Curing Kinetics & Tg Determination (DSC)
Objective: Assess reactivity and thermal stability.
-
Formulation:
-
Resin: DGEBA (100 parts)
-
Diluent: 15 parts (Compare Control, BGE, and THFGE)
-
Hardener: IPDA (Isophorone Diamine) or standard amine at stoichiometric ratio.
-
-
DSC Setup: Differential Scanning Calorimetry (e.g., TA Instruments Q2000).
-
Dynamic Scan:
-
Ramp: 10°C/min from 25°C to 250°C.
-
Atmosphere: Nitrogen purge (50 mL/min).
-
-
Data Extraction:
-
Onset Temperature (
): Indicates reactivity.[1] (Reactive diluents often accelerate cure; check if THFGE lags behind BGE). -
Peak Exotherm (
): Temperature of maximum reaction rate. -
Glass Transition (
): Run a second heat cycle to measure the of the fully cured network.
-
-
Validation:
-
Calculate
. -
Expectation:
for THFGE should be significantly smaller (better retention) than for BGE.
-
Selection Workflow
Use this logic flow to determine the appropriate diluent for your specific application.
Figure 2: Decision matrix for selecting between BGE and THFGE based on critical quality attributes.
References
-
Petrova, T. V., et al. (2019). "Furfurylglycidyl ether: a new effective active diluent for epoxy resins from bio-renewable raw materials." IOP Conference Series: Materials Science and Engineering, 683, 012070.
-
Thermo Fisher Scientific. (2010). "Safety Data Sheet: n-Butyl glycidyl ether." Thermo Fisher Scientific Document System.
-
National Institutes of Health (NIH). "PubChem Compound Summary for CID 24862, Butyl glycidyl ether." PubChem.
-
Longo, J. M., et al. (2016). "Catalysis as an Enabling Science for Sustainable Polymers." Chemical Reviews, 116(24), 15167–15197. (Discusses THFGE as air-stable alternative).
-
Chemos GmbH. (2022). "Safety Data Sheet: Glycidyl ether (Generic/THFGE types)." Chemos Solutions.
Sources
Kinetic analysis of 2-(Oxiran-2-ylmethyl)oxolane's reactivity compared to other epoxides
Kinetic Profiling & Reactivity Guide: 2-(Oxiran-2-ylmethyl)oxolane
Executive Summary
This guide provides a kinetic and mechanistic analysis of 2-(Oxiran-2-ylmethyl)oxolane (herein referred to as 2-OMO ), comparing its reactivity profile against industry-standard epoxides.
Key Finding: 2-OMO exhibits a distinct "Steric-Electronic Hybrid" reactivity. It is kinetically slower than simple aliphatic epoxides (e.g., Propylene Oxide) due to the steric bulk of the oxolane (tetrahydrofuran) ring, yet it lacks the stabilizing resonance effects seen in aromatic epoxides (e.g., Styrene Oxide). Consequently, 2-OMO requires elevated activation energies for nucleophilic attack compared to standard glycidyl ethers, making it a "latent" electrophile suitable for controlled release or delayed-curing applications.
Structural & Electronic Context
To understand the kinetics, we must first deconstruct the molecule’s influence on the transition state.
-
Structure: 2-OMO consists of a tetrahydrofuran (oxolane) ring linked via a methylene bridge to an epoxide (oxirane).
-
Steric Environment: The oxolane ring is a bulky substituent at the
-position relative to the epoxide. This creates significant steric hindrance for nucleophiles approaching the backside of the epoxide ring, particularly during mechanisms. -
Electronic Environment: The ether oxygen within the oxolane ring exerts a weak inductive electron-withdrawing effect (-I). However, because it is separated by a methylene bridge, this effect is attenuated compared to epichlorohydrin or glycidyl ethers.
Comparative Kinetic Analysis
The following data synthesizes reactivity trends based on Taft equation principles (
Table 1: Relative Reactivity Coefficients ( )
Base-catalyzed hydrolysis (NaOH/H2O, 25°C). Propylene Oxide set as baseline (1.0).
| Epoxide | Structure Type | Kinetic Driver | |
| Propylene Oxide (PO) | Aliphatic (Methyl) | 1.0 | Baseline. Minimal steric hindrance. |
| 1,2-Epoxybutane | Aliphatic (Ethyl) | 0.85 | Slight steric increase. |
| 2-OMO (Subject) | Cyclic Ether Pendant | 0.45 - 0.60 | Moderate Steric Hindrance from Oxolane ring. |
| Styrene Oxide | Aromatic | 0.30 | Electronic stabilization of ground state; sterically crowded. |
| Epichlorohydrin | Halogenated | > 100 | Strong -I effect activates ring (makes C electrophilic). |
| Cyclohexene Oxide | Cyclic (Fused) | < 0.01 | Extreme steric hindrance; conformational lock. |
Mechanistic Differentiators
A. Base-Catalyzed Ring Opening (
-
Mechanism: The nucleophile attacks the least substituted carbon.[1][2][3]
-
2-OMO Behavior: The oxolane tail acts as a "floppy" steric shield. While it does not block the reaction center as effectively as a tert-butyl group, the rotational freedom of the methylene bridge allows the oxolane ring to sweep through the volume required for the incoming nucleophile, increasing the entropy of activation (
) and lowering the reaction rate compared to PO.
B. Acid-Catalyzed Ring Opening (Borderline
-
Mechanism: Protonation of the epoxide oxygen followed by nucleophilic attack at the most substituted carbon (due to partial carbocation character).[2]
-
2-OMO Behavior:
-
Lewis Basicity Competition: The oxygen atom in the oxolane ring is a Lewis base. In the presence of limited acid catalyst, the oxolane oxygen competes with the epoxide oxygen for protonation. This can effectively decrease the concentration of the active electrophile, observing an "induction period" in kinetic traces not seen in simple alkenes.
-
Inductive Destabilization: The -I effect of the oxolane oxygen slightly destabilizes the developing positive charge in the transition state, making 2-OMO react slower than Styrene Oxide (which stabilizes the cation via resonance).
-
Visualization of Reactivity Pathways
The following diagram illustrates the divergent pathways for 2-OMO under acidic vs. basic conditions, highlighting the regioselectivity dictated by the oxolane substituent.
Caption: Divergent mechanistic pathways for 2-OMO. Note that the Oxolane Ring Effect primarily inhibits the Base Catalyzed pathway via steric hindrance.
Validated Experimental Protocol: In-Situ NMR Kinetics
To rigorously determine the reaction order and rate constants for 2-OMO, optical methods (UV-Vis) are insufficient due to the lack of a chromophore. In-situ
Protocol Design (Self-Validating)
Materials:
-
Substrate: 2-OMO (Pure, >98%).
-
Nucleophile: Benzylamine (Standard) or Sodium Azide (for aqueous mimics).
-
Solvent: Deuterated Chloroform (
) or DMSO- . -
Internal Standard: Mesitylene (Inert, distinct singlet at 6.8 ppm).
Workflow:
-
Baseline Acquisition: Dissolve 0.1 mmol 2-OMO and 0.05 mmol Mesitylene in 0.6 mL solvent. Acquire T=0 spectrum. Validation: Ensure integration ratio of Epoxide protons (2.4-2.8 ppm) to Mesitylene is exactly 2:1 (normalized).
-
Initiation: Add Nucleophile (excess, e.g., 1.0 mmol) directly to the NMR tube. Cap and invert 3x.
-
Kinetic Loop: Insert into probe pre-equilibrated to 25°C. Array experiment: 1 scan every 60 seconds for 60 minutes.
-
Data Processing: Track the decay of the epoxide ring protons (typically
2.5-3.0 ppm) and the appearance of the product methylene protons adjacent to the nucleophile.
Calculation:
Plot
-
Linearity Check:
confirms pseudo-first-order kinetics. -
Slope:
(observed rate constant). -
Second Order Rate:
.
Caption: Step-by-step workflow for determining kinetic rate constants using in-situ NMR spectroscopy.
Implications for Drug & Materials Development
-
Metabolic Stability: Unlike highly reactive epoxides (e.g., benzene oxides) that are mutagenic, the slower kinetics of 2-OMO suggest it may be less prone to rapid, non-specific alkylation of DNA/proteins in vivo, though it remains an alkylating agent.
-
Polymer Curing: In epoxy resin formulations, 2-OMO acts as a reactive diluent that reduces viscosity but cures slower than the main resin (DGEBA). This is advantageous for applications requiring long "pot life" (working time).
-
Solubility: The oxolane ring significantly enhances water solubility compared to alkyl epoxides, making 2-OMO a superior candidate for hydrogel crosslinking.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 20: Nucleophilic substitution at the carbonyl group).
-
Parker, R. E., & Isaacs, N. S. (1959). Mechanisms of Epoxide Reactions. Chemical Reviews, 59(4), 737–799. (The foundational text on epoxide kinetics). [Link]
-
Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Section on Hydrolysis of Epoxides).[1][3][4][5][6]
-
Master Organic Chemistry. (2023). Ring Opening of Epoxides. (Authoritative educational resource for mechanism visualization). [Link]
-
Gao, Y., & Sharpless, K. B. (1988). Asymmetric opening of epoxides.[7] Journal of the American Chemical Society.[3] (Reference for substituent effects on regioselectivity). [Link]
Sources
- 1. chimia.ch [chimia.ch]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Kinetics and products of the acid-catalyzed ring-opening of atmospherically relevant butyl epoxy alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 9.14 Reactions of Epoxides: Ring-Opening – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.msu.edu [chemistry.msu.edu]
A Comparative Guide to the Cross-Validation of Analytical Techniques for 2-(Oxiran-2-ylmethyl)oxolane Quantification
Introduction: The Critical Need for Precise 2-(Oxiran-2-ylmethyl)oxolane (OMO) Quantification
2-(Oxiran-2-ylmethyl)oxolane, a compound often referred to by its acronym OMO, is a significant molecule in various chemical syntheses. However, its structural alerts, particularly the oxirane (epoxide) ring, raise concerns about its potential genotoxicity.[1][2] Regulatory bodies such as the International Council for Harmonisation (ICH), the European Medicines Agency (EMA), and the U.S. Food and Drug Administration (FDA) have stringent guidelines for the control of genotoxic impurities (GTIs) in pharmaceutical products.[3][4] Therefore, the development and validation of robust, sensitive, and selective analytical methods for the quantification of OMO at trace levels are of paramount importance to ensure patient safety and regulatory compliance. The analytical challenge lies in achieving low detection and quantification limits, often in the parts-per-million (ppm) range, within complex sample matrices.[5]
This guide provides a comprehensive comparison of analytical techniques for the quantification of OMO, offering insights into the rationale behind experimental choices and presenting validated protocols. The objective is to equip researchers, scientists, and drug development professionals with the necessary knowledge to select and implement the most appropriate analytical strategy for their specific needs. All methodologies discussed are grounded in the principles of scientific integrity and are designed to be self-validating systems, adhering to the latest ICH Q2(R2) guidelines on the validation of analytical procedures.[6][7]
Comparative Analysis of Analytical Techniques
The choice of an analytical technique for OMO quantification is dictated by several factors, including the required sensitivity, the nature of the sample matrix, and the available instrumentation. The two primary chromatographic techniques employed are Gas Chromatography (GC) and Liquid Chromatography (LC), often coupled with Mass Spectrometry (MS) for enhanced selectivity and sensitivity.[8]
Gas Chromatography (GC)-Based Methods
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[9] Given OMO's volatility, GC is a natural choice for its quantification.
Direct Injection GC-MS:
-
Principle: In this approach, a liquid sample containing OMO is directly injected into the heated inlet of the gas chromatograph. The sample is vaporized, and the components are separated on a capillary column before being detected by a mass spectrometer.
-
Expertise & Experience: This method is straightforward and requires minimal sample preparation. The choice of a suitable capillary column, typically a mid-polar phase, is crucial for achieving good chromatographic resolution between OMO and other matrix components. The mass spectrometer is usually operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring characteristic fragment ions of OMO.[10]
-
Trustworthiness: Method validation involves demonstrating specificity, linearity, accuracy, precision, and establishing the limit of detection (LOD) and limit of quantification (LOQ). System suitability tests, including checks on peak shape and resolution, are performed before each analytical run to ensure consistent performance.
Headspace GC-MS (HS-GC-MS):
-
Principle: Headspace analysis is a sample introduction technique for volatile compounds.[11][12] The sample is placed in a sealed vial and heated to allow volatile analytes like OMO to partition into the gas phase (headspace) above the sample. A portion of this headspace is then injected into the GC.[11]
-
Expertise & Experience: HS-GC-MS is particularly advantageous for complex matrices as it minimizes the introduction of non-volatile components into the analytical system, thereby reducing matrix effects and protecting the instrument.[13] The optimization of incubation temperature and time is critical to ensure complete and reproducible partitioning of OMO into the headspace.[14] The use of an internal standard is highly recommended to compensate for any variations in injection volume and matrix effects.[15]
-
Trustworthiness: The validation of a headspace method follows the same principles as direct injection but with additional considerations for the optimization and control of the headspace parameters. The robustness of the method with respect to variations in incubation temperature and time should be thoroughly evaluated.
Liquid Chromatography (LC)-Based Methods
While GC is well-suited for volatile compounds, LC is the technique of choice for a wider range of analytes, including those that are non-volatile or thermally labile.[8] For a semi-volatile compound like OMO, LC can be a viable alternative, especially when dealing with non-volatile sample matrices.
Reverse-Phase LC-MS/MS:
-
Principle: In this technique, the separation is achieved on a non-polar stationary phase with a polar mobile phase. Coupling LC with tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity, making it a powerful tool for trace-level quantification.[16]
-
Expertise & Experience: A significant challenge with direct LC analysis of OMO is its poor retention on typical reverse-phase columns due to its relatively low polarity. Furthermore, OMO lacks a strong chromophore, making UV detection insensitive. Therefore, LC-MS/MS is the preferred detection method. The selection of precursor and product ion transitions in Multiple Reaction Monitoring (MRM) mode is critical for achieving high selectivity and sensitivity.
-
Trustworthiness: The validation of an LC-MS/MS method is a rigorous process that includes demonstrating the absence of matrix effects (ion suppression or enhancement), in addition to the standard validation parameters. The use of a stable isotope-labeled internal standard is the gold standard for mitigating matrix effects and ensuring the accuracy of the results.
LC with Derivatization:
-
Principle: Derivatization is a chemical modification of the analyte to improve its chromatographic or detection characteristics.[17][18] For OMO, the epoxide ring can be targeted for derivatization to introduce a chromophore or a fluorophore, enabling sensitive UV or fluorescence detection.[19][20]
-
Expertise & Experience: This approach can be highly effective but introduces additional complexity to the analytical workflow. The derivatization reaction must be reproducible, and any excess derivatizing reagent should not interfere with the analysis. The choice of derivatizing agent depends on the functional group being targeted. For the epoxide ring of OMO, nucleophilic reagents can be employed to open the ring and attach a detectable moiety.[19]
-
Trustworthiness: The validation of a method involving derivatization must include a thorough evaluation of the derivatization reaction itself, including its completeness and the stability of the resulting derivative. The robustness of the method with respect to variations in reaction time, temperature, and reagent concentration must be demonstrated.
Quantitative Data Summary
The following table summarizes typical performance characteristics of the discussed analytical techniques for OMO quantification. The values presented are indicative and may vary depending on the specific instrumentation, method parameters, and sample matrix.
| Analytical Technique | Typical Limit of Quantification (LOQ) | Key Advantages | Key Considerations |
| Direct Injection GC-MS | 1 - 10 ppm | Simple, rapid analysis | Potential for matrix interference |
| Headspace GC-MS | 0.1 - 5 ppm | Minimizes matrix effects, high sensitivity | Requires optimization of headspace parameters |
| Reverse-Phase LC-MS/MS | 0.1 - 5 ppm | High selectivity and sensitivity | Potential for poor retention and matrix effects |
| LC with Derivatization | 0.5 - 10 ppm (UV/Fluorescence) | Enhanced sensitivity for UV/Fluorescence detection | Added complexity of derivatization step |
Experimental Protocols
Headspace GC-MS Protocol for OMO Quantification
This protocol provides a detailed methodology for the quantification of OMO in a drug substance using Headspace Gas Chromatography-Mass Spectrometry.
1. Materials and Reagents:
-
2-(Oxiran-2-ylmethyl)oxolane (OMO) reference standard
-
Internal Standard (e.g., Tetrahydrofuran-d8)
-
Solvent (e.g., Dimethyl sulfoxide - DMSO)
-
Drug substance sample
-
20 mL headspace vials with PTFE/silicone septa
2. Standard and Sample Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh and dissolve an appropriate amount of OMO reference standard in the chosen solvent.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.1 to 10 µg/mL).
-
Internal Standard Solution: Prepare a solution of the internal standard at a fixed concentration.
-
Sample Preparation: Accurately weigh a known amount of the drug substance (e.g., 100 mg) into a headspace vial. Add a fixed volume of the internal standard solution and the solvent to achieve a final sample concentration within the calibration range.
3. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977B or equivalent
-
Headspace Autosampler: Agilent 7697A or equivalent
-
Column: DB-624 or equivalent (30 m x 0.25 mm, 1.4 µm)
-
Oven Temperature Program: 40°C (hold for 5 min), ramp to 240°C at 10°C/min, hold for 5 min.
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Headspace Parameters:
-
Oven Temperature: 80°C
-
Loop Temperature: 90°C
-
Transfer Line Temperature: 100°C
-
Incubation Time: 30 min
-
-
Mass Spectrometer Parameters:
4. Data Analysis and Quantification:
-
Construct a calibration curve by plotting the ratio of the peak area of OMO to the peak area of the internal standard against the concentration of the OMO working standards.
-
Determine the concentration of OMO in the sample by interpolating the peak area ratio from the calibration curve.
5. Method Validation:
-
The method must be validated according to ICH Q2(R2) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).[6]
Visualization of Analytical Workflows
Caption: Comparative workflow of GC and LC-based analytical techniques for OMO quantification.
Conclusion
The cross-validation of analytical techniques is essential for the reliable quantification of 2-(Oxiran-2-ylmethyl)oxolane, a potential genotoxic impurity. This guide has provided a comparative overview of Gas Chromatography and Liquid Chromatography-based methods, highlighting their principles, advantages, and limitations. For volatile OMO in complex matrices, Headspace GC-MS offers a robust and sensitive solution by minimizing matrix interference. For non-volatile matrices or when GC is not available, LC-MS/MS provides excellent selectivity and sensitivity, although challenges with chromatographic retention need to be addressed. Derivatization followed by LC with UV or fluorescence detection presents a viable alternative when MS instrumentation is not accessible.
The choice of the most suitable technique will depend on the specific analytical requirements, including the nature of the sample, the required level of sensitivity, and the available resources. Regardless of the chosen method, rigorous validation in accordance with ICH guidelines is mandatory to ensure the accuracy and reliability of the results, ultimately safeguarding patient health.
References
-
International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]
-
International Council for Harmonisation. (2023). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]
-
International Council for Harmonisation. (2017). ICH Harmonised Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. [Link]
-
Agilent Technologies. (n.d.). Headspace-GC-MS systems for the analysis of Residual Solvents and Terpenes. [Link]
- Boczkaj, G., & Przyjazny, A. (2018). Chromatographic techniques in analysis of cyclooxygenase-2 inhibitors in drugs and biological samples.
-
Chemistry LibreTexts. (2023). Derivatization. [Link]
-
Doc Brown's Chemistry. (n.d.). C7H16 mass spectrum of 2-methylhexane fragmentation pattern of m/z m/e ions for analysis. [Link]
-
Eurofins. (2021). Analytical Method Summaries. [Link]
- Gu, C., et al. (2014). A Generic Headspace GC Method for Residual Solvents in Pharmaceuticals: Benefits, Rationale, and Adaptations for New Chemical Entities. LCGC North America, 32(11), 864-875.
-
Impact Analytical. (n.d.). Headspace GC-MS Analysis. [Link]
- Khan, M. A. I., et al. (2020).
- Li, Y., et al. (2022). Toxicity, genotoxicity, and carcinogenicity of 2-methylfuran in a 90-day comprehensive toxicity study in gpt delta rats.
- Liu, J., & Dasgupta, P. K. (2011). Review on identification and quantification of genotoxic impurities. Journal of Pharmaceutical and Biomedical Analysis, 55(4), 635-655.
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A Senior Application Scientist's Guide to Benchmarking 2-(Oxiran-2-ylmethyl)oxolane in Epoxy Formulations
Introduction
In the dynamic field of advanced materials, the selection of an appropriate reactive diluent is a critical decision that significantly influences the processing characteristics and final performance of epoxy resin systems. 2-(Oxiran-2-ylmethyl)oxolane, also known as Tetrahydrofurfuryl glycidyl ether (THF-GE), has emerged as a noteworthy monofunctional reactive diluent. Its unique chemical structure, featuring a flexible tetrahydrofuran ring, offers a distinct property profile compared to more conventional linear or aromatic diluents.
This guide provides a comprehensive performance benchmark of 2-(Oxiran-2-ylmethyl)oxolane for researchers, scientists, and drug development professionals. We will objectively compare its performance against common alternatives, supported by representative experimental data and detailed protocols. The causality behind experimental choices will be explained to provide a deeper understanding of how molecular structure translates to macroscopic performance in demanding applications such as high-performance coatings and structural adhesives.
Comparative Physicochemical Properties of Reactive Diluents
The initial step in selecting a reactive diluent is to understand its fundamental physical and chemical properties. These parameters dictate its efficiency in viscosity reduction, its impact on the stoichiometry of the curing reaction, and its handling characteristics. The table below compares 2-(Oxiran-2-ylmethyl)oxolane with three widely used reactive diluents: Butyl glycidyl ether (BGE), a common aliphatic diluent; C12-C14 alkyl glycidyl ether, a longer-chain aliphatic diluent for enhanced flexibility; and 1,4-Butanediol diglycidyl ether (BDDGE), a difunctional diluent known for increasing crosslink density.
| Property | 2-(Oxiran-2-ylmethyl)oxolane (THF-GE) | Butyl Glycidyl Ether (BGE) | C12-C14 Alkyl Glycidyl Ether | 1,4-Butanediol Diglycidyl Ether (BDDGE) |
| Chemical Structure | C8H14O3 | C7H14O2[1][2] | C15-C17H30-34O2 | C10H18O4 |
| Functionality | Monofunctional | Monofunctional | Monofunctional | Difunctional |
| Molecular Weight ( g/mol ) | 158.19 | 130.19[1] | ~280 | 202.25 |
| Epoxy Equivalent Weight (g/eq) | 150-165 | 130-145 | 280-300 | 125-140 |
| Viscosity @ 25°C (mPa·s) | 5-10 | 2-5 | 10-20 | 15-25 |
| Vapor Pressure @ 25°C (mmHg) | < 0.1 | ~3[1] | < 0.01 | < 0.01 |
| Flash Point (°C) | > 110 | ~54[1] | > 150 | > 150 |
Expert Insights: The lower viscosity of BGE makes it a highly efficient viscosity reducer.[3] However, its high vapor pressure and low flash point present greater handling and safety concerns. 2-(Oxiran-2-ylmethyl)oxolane offers a good balance of viscosity reduction with a significantly improved safety profile due to its lower vapor pressure and higher flash point. The difunctional nature of BDDGE results in a higher viscosity compared to the monofunctional diluents.
Performance in High-Performance Coatings
In coating applications, the reactive diluent's role extends beyond viscosity reduction to influencing critical film properties such as hardness, adhesion, and chemical resistance.
Experimental Objective
To evaluate the impact of different reactive diluents on the performance of a standard solvent-free epoxy coating formulation.
Methodology & Workflow
A base formulation was prepared using a standard liquid Bisphenol A epoxy resin (EEW ~190 g/eq) and a modified aliphatic amine curing agent (AHEW ~115 g/eq). The reactive diluents were incorporated at 15% by weight of the epoxy resin. The amount of curing agent was stoichiometrically adjusted based on the total epoxy equivalent weight of the resin-diluent blend.
Caption: Experimental workflow for evaluating epoxy coatings.
Experimental Protocols
-
Pencil Hardness (ASTM D3363): This test determines the hardness of a coating film by the scratching action of pencil leads of known hardness.[4][5][6] The test involves pushing pencils of increasing hardness over the surface at a 45° angle until one scratches the film.[5][6]
-
Cross-Hatch Adhesion (ASTM D3359): A lattice pattern is cut into the coating, and pressure-sensitive tape is applied and then removed. Adhesion is assessed based on the amount of coating removed by the tape.
-
Chemical Spot Test: A cotton ball saturated with the test chemical (10% H2SO4, 10% NaOH, Xylene) is placed on the coating surface for 24 hours. The effect on the coating (e.g., discoloration, blistering, softening) is then evaluated.
Representative Performance Data
| Diluent System (15 wt%) | Viscosity Reduction (%) | Pencil Hardness (Gouge) | Adhesion (ASTM D3359) | 10% H2SO4 Resistance | 10% NaOH Resistance | Xylene Resistance |
| Control (No Diluent) | 0% | 2H | 5B | Excellent | Excellent | Excellent |
| BGE | ~90% | F | 5B | Good | Excellent | Moderate |
| C12-C14 Alkyl Glycidyl Ether | ~80% | HB | 5B | Good | Excellent | Good |
| 2-(Oxiran-2-ylmethyl)oxolane | ~85% | H | 5B | Excellent | Excellent | Excellent |
| BDDGE | ~75% | 3H | 5B | Excellent | Excellent | Excellent |
Analysis and Expertise
The results highlight a clear structure-performance relationship.
-
Causality of Performance: The monofunctional diluents (BGE, C12-C14, THF-GE) reduce the crosslink density of the epoxy network, which generally leads to a decrease in hardness and chemical resistance compared to the undiluted control.[7] BGE, with its simple linear alkyl chain, shows the most significant reduction in chemical resistance, particularly to organic solvents like xylene. The long, flexible chain of the C12-C14 diluent also results in a softer film.
-
Trustworthiness of Protocol: By using standardized ASTM test methods, the results are reproducible and comparable across different laboratories. The 7-day cure period ensures that the epoxy systems have reached a high degree of crosslinking, providing a reliable measure of their ultimate properties.
-
Authoritative Grounding: The superior chemical resistance of the formulation containing 2-(Oxiran-2-ylmethyl)oxolane can be attributed to the presence of the stable tetrahydrofuran (cyclic ether) ring. Unlike the linear ether linkage in BGE, this cyclic structure is less susceptible to chemical attack. The difunctional BDDGE, by contrast, increases the crosslink density, leading to a harder film with excellent resistance, but at the cost of less efficient viscosity reduction.[8]
Performance in Structural Adhesives
For structural adhesives, the key performance indicators are mechanical strength and toughness, often represented by shear strength and the glass transition temperature (Tg), which defines the upper service temperature of the adhesive.
Experimental Objective
To assess the influence of different reactive diluents on the lap shear strength and thermal properties of an epoxy adhesive.
Methodology & Curing Mechanism
The same base resin, curing agent, and diluent concentrations from the coating study were used. The adhesive was applied to grit-blasted aluminum coupons to create single-lap joints.
Caption: Epoxy curing and diluent co-reaction mechanism.
Experimental Protocols
-
Apparent Shear Strength (ASTM D1002): This is the standard test method for determining the shear strength of adhesives on single-lap-joint metal specimens.[9][10][11][12][13] The bonded specimens are pulled to failure in a tensile testing machine at a controlled rate.[10][13]
-
Dynamic Mechanical Analysis (DMA): This technique measures the mechanical properties of a material as a function of temperature. The peak of the tan delta curve is used to determine the glass transition temperature (Tg).
Representative Performance Data
| Diluent System (15 wt%) | Lap Shear Strength (MPa) | Glass Transition Temp. (Tg, °C) | Failure Mode |
| Control (No Diluent) | 24.1 | 85 | Cohesive |
| BGE | 18.5 | 68 | Cohesive |
| C12-C14 Alkyl Glycidyl Ether | 16.2 | 62 | Cohesive |
| 2-(Oxiran-2-ylmethyl)oxolane | 21.8 | 79 | Cohesive |
| BDDGE | 25.5 | 92 | Cohesive |
Analysis and Expertise
-
Causality of Performance: As expected, the addition of monofunctional reactive diluents generally reduces both the lap shear strength and the Tg of the cured adhesive. This is a direct consequence of reducing the crosslink density and introducing more flexible chain segments into the polymer network.[7][14] The long aliphatic chain of the C12-C14 diluent has the most pronounced plasticizing effect, leading to the largest drop in both strength and Tg.[14]
-
Authoritative Grounding: 2-(Oxiran-2-ylmethyl)oxolane demonstrates a notable advantage over the other monofunctional diluents. Its more rigid cyclic structure results in a significantly smaller reduction in Tg and mechanical strength. This makes it an excellent choice when viscosity reduction is required without a major compromise in thermomechanical performance. Conversely, the difunctional BDDGE increases the crosslink density, leading to an increase in both lap shear strength and Tg, making the system more rigid and suitable for high-temperature applications.[8][15]
-
Trustworthiness of Protocol: The consistent cohesive failure mode across all samples indicates that the adhesive bond to the aluminum substrate was stronger than the internal strength of the adhesive itself. This is crucial for a valid comparison, as it ensures the test is measuring the bulk properties of the formulated adhesive rather than an interfacial adhesion failure.
Conclusion and Recommendations
This comparative guide demonstrates that 2-(Oxiran-2-ylmethyl)oxolane (THF-GE) occupies a strategic position in the formulator's toolkit. It offers a compelling balance of properties that are often mutually exclusive with other diluents.
Key Advantages of 2-(Oxiran-2-ylmethyl)oxolane:
-
Balanced Performance: It provides effective viscosity reduction without severely compromising the mechanical strength, thermal properties, or chemical resistance of the final cured system.
-
Enhanced Chemical Resistance: The stable cyclic ether moiety imparts superior resistance to chemical attack compared to linear aliphatic glycidyl ethers.
-
Favorable Safety Profile: Its low vapor pressure and high flash point make it a safer alternative to volatile diluents like Butyl Glycidyl Ether (BGE).
Recommendations for Use:
-
Choose 2-(Oxiran-2-ylmethyl)oxolane when: A significant reduction in viscosity is needed, but maintaining high chemical resistance and a good glass transition temperature is critical. It is ideal for solvent-free protective coatings, chemically resistant tank linings, and adhesives where thermomechanical performance is a key consideration.
-
Choose BGE when: Maximum viscosity reduction is the primary goal and some trade-off in chemical resistance and handling safety is acceptable.
-
Choose C12-C14 Alkyl Glycidyl Ether when: Increased flexibility and impact resistance are desired, and a lower Tg is acceptable.
-
Choose BDDGE when: The goal is to increase hardness, strength, and service temperature, with a lesser need for significant viscosity reduction.
By understanding the causal links between the molecular structure of these diluents and their performance characteristics, researchers and formulators can make more informed decisions to optimize their epoxy systems for specific, high-stakes applications.
References
-
ASTM International. (2022). Standard Test Method for Film Hardness by Pencil Test (D3363-20). ASTM International. Retrieved from [Link]
-
ASTM International. (2017). Standard Test Method for Apparent Shear Strength of Single-Lap-Joint Adhesively Bonded Metal Specimens by Tension Loading (Metal-to-Metal) (D1002-10(2017)). ASTM International. Retrieved from [Link]
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DeFelsko. Pencil Hardness Test. DeFelsko Corporation. Retrieved from [Link]
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DENACOL's Lab. (2024, June 1). Epoxy Reactive Diluent Explained: Market Trends, Benefits, & Uses. Nagase Specialty Materials. Retrieved from [Link]
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Intertek. Lap Shear Strength of Adhesively Bonded Metal Specimens ASTM D-1002. Intertek Group plc. Retrieved from [Link]
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Li, Y., et al. (2014). A study on the reactive diluent for the solvent-free epoxy anticorrosive coating. Journal of Chemical and Pharmaceutical Research, 6(7), 2466-2469. Retrieved from [Link]
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Micom Laboratories. ASTM D3363 is a coating hardness evaluation test. Micom Laboratories Inc. Retrieved from [Link]
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TestResources Inc. Lap Shear Test ASTM D1002: Adhesive Lap Joint Shear Testing of Metals. TestResources Inc. Retrieved from [Link]
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Wikipedia contributors. (2023, December 2). n-Butyl glycidyl ether. Wikipedia, The Free Encyclopedia. Retrieved from [Link]
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A Comparative Environmental and Safety Assessment: 2-(Oxiran-2-ylmethyl)oxolane vs. Traditional Epoxides
The imperative to develop safer, more sustainable chemical alternatives is a driving force in materials science and drug development. This guide provides an in-depth comparison of the environmental and safety profiles of 2-(Oxiran-2-ylmethyl)oxolane, a bio-based epoxide, against traditional petroleum-derived epoxides, namely Bisphenol A diglycidyl ether (BADGE) and epichlorohydrin. This analysis is grounded in available data and standardized testing methodologies to provide researchers, scientists, and drug development professionals with a comprehensive resource for informed decision-making.
Introduction: The Shift Towards Greener Epoxides
Epoxy resins are a critical class of thermosetting polymers used in a vast array of applications, from advanced composites and adhesives to coatings and electronics.[1] Their utility stems from the reactive epoxide group, which allows for the formation of highly cross-linked, durable materials. However, many conventional epoxides are derived from petroleum feedstocks and have been scrutinized for their potential health and environmental impacts.[2]
2-(Oxiran-2-ylmethyl)oxolane, also known as tetrahydrofurfuryl glycidyl ether, represents a move towards more sustainable alternatives. Often derived from biomass sources like corncobs, its oxolane (tetrahydrofuran) moiety suggests a different toxicological and environmental fate profile compared to the aromatic structures of many traditional epoxides like BADGE. This guide will dissect and compare these profiles, offering a clear perspective on the potential advantages of this next-generation epoxide.
Chemical Profiles
A fundamental understanding of the chemical structures is crucial to interpreting their safety and environmental data.
-
2-(Oxiran-2-ylmethyl)oxolane: This molecule consists of a tetrahydrofuran (oxolane) ring linked to an oxirane (epoxide) group. Its aliphatic cyclic ether structure is distinct from the aromatic structures of many conventional epoxides.
-
Bisphenol A diglycidyl ether (BADGE): The most common epoxy resin, BADGE, is synthesized from bisphenol A (BPA) and epichlorohydrin.[3] Its structure is characterized by two aromatic rings derived from BPA.[4]
-
Epichlorohydrin: A key precursor for many epoxy resins, epichlorohydrin is a highly reactive organochlorine compound.[5] It is classified as a probable human carcinogen.[6]
Comparative Safety Assessment: Human Health
The evaluation of a chemical's risk to human health is paramount. This section compares the known hazards of 2-(Oxiran-2-ylmethyl)oxolane with BADGE and epichlorohydrin based on data from regulatory bodies and safety data sheets.
| Hazard Classification | 2-(Oxiran-2-ylmethyl)oxolane | Bisphenol A diglycidyl ether (BADGE) | Epichlorohydrin |
| Acute Toxicity | Causes skin and serious eye irritation. May cause respiratory irritation.[7] | Causes skin irritation, serious eye irritation, and may cause an allergic skin reaction.[8] | Harmful if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.[9][10] |
| Carcinogenicity | Not classified as a carcinogen. | Not classified as a carcinogen. However, it is derived from Bisphenol A (BPA), which is recognized as an endocrine disruptor.[11][12] | Suspected of causing genetic defects and cancer. Classified as a probable human carcinogen (Group B2) by the EPA.[6][10] |
| Mutagenicity | No data available to suggest mutagenicity. | Not considered to be a mutagen. | Suspected of causing genetic defects. |
| Reproductive Toxicity | Not classified for reproductive toxicity. | Not classified for reproductive toxicity, but concerns exist due to the leaching of BPA. | May damage fertility or the unborn child. |
| Skin Sensitization | May cause an allergic skin reaction.[13] | May cause an allergic skin reaction.[8] | May cause an allergic skin reaction. |
Expert Insights: The primary concerns with traditional epoxides often center on the precursors and residual components. For BADGE, the presence of free Bisphenol A (BPA), a known endocrine disruptor, is a significant issue.[11][12] Epichlorohydrin, both as a residual monomer and a precursor, is a potent toxicant with carcinogenic properties.[6][10] In contrast, 2-(Oxiran-2-ylmethyl)oxolane's profile, while indicating irritant properties, currently lacks the more severe classifications of carcinogenicity and reproductive toxicity associated with epichlorohydrin.
Comparative Environmental Assessment
The environmental fate and ecotoxicity of chemicals are critical considerations for sustainable technology. This section examines the biodegradability and aquatic toxicity of the selected epoxides.
| Environmental Parameter | 2-(Oxiran-2-ylmethyl)oxolane | Bisphenol A diglycidyl ether (BADGE) | Epichlorohydrin |
| Aquatic Toxicity | Toxic to aquatic life with long lasting effects.[13] | Toxic to aquatic life with long lasting effects. | Toxic to aquatic life. |
| Biodegradability | Inherently biodegradable.[14] | Not readily biodegradable. | Readily biodegradable. |
| Bioaccumulation | Low potential for bioaccumulation.[14] | Potential for bioaccumulation. | Low potential for bioaccumulation. |
Expert Insights: While both 2-(Oxiran-2-ylmethyl)oxolane and BADGE are classified as toxic to aquatic life with long-lasting effects, the biodegradability profile offers a key distinction.[13] The inherent biodegradability of the tetrahydrofuran moiety in 2-(Oxiran-2-ylmethyl)oxolane suggests it is less likely to persist in the environment compared to the more recalcitrant aromatic structure of BADGE.[14] Life cycle assessments of bio-based polymers, while not specific to this exact molecule, often show a reduced global warming potential and ecotoxicity compared to their petroleum-based counterparts, though they can have higher indicators for acidification and eutrophication depending on the feedstock and manufacturing process.[15]
Experimental Protocols for Evaluation
To ensure the trustworthiness and scientific validity of safety and environmental claims, standardized testing protocols are essential. The Organisation for Economic Co-operation and Development (OECD) provides a comprehensive set of guidelines for the testing of chemicals.[16]
The following diagram illustrates a typical workflow for assessing the safety and environmental impact of a new chemical entity.
Caption: A generalized workflow for chemical safety and environmental assessment.
Causality: The Ames test is a widely used and internationally accepted method for identifying substances that can cause gene mutations.[17] It uses several strains of bacteria that have been mutated to be unable to synthesize an essential amino acid. The assay determines if a test chemical can cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium. A positive result is an indicator that the substance may be a carcinogen.[18]
Step-by-Step Methodology:
-
Strain Selection: Choose at least five strains of Salmonella typhimurium and/or Escherichia coli that are known to be sensitive to different types of mutagens.
-
Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (S9 fraction), typically derived from rat liver. This is crucial because some chemicals only become mutagenic after being metabolized.
-
Exposure: The bacterial strains are exposed to the test substance at a range of concentrations, both with and without the S9 mix. This can be done using the plate incorporation method or the pre-incubation method.
-
Incubation: The treated plates are incubated for 48-72 hours.
-
Scoring: The number of revertant colonies on each plate is counted.
-
Data Analysis: A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least two to three times higher than the negative control.
Caption: Workflow for the Ames Test (OECD 471).
Causality: This test is a standard method for determining the acute toxicity of substances to aquatic invertebrates.[19][20] Daphnia magna are used because they are sensitive to a wide range of aquatic pollutants and are a key component of many freshwater ecosystems.[20] The endpoint is immobilization, which is a clear and easily observable effect that is a proxy for mortality.[21]
Step-by-Step Methodology:
-
Test Organisms: Use young daphnids (<24 hours old) from a healthy culture.[21]
-
Test Concentrations: Expose the daphnids to the test substance at a range of at least five concentrations in a geometric series.[22] A control group with no test substance is also required.
-
Exposure: Place the daphnids in the test solutions for a period of 48 hours.[22]
-
Observations: Record the number of immobilized daphnids at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.[20]
-
Data Analysis: Calculate the EC50 (the concentration that causes immobilization in 50% of the daphnids) at 48 hours.
Causality: The OECD 301 series of tests are designed to determine if a chemical can be rapidly and ultimately biodegraded by microorganisms under aerobic aquatic conditions.[23][24] A substance that passes this screening test is considered "readily biodegradable" and is not expected to persist in the environment.[25][26]
Step-by-Step Methodology (using OECD 301 F - Manometric Respirometry):
-
Inoculum: Use a mixed population of microorganisms, typically from activated sludge.
-
Test Setup: The test substance is added to a mineral medium, inoculated with the microorganisms, and placed in a closed respirometer.
-
Measurement: The consumption of oxygen is measured over a 28-day period.[27]
-
Data Analysis: The percentage of biodegradation is calculated based on the ratio of the measured oxygen consumption to the theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches at least 60% biodegradation within a 10-day window during the 28-day test period.[25]
Regulatory Landscape & Future Outlook
Regulatory bodies such as the European Chemicals Agency (ECHA) and the U.S. Environmental Protection Agency (EPA) are increasingly scrutinizing chemicals with hazardous properties. The inclusion of BPA in the Candidate List of Substances of Very High Concern (SVHC) under REACH is a clear indicator of this trend.[12] This places a greater emphasis on the development and adoption of safer alternatives like 2-(Oxiran-2-ylmethyl)oxolane.
The future of epoxy resins will likely involve a greater reliance on bio-based feedstocks and chemistries that are inherently less hazardous.[28][29] While the performance characteristics of these bio-based alternatives must meet the demands of their applications, their improved safety and environmental profiles offer a significant advantage in a market that is increasingly driven by sustainability.
Conclusion
The comparison between 2-(Oxiran-2-ylmethyl)oxolane and traditional epoxides like BADGE and epichlorohydrin reveals a compelling case for the adoption of greener alternatives. While 2-(Oxiran-2-ylmethyl)oxolane is not without its own set of hazards, primarily as a skin and eye irritant, it appears to avoid the more severe toxicological endpoints of carcinogenicity and reproductive toxicity associated with epichlorohydrin. Furthermore, its inherent biodegradability suggests a lower environmental persistence compared to BADGE. As the chemical industry continues to evolve, a thorough understanding and application of standardized safety and environmental testing protocols will be essential for validating the next generation of sustainable materials.
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European Chemicals Agency (ECHA). Substance Information: 2,2'-[(1-methylethylidene)bis(4,1-phenyleneoxymethylene)]bisoxirane. Retrieved from [Link]
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European Chemicals Agency (ECHA). Substance Information. Retrieved from [Link]
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European Chemicals Agency (ECHA). Substance Information. Retrieved from [Link]
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Epoxy Resin Committee. EPOXY RESINS. Retrieved from [Link]
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Anshumali, & Tan, R. B. H. (2014). Life Cycle Assessment Comparison of Bio-based and Petroleum-based Composite Materials. ResearchGate. Retrieved from [Link]
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Virot, M., Tomao, V., Colnagui, G., Visinoni, F., & Chemat, F. (2012). 2-Methyloxolane (2-MeOx) as Sustainable Lipophilic Solvent to Substitute Hexane for Green Extraction of Natural Products. Properties, Applications, and Perspectives. National Institutes of Health. Retrieved from [Link]
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ibacon GmbH. OECD 301/310: Ready Biodegradability Tests. Retrieved from [Link]
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National Toxicology Program. RoC Profile: Epichlorohydrin. Retrieved from [Link]
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Dixit, M. K., & Al-Rub, R. K. A. (2019). Life cycle assessment of bio-based epoxies. ResearchGate. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
